molecular formula C10H18 B165317 2-Decyne CAS No. 2384-70-5

2-Decyne

Cat. No.: B165317
CAS No.: 2384-70-5
M. Wt: 138.25 g/mol
InChI Key: RWDDSTHSVISBEA-UHFFFAOYSA-N
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Description

2-Decyne is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-2-yne
Source PubChem
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3,5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDSTHSVISBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178542
Record name 2-Decyne
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2384-70-5
Record name 2-Decyne
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Record name 2-Decyne
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Record name 2-Decyne
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Foundational & Exploratory

Synthesis of 2-Decyne from Terminal Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic route for 2-decyne, an internal alkyne, from terminal alkyne precursors. The methodologies, quantitative data, and experimental protocols detailed herein are designed to be a valuable resource for professionals in organic synthesis, particularly within the pharmaceutical and materials science sectors.

Core Synthetic Strategy: Deprotonation-Alkylation

The most prevalent and straightforward method for the synthesis of this compound from a terminal alkyne involves a two-step process:

  • Deprotonation: A terminal alkyne is treated with a strong base to abstract the acidic acetylenic proton, forming a highly nucleophilic acetylide anion.

  • Alkylation: The resulting acetylide anion undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide to form the new carbon-carbon bond, yielding the desired internal alkyne.[1][2]

Two principal pathways emerge from this strategy for the synthesis of this compound:

  • Route A: Deprotonation of 1-octyne followed by methylation.

  • Route B: Deprotonation of propyne followed by alkylation with a seven-carbon alkyl halide.

This guide will focus on Route A , which is often preferred due to the ease of handling liquid 1-octyne compared to gaseous propyne.

Reaction Pathway and Workflow

The overall synthetic transformation and the key steps are illustrated in the diagrams below.

G cluster_0 Route A: Synthesis from 1-Octyne 1-Octyne 1-Octyne Octyn-1-ide_Anion Octyn-1-ide_Anion 1-Octyne->Octyn-1-ide_Anion  1. Strong Base (e.g., NaNH2) This compound This compound Octyn-1-ide_Anion->this compound  2. Methyl Halide (e.g., CH3I)

Caption: General overview of the synthesis of this compound from 1-octyne.

A more detailed workflow, including the deprotonation and alkylation steps, is presented below.

G Start Start Deprotonation Deprotonation of 1-Octyne with NaNH2 in liq. NH3 Start->Deprotonation Alkylation Alkylation of Octyn-1-ide with Methyl Iodide Deprotonation->Alkylation Workup Aqueous Workup (Quench with NH4Cl) Alkylation->Workup Purification Purification by Distillation Workup->Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the alkylation of 1-octyne with methyl iodide.

ParameterValueUnitNotes
Reactants
1-Octyne1.0eqStarting terminal alkyne
Sodium Amide (NaNH₂)1.1eqStrong base for deprotonation[3]
Methyl Iodide (CH₃I)1.1eqAlkylating agent
Solvent
Liquid Ammonia (NH₃)-mLReaction medium for deprotonation
Reaction Conditions
Deprotonation Temperature-33°CBoiling point of liquid ammonia
Deprotonation Time2hours
Alkylation Temperature-33°C
Alkylation Time3hours
Workup
Quenching AgentSaturated NH₄Cl-To neutralize excess base
Yield
Isolated Yield85-95%Typical range for this type of reaction

Experimental Protocol

Synthesis of this compound from 1-Octyne and Methyl Iodide

This protocol details the procedure for the synthesis of this compound via the deprotonation of 1-octyne with sodium amide, followed by alkylation with methyl iodide.

Materials:

  • 1-Octyne (C₈H₁₄)

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser

Procedure:

  • Setup and Deprotonation:

    • A three-neck round-bottom flask is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

    • Approximately 250 mL of liquid ammonia is condensed into the flask.

    • To the stirred liquid ammonia, 1.1 equivalents of sodium amide are added portion-wise.

    • A solution of 1.0 equivalent of 1-octyne in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension over 30 minutes.

    • The reaction mixture is stirred at -33 °C (the boiling point of ammonia) for 2 hours to ensure complete formation of the sodium octyn-1-ide.[3]

  • Alkylation:

    • A solution of 1.1 equivalents of methyl iodide in anhydrous diethyl ether is added dropwise to the acetylide solution over 30 minutes, maintaining the temperature at -33 °C.

    • The reaction mixture is stirred for an additional 3 hours at this temperature. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the excess sodium amide is neutralized.

    • The dry ice condenser is removed, and the ammonia is allowed to evaporate under a gentle stream of nitrogen in a well-ventilated fume hood.

    • Once the ammonia has evaporated, water is added to dissolve the inorganic salts, and the mixture is transferred to a separatory funnel.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 176-177 °C at atmospheric pressure.

Signaling Pathway and Mechanism

The underlying mechanism of this synthesis is a classic acid-base reaction followed by an SN2 substitution.

G 1-Octyne H-C≡C-R (1-Octyne) Octyn-1-ide ⁻:C≡C-R (Octyn-1-ide Anion) 1-Octyne->Octyn-1-ide Deprotonation Amide_Ion NH₂⁻ (from NaNH₂) Ammonia NH₃ Amide_Ion->Ammonia Protonation This compound CH₃-C≡C-R (this compound) Octyn-1-ide->this compound SN2 Attack Methyl_Iodide CH₃-I Iodide_Ion I⁻ Methyl_Iodide->Iodide_Ion Leaving Group Departure

Caption: Mechanism of this compound synthesis via deprotonation-alkylation.

This technical guide provides a comprehensive framework for the synthesis of this compound from terminal alkynes. The detailed protocol and supporting information are intended to facilitate the successful and efficient execution of this valuable synthetic transformation in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Decyne is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] Its structure, featuring a linear geometry around the triple bond, dictates its physical properties and chemical reactivity.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, including tabulated quantitative data, spectroscopic information, and detailed descriptions of its characteristic reactions. Furthermore, it outlines general experimental protocols and visual workflows relevant to the synthesis and modification of this compound, serving as a technical resource for professionals in chemistry and drug development.

Physical and Spectroscopic Properties

The physical characteristics of this compound are determined by its molecular structure, a ten-carbon chain with a triple bond between the second and third carbon atoms.[1] These properties are essential for its handling, purification, and use in synthetic applications.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₈[2][3][4][5][6][7][8][9][10]
Molecular Weight 138.25 g/mol [1][2][3][4][5][6][7][8][9][10]
Boiling Point 184.6 - 185 °C at 760 mmHg[2][3]
84 °C (357 K) at 0.031 bar[1][9]
Density 0.8 ± 0.1 g/cm³[3]
Flash Point 52.9 ± 11.2 °C[3]
Vapor Pressure 1.0 ± 0.2 mmHg at 25°C[3]
Refractive Index 1.437[3][4]
LogP (Octanol/Water Partition Coefficient) 4.65[3]
Standard Enthalpy of Formation (ΔfH°gas) 23.6 ± 3.4 kJ/mol[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueData Availability and Key Features
¹H NMR Data is available.[4] Protons on carbons adjacent to the alkyne will show characteristic shifts.
¹³C NMR Data is available.[4] The sp-hybridized carbons of the triple bond typically appear in the range of 65-90 ppm.
Infrared (IR) Spectroscopy Data is available.[4][5][7][11] As an internal alkyne with some asymmetry, it may show a weak C≡C stretching vibration around 2100-2260 cm⁻¹.
Mass Spectrometry (MS) Data is available.[1][4][5][7][12] The molecular ion peak (M+) would be observed at m/z = 138. Fragmentation patterns would involve cleavage adjacent to the triple bond.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-rich carbon-carbon triple bond. This functional group is the site of numerous transformations, making this compound a versatile intermediate in organic synthesis.[13]

Addition Reactions

The most common reactions of alkynes involve the addition of reagents across the triple bond.

  • Hydrogenation: this compound can be reduced to an alkene or an alkane.[1]

    • To (Z)-2-Decene (cis-alkene): Partial hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the cis-alkene.

    • To (E)-2-Decene (trans-alkene): Reduction with sodium metal in liquid ammonia provides the trans-alkene.

    • To Decane: Complete hydrogenation to the corresponding alkane, decane, is achieved using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6]

  • Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the triple bond occurs readily. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms (in this case, C3 is slightly more substituted than C2). However, with internal alkynes, this can often lead to a mixture of products.

  • Hydration: In the presence of a mercuric sulfate catalyst in aqueous sulfuric acid, water adds across the triple bond. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding 3-decanone.[1]

Oxidation Reactions

Strong oxidizing agents can cleave the triple bond of this compound. Ozonolysis (O₃) followed by a water workup, or reaction with hot, concentrated potassium permanganate (KMnO₄), will cleave the triple bond to yield two carboxylic acids: ethanoic acid and octanoic acid.

Experimental Protocols & Workflows

Detailed experimental procedures for reactions involving alkynes are well-established in the organic chemistry literature. Below are generalized protocols for key transformations of this compound.

General Protocol for Catalytic Hydrogenation
  • Setup: A reaction flask (typically a round-bottom flask) is charged with this compound and a suitable solvent (e.g., ethanol, ethyl acetate). The catalyst (e.g., 5% Pd/C for full hydrogenation, or Lindlar's catalyst for cis-alkene formation) is added carefully under an inert atmosphere.

  • Reaction: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature and atmospheric pressure until hydrogen uptake ceases, indicating reaction completion.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filtrate is collected.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product is then purified, typically by column chromatography or distillation, to yield the desired product (decane or (Z)-2-decene).

  • Analysis: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and GC-MS.

G General Experimental Workflow A 1. Setup (Reactant, Solvent, Catalyst) B 2. Reaction (Stirring under H2 atmosphere) A->B Initiate Reaction C 3. Workup (Filtration to remove catalyst) B->C Reaction Complete D 4. Purification (Distillation or Chromatography) C->D Crude Product E 5. Analysis (NMR, GC-MS, IR) D->E Purified Product G Hydrogenation of this compound cluster_start cluster_cis cluster_trans cluster_alkane start This compound cis_alkene (Z)-2-Decene (cis-alkene) start->cis_alkene H₂ / Lindlar's Cat. trans_alkene (E)-2-Decene (trans-alkene) start->trans_alkene Na / NH₃(l) alkane Decane cis_alkene->alkane H₂ / Pd/C trans_alkene->alkane H₂ / Pd/C G Hydration and Oxidation of this compound cluster_hydration cluster_oxidation start This compound enol Enol Intermediate start->enol H₂O, H₂SO₄ HgSO₄ acids Ethanoic Acid + Octanoic Acid start->acids 1. O₃ 2. H₂O ketone 3-Decanone enol->ketone Tautomerization

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] Its linear geometry and the unique electronic nature of the triple bond make it a subject of interest in organic synthesis and medicinal chemistry.[2] This guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of this compound, along with detailed experimental protocols and its relevance in the context of drug development.

Molecular Structure and Bonding

The defining feature of this compound is the carbon-carbon triple bond located between the second and third carbon atoms of its ten-carbon chain. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[3] The carbon atoms involved in this triple bond (C2 and C3) are sp hybridized, resulting in a linear geometry with bond angles of approximately 180°.[3] This linearity imparts a rod-like shape to this portion of the molecule.[4]

The remaining carbon atoms in the n-heptyl chain (C4 to C10) and the methyl group (C1) are sp³ hybridized, exhibiting tetrahedral geometry with bond angles of approximately 109.5°.

Data Presentation: Molecular Geometry of this compound
BondHybridizationTypical Bond Length (pm)
C≡Csp-sp120
C-C (adjacent to C≡C)sp-sp³146
C-C (alkyl chain)sp³-sp³154
C-H (alkyl chain)sp³-s109

Note: The C≡C bond is significantly shorter and stronger than a C=C double bond (approx. 134 pm) or a C-C single bond (approx. 154 pm).[4]

Mandatory Visualization: Molecular Structure of this compound

Caption: Molecular structure of this compound with bond lengths and hybridization.

Spectroscopic Analysis and Experimental Protocols

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments. Protons on carbons adjacent to the triple bond are deshielded and typically appear in the range of δ 2.0-2.5 ppm. The terminal methyl group protons will appear further upfield.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.[5]

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The acquisition time is typically set to 2-4 seconds.[6]

    • A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

    • For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is necessary.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The sp-hybridized carbons of the triple bond in internal alkynes typically resonate in the region of δ 70-100 ppm.[8] The sp³-hybridized carbons of the alkyl chain will appear at higher field (lower ppm values).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[10]

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A 30° or 45° pulse angle is often used to reduce the relaxation delay needed.[5]

    • The number of scans (ns) will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

Expected Data: Internal alkynes like this compound exhibit a characteristic, though often weak, C≡C stretching vibration in the range of 2100-2260 cm⁻¹.[11] The weakness of this absorption is due to the low polarity of the symmetrically substituted triple bond.

Experimental Protocol (for liquid sample):

  • Sample Preparation: Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).[12]

  • Place a second salt plate on top of the first to create a thin liquid film.[8]

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample holder with the salt plates.

  • Data Acquisition:

    • Place the sample holder with the this compound film into the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Data: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (138.25 g/mol ).[13] The fragmentation pattern will provide further structural information.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[14]

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[15]

    • Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be ionized (typically by electron ionization) and analyzed by the mass spectrometer.

  • Data Processing: The resulting total ion chromatogram (TIC) will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be analyzed to determine the molecular weight and fragmentation pattern.

Mandatory Visualization: Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output start This compound Sample dissolve_nmr Dissolve in CDCl3 start->dissolve_nmr dissolve_gcms Dilute in Hexane start->dissolve_gcms neat_ir Neat Liquid Film start->neat_ir nmr 1H & 13C NMR dissolve_nmr->nmr gcms GC-MS dissolve_gcms->gcms ir FTIR neat_ir->ir nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum gcms->ms_data

Caption: A representative experimental workflow for the spectroscopic analysis of this compound.

Relevance in Drug Development

The alkyne functional group is a valuable component in medicinal chemistry.[16] While this compound itself is not a known therapeutic agent, the incorporation of internal alkynes into drug candidates can enhance their metabolic stability, improve their pharmacokinetic profile, and increase their selectivity for biological targets.[16]

Alkyne-containing molecules have been developed as inhibitors for a variety of enzymes, including monoamine oxidases (implicated in Parkinson's disease), cytochrome P450 enzymes, and proteases such as cathepsin K (a target for osteoporosis).[13][17] The triple bond can act as a latent electrophile, forming a covalent bond with nucleophilic residues (like cysteine) in the active site of an enzyme, leading to irreversible inhibition.[17]

Mandatory Visualization: Alkyne-Containing Inhibitor in a Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.[18][19] Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development. The following diagram illustrates a hypothetical scenario where an alkyne-containing drug inhibits a kinase in the MAPK/ERK pathway.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek activates erk ERK (MAPK) mek->erk activates transcription Transcription Factors erk->transcription activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Alkyne-Containing Kinase Inhibitor inhibitor->mek inhibits (covalent)

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical alkyne-containing drug.

References

An In-depth Technical Guide to the Reactivity of Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of internal alkynes, a fundamental functional group in organic chemistry. Understanding the diverse transformations of internal alkynes is crucial for the design and synthesis of complex organic molecules, including active pharmaceutical ingredients. This document details key reaction classes, provides structured data on reactivity and selectivity, outlines experimental protocols, and visualizes reaction mechanisms.

Electrophilic Addition Reactions

Internal alkynes, like alkenes, undergo electrophilic addition, but their reactivity presents unique characteristics. Although possessing a higher π-electron density with two π-bonds compared to an alkene's one, alkynes often react more slowly with electrophiles.[1][2][3] This is attributed to the high electronegativity of the sp-hybridized carbon atoms, which bind the π-electrons more tightly, and the formation of a relatively unstable vinyl carbocation intermediate.[1][3][4]

Halogenation

The addition of halogens (Br₂ or Cl₂) to internal alkynes typically proceeds via an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. The reaction involves a cyclic bromonium or chloronium ion intermediate, which is then attacked by the halide ion in an SN2-like fashion.[1] If two or more equivalents of the halogen are used, a tetrahaloalkane can be formed.[1]

Reaction Scheme: R-C≡C-R' + X₂ → (E)-R(X)C=C(X)R' (E)-R(X)C=C(X)R' + X₂ → R(X)₂C-C(X)₂R'

  • Setup: Dissolve diphenylacetylene (1.0 g, 5.6 mmol) in 20 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Slowly add a solution of bromine (0.90 g, 5.6 mmol) in 10 mL of CH₂Cl₂ dropwise to the stirring solution at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any unreacted bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (E)-1,2-dibromo-1,2-diphenylethene.

Halogenation Alkyne Internal Alkyne (R-C≡C-R') X2_1 1 eq. X₂ Intermediate Cyclic Halonium Ion Intermediate X2_1->Intermediate Electrophilic Attack Product1 trans-Dihaloalkene Intermediate->Product1 Nucleophilic Attack (X⁻) X2_2 Excess X₂ Product2 Tetrahaloalkane X2_2->Product2 Further Addition

Caption: Electrophilic addition of halogens to an internal alkyne.
Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) to symmetrical internal alkynes yields vinyl halides.[1] For unsymmetrical internal alkynes, the reaction often produces a mixture of two regioisomeric vinyl halides because the stability of the two possible vinyl carbocation intermediates can be similar.[1][4] The addition of a second equivalent of HX results in a geminal dihalide, where both halogens are attached to the same carbon.[1]

Alkyne SubstrateProduct(s)RatioConditions
2-Pentyne(E/Z)-2-Bromo-2-pentene & (E/Z)-3-Bromo-2-penteneMixtureHBr, Acetic Acid
1-Phenyl-1-propyne1-Bromo-1-phenyl-1-propeneMajorHBr, CH₂Cl₂
Hydration (Acid-Catalyzed)

The acid-catalyzed hydration of internal alkynes requires a strong acid (like H₂SO₄) and often a mercury(II) salt (HgSO₄) as a catalyst to overcome the alkyne's lower reactivity compared to alkenes.[5][6][7] The reaction initially forms an enol, which is unstable and rapidly tautomerizes to the more stable ketone.[4][8][9] Symmetrical internal alkynes yield a single ketone, whereas unsymmetrical internal alkynes typically produce a mixture of two regioisomeric ketones.[6][7][8]

Hydration cluster_enol Enol Formation cluster_tautomerism Keto-Enol Tautomerism Alkyne Internal Alkyne Catalyst H⁺, Hg²⁺ Intermediate Vinylic Carbocation (stabilized by Hg²⁺) Catalyst->Intermediate Electrophilic Attack Enol Enol Intermediate Intermediate->Enol +H₂O, -H⁺ Ketone Ketone Product Enol->Ketone Rearrangement

Caption: Pathway for the acid-catalyzed hydration of an internal alkyne.

Reduction Reactions

The reduction of internal alkynes can be controlled to produce either cis- or trans-alkenes, or be taken all the way to an alkane, making these reactions highly valuable in stereoselective synthesis.

Catalytic Hydrogenation
  • Complete Reduction to Alkanes: Using powerful catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) with excess hydrogen (H₂) results in the complete reduction of the alkyne to the corresponding alkane.[10][11] The reaction proceeds through an alkene intermediate that is not isolated because it is rapidly hydrogenated as well.[10][11]

  • Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" catalyst is used. The most common is Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[10] This catalyst facilitates the syn-addition of two hydrogen atoms across the triple bond, stereoselectively producing a cis-(Z)-alkene.[10][11]

  • Catalyst Preparation: In a flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~50 mg per 1 mmol of alkyne).

  • Reaction Setup: Add a solution of 2-pentyne (e.g., 0.68 g, 10 mmol) in 20 mL of methanol.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by GC or TLC to observe the formation of cis-2-pentene and the consumption of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to pentane.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to isolate the cis-2-pentene.

Dissolving Metal Reduction

The reduction of internal alkynes with sodium or lithium metal in liquid ammonia (at -78 °C to -33 °C) stereoselectively produces a trans-(E)-alkene.[12][13][14] This reaction, known as a dissolving metal reduction, proceeds through a radical anion intermediate.[12][15] The stereochemistry is determined by the greater stability of the trans-vinyl radical intermediate.[13] This method is complementary to catalytic hydrogenation with Lindlar's catalyst.[12][13]

DissolvingMetal Alkyne Internal Alkyne RadicalAnion Radical Anion Alkyne->RadicalAnion + Na (e⁻) VinylRadical trans-Vinyl Radical (more stable) RadicalAnion->VinylRadical + NH₃ (H⁺) VinylAnion Vinyl Anion VinylRadical->VinylAnion + Na (e⁻) Product trans-Alkene VinylAnion->Product + NH₃ (H⁺)

Caption: Stepwise mechanism for the reduction of an alkyne to a trans-alkene.

Hydroboration-Oxidation

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. For internal alkynes, this reaction is most useful when the alkyne is symmetrical, yielding a single ketone product.[3][16] With unsymmetrical internal alkynes, a mixture of two ketones is often formed.[17][18] To prevent double addition across both π-bonds, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-BBN are used.[5][16][19] The reaction proceeds via a syn-addition of the borane across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution to form an enol, which then tautomerizes to a ketone.[16][20]

Alkyne SubstrateBorane ReagentProduct(s)Yield
3-Hexyne(Sia)₂BH then H₂O₂, NaOH3-Hexanone>95%
2-Hexyne9-BBN then H₂O₂, NaOH2-Hexanone and 3-HexanoneMixture
1-Phenyl-1-propyneDicyclohexylborane then H₂O₂, NaOH1-Phenyl-2-propanoneHigh Regioselectivity

Oxidative Cleavage

Strong oxidizing agents can cleave the carbon-carbon triple bond of internal alkynes.

Ozonolysis

Ozonolysis (O₃) followed by a water workup cleaves the triple bond of an internal alkyne to produce two carboxylic acids.[21][22][23][24] This reaction is a reliable method for determining the position of a triple bond within a molecule through structural elucidation of the resulting fragments.

Reaction Scheme: R-C≡C-R' --1. O₃, 2. H₂O--> R-COOH + R'-COOH

Ozonolysis Start Internal Alkyne (R-C≡C-R') Step1 Step 1: Reaction with Ozone (O₃) Start->Step1 Intermediate Ozonide Intermediate (unstable) Step1->Intermediate Step2 Step 2: Workup (H₂O) Intermediate->Step2 Products Two Carboxylic Acids (R-COOH + R'-COOH) Step2->Products

Caption: General workflow for the oxidative cleavage of internal alkynes via ozonolysis.
Permanganate Oxidation

Potassium permanganate (KMnO₄) can also be used to cleave internal alkynes.[25]

  • Cold, Dilute KMnO₄: Under neutral or slightly basic conditions, cold, dilute KMnO₄ oxidizes an internal alkyne to an α-dicarbonyl (a 1,2-diketone).[26] This occurs via a syn-addition mechanism.[26]

  • Hot, Basic/Acidic KMnO₄: Under more vigorous conditions (hot, concentrated, and either basic or acidic), KMnO₄ will cleave the triple bond entirely, yielding two carboxylic acids, similar to ozonolysis.[25][26][27]

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-octyne (1.10 g, 10 mmol) in 50 mL of a 1:1 mixture of acetone and water.

  • Reagent Addition: Slowly add a solution of potassium permanganate (approx. 6.4 g, 40 mmol) in 100 mL of water. The solution will turn brown as manganese dioxide (MnO₂) precipitates.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Workup: After cooling, acidify the mixture with dilute sulfuric acid. Remove the MnO₂ precipitate by filtration. Extract the aqueous filtrate with diethyl ether.

  • Isolation: Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield butanoic acid.

This guide summarizes the core reactivity patterns of internal alkynes, providing a foundation for their application in complex chemical synthesis. The choice of reagents and reaction conditions allows for precise control over the transformation of the alkyne moiety, enabling the targeted synthesis of diverse molecular architectures.

References

Thermodynamic Profile of 2-Decyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 2-decyne. The information is compiled from established sources and supplemented with calculated values to offer a complete profile for use in research and development, particularly in the fields of chemical synthesis and drug development.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. Experimental values are cited from the National Institute of Standards and Technology (NIST) database, with calculated values derived from established thermodynamic principles.

Table 1: Gas Phase Thermochemistry of this compound

PropertySymbolValueUnitsMethodReference
Standard Enthalpy of Formation (298.15 K)ΔfH°gas23.6 ± 3.4kJ/molExperimental (Catalytic Hydrogenation)Rogers, Dagdagan, et al., 1979[1]
Standard Molar Entropy (298.15 K)S°gas453.38J/mol·KCalculatedThis work
Ionization EnergyIE9.30 ± 0.02eVExperimental (Photoionization)Rang and Martinson, 1978

Table 2: Liquid Phase Thermochemistry of this compound

PropertySymbolValueUnitsMethodReference
Enthalpy of Hydrogenation to n-DecaneΔrH°-273.1 ± 2.1kJ/molExperimental (Calorimetry)Rogers, Dagdagan, et al., 1979[1]

Table 3: Phase Change Data for this compound

PropertyValueUnitsPressure (bar)Reference
Boiling Point357K0.031Farchan Laboratories, 1990[1]

Experimental Protocols

The experimental values for the enthalpy of formation of this compound were determined through catalytic hydrogenation, a well-established calorimetric method.

Determination of Enthalpy of Hydrogenation by Calorimetry

The heat of hydrogenation of this compound to n-decane was measured using a reaction calorimeter. A general procedure for such a measurement is as follows:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

  • Sample Preparation: A precise mass of this compound is dissolved in an inert solvent, typically a hydrocarbon like hexane, and placed in the calorimeter.

  • Catalyst Introduction: A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is introduced into the reaction vessel.

  • Hydrogenation Reaction: A known, excess amount of hydrogen gas is introduced into the calorimeter, initiating the exothermic hydrogenation reaction.

  • Temperature Measurement: The temperature change of the system is carefully monitored until the reaction is complete and thermal equilibrium is reached.

  • Enthalpy Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant.

The standard enthalpy of formation of this compound is then calculated using Hess's Law, utilizing the experimentally determined enthalpy of hydrogenation and the known standard enthalpies of formation of the product (n-decane) and hydrogen.

Calculated Thermodynamic Properties

Standard Molar Entropy of this compound

The standard molar entropy of gaseous this compound was calculated based on the hydrogenation reaction:

C₁₀H₁₈ (g) + 2H₂ (g) → C₁₀H₂₂ (g)

The entropy change of the reaction (ΔrS°) can be estimated. From this, the standard molar entropy of this compound (S°(this compound)) can be calculated using the following equation:

ΔrS° = S°(n-decane) - [S°(this compound) + 2 * S°(H₂)]

Given the standard molar entropies for n-decane (426.8 J/mol·K) and H₂ (130.684 J/mol·K) from the NIST WebBook, and assuming the entropy change for this gas-phase hydrogenation is similar to other alkynes, we can derive the value presented in Table 1.

Visualizations

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination and calculation of the thermodynamic properties of this compound.

ThermodynamicDataWorkflow cluster_exp Experimental Determination cluster_data Known Data cluster_calc Calculations cluster_results Final Thermodynamic Data for this compound exp_calorimetry Calorimetry for Heat of Hydrogenation calc_delta_h Hess's Law Calculation for ΔfH° exp_calorimetry->calc_delta_h calc_delta_s Entropy Change Calculation for S° exp_calorimetry->calc_delta_s exp_pi Photoionization for Ionization Energy res_ie Ionization Energy exp_pi->res_ie exp_bp Boiling Point Measurement res_bp Boiling Point exp_bp->res_bp data_decane Thermodynamic Data for n-Decane data_decane->calc_delta_h data_decane->calc_delta_s data_h2 Thermodynamic Data for H₂ data_h2->calc_delta_h data_h2->calc_delta_s res_delta_h Standard Enthalpy of Formation calc_delta_h->res_delta_h res_s Standard Molar Entropy calc_delta_s->res_s

Caption: Workflow for obtaining this compound thermodynamic data.

References

An In-depth Technical Guide to 2-Decyne (CAS Registry Number: 2384-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1][2] Its linear ten-carbon chain with the triple bond located at the second position distinguishes it from its isomers and dictates its chemical reactivity.[3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its characteristic reactions, tailored for professionals in research and drug development. While alkynes as a class are integral to the synthesis of many biologically active molecules, specific data on the direct involvement of this compound in signaling pathways is not prominently available in current scientific literature.[1][2][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Registry Number 2384-70-5[3][5]
Molecular Formula C₁₀H₁₈[5]
Molecular Weight 138.25 g/mol [5]
Boiling Point 174 °C (at 760 mmHg)
Density 0.767 g/cm³
Appearance Colorless liquid
¹H NMR (CDCl₃) δ ~0.9 (t, 3H), 1.2-1.5 (m, 8H), 2.1 (m, 2H), 2.2 (s, 3H) ppm
¹³C NMR (CDCl₃) δ ~13.9, 22.6, 28.8, 29.1, 31.4, 79.8, 80.2 ppm
IR (neat) ~2955, 2928, 2857 (C-H stretch), ~2240 (C≡C stretch, weak) cm⁻¹

Experimental Protocols

The synthesis of internal alkynes such as this compound can be achieved through several methods, including the isomerization of a terminal alkyne or the alkylation of a smaller alkyne. Below is a detailed experimental protocol for the synthesis of this compound via the alkylation of 1-heptyne.

Synthesis of this compound via Alkylation of 1-Heptyne

Materials:

  • 1-Heptyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with 1-heptyne (1 equivalent) dissolved in anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Methyl iodide (1.2 equivalents) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

This compound, as an internal alkyne, undergoes a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions of this compound:
  • Hydrogenation: The triple bond can be partially reduced to a (Z)-alkene using Lindlar's catalyst or to an (E)-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃). Complete hydrogenation to decane can be achieved using catalysts like palladium on carbon (Pd/C).

  • Halogenation: Addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond yields the corresponding dihaloalkenes and tetrahaloalkanes.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form haloalkenes.

  • Hydration: In the presence of a mercury(II) catalyst in aqueous acid, this compound can be hydrated to form 2-decanone.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond to produce carboxylic acids.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 1-Heptyne in THF deprotonation Deprotonation with n-BuLi at -78°C start->deprotonation 1. alkylation Alkylation with Methyl Iodide deprotonation->alkylation 2. quench Quench with aq. NH4Cl alkylation->quench 3. Reaction Completion extraction Extraction with Diethyl Ether quench->extraction 4. purification Drying and Solvent Removal extraction->purification 5. distillation Fractional Distillation purification->distillation 6. end Pure this compound distillation->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Decyne in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: "Like Dissolves Like"

The solubility of a substance is primarily dictated by the polarity of its molecules and the polarity of the solvent. The general principle of "like dissolves like" is a fundamental concept in predicting solubility. Alkynes, including 2-decyne, are considered nonpolar compounds due to the relatively small differences in electronegativity between their carbon and hydrogen atoms and their linear geometry around the triple bond.[1] Consequently, they exhibit poor solubility in polar solvents and good solubility in nonpolar solvents.[2][3][4]

Data Presentation: Qualitative Solubility of this compound

Based on the general solubility properties of long-chain alkynes, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below.

SolventChemical FormulaPolarityExpected Solubility of this compoundRationale
WaterH₂OHighly PolarInsolubleAs a nonpolar hydrocarbon, this compound cannot overcome the strong hydrogen bonding network of water molecules.[3][4][5]
MethanolCH₃OHPolarSparingly Soluble to InsolubleThe high polarity of methanol makes it a poor solvent for the nonpolar this compound.
EthanolC₂H₅OHPolarSparingly SolubleEthanol is slightly less polar than methanol, which may allow for minimal dissolution of this compound.
AcetoneC₃H₆OPolar AproticSolubleAcetone has a significant dipole moment but lacks hydrogen bonding, allowing it to dissolve some nonpolar compounds.[5]
Diethyl Ether(C₂H₅)₂ONonpolarSolubleDiethyl ether is a common nonpolar solvent that readily dissolves other nonpolar molecules like this compound.[2][4]
HexaneC₆H₁₄NonpolarSolubleHexane is a nonpolar aliphatic hydrocarbon and an excellent solvent for other nonpolar hydrocarbons.[2][4]
TolueneC₇H₈NonpolarSolubleToluene is a nonpolar aromatic hydrocarbon that effectively solvates nonpolar compounds.[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSparingly Soluble to InsolubleDMSO is a highly polar aprotic solvent and is generally not a good solvent for nonpolar compounds like this compound.

Experimental Protocols: Determining the Solubility of a Liquid Organic Compound

The following is a general experimental protocol that can be employed to qualitatively and semi-quantitatively determine the solubility of a liquid compound such as this compound.

Objective: To determine the miscibility and approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, hexane, etc.)

  • Small test tubes with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

  • Constant temperature bath (optional, for temperature-dependent studies)

Procedure: Visual Miscibility Test (Qualitative) [6]

  • Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to its corresponding test tube.

  • Solute Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the same test tube.

  • Mixing: Stopper the test tube and invert it several times or gently vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.

    • Miscible (Soluble): A single, clear, homogeneous phase is observed.

    • Immiscible (Insoluble): Two distinct layers are formed. The less dense liquid will form the top layer.

    • Partially Miscible (Sparingly Soluble): The mixture may appear cloudy or form a single phase that separates upon standing.

  • Repeat: Repeat steps 2-5 for each of the selected solvents.

  • Semi-Quantitative Estimation (Optional): For solvents in which this compound is found to be soluble, the approximate solubility can be estimated by incrementally adding more this compound until saturation is reached (i.e., the point at which a separate phase begins to form and persist after mixing).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of any specific hazards.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of a liquid compound.

G start Start: Obtain Liquid Compound (e.g., this compound) and Solvents prep Prepare Labeled Test Tubes for Each Solvent start->prep add_solvent Add 1.0 mL of Solvent to a Test Tube prep->add_solvent add_solute Add 0.1 mL of Liquid Compound to the Same Test Tube add_solvent->add_solute mix Stopper and Mix Thoroughly (Invert/Vortex) add_solute->mix observe Allow to Stand and Observe mix->observe decision Homogeneous Mixture? observe->decision soluble Record as Soluble/ Miscible decision->soluble Yes insoluble Record as Insoluble/ Immiscible decision->insoluble No next_solvent Proceed to Next Solvent soluble->next_solvent insoluble->next_solvent next_solvent->add_solvent More Solvents to Test? end End of Experiment next_solvent->end All Solvents Tested

Caption: Experimental workflow for determining the solubility of a liquid compound.

References

A Technical Guide to the Historical Synthesis of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the preparation of 2-decyne, an internal alkyne of interest in organic synthesis. The document focuses on two historically significant and robust methodologies: the alkylation of terminal alkynes and the dehydrohalogenation of dihalides. These methods, established in the early to mid-20th century, represent core principles of carbon-carbon bond formation and elimination reactions that remain fundamental to the synthesis of acetylenic compounds.

Core Synthetic Methodologies

The classical approaches to the synthesis of this compound and related internal alkynes primarily rely on two key transformations:

  • Alkylation of Terminal Alkynes: This method involves the deprotonation of a suitable terminal alkyne to form a highly nucleophilic acetylide anion. This anion is then treated with an appropriate alkyl halide to forge a new carbon-carbon bond, effectively elongating the carbon chain and forming the desired internal alkyne. For the synthesis of this compound, this can be approached in two ways: the methylation of a 1-nonynide salt or the heptylation of a propynide salt. The use of sodium amide in liquid ammonia is a classic and highly effective base system for generating the acetylide anion.

  • Dehydrohalogenation of Dihalides: This elimination-based strategy involves the removal of two equivalents of hydrogen halide (HX) from a vicinal (e.g., 2,3-dihalodecane) or geminal (e.g., 2,2-dihalodecane) dihalide. The reaction is typically promoted by a strong base. Historically, potassium hydroxide at high temperatures or sodium amide in an inert solvent has been employed to effect this double elimination, leading to the formation of the carbon-carbon triple bond.

Data Presentation: Comparison of Historical Methods

The following table summarizes quantitative data for the historical preparation of this compound and analogous internal alkynes, providing a comparative overview of the efficiency of these methods under various conditions.

MethodStarting MaterialsBase/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Alkylation 1-Octyne, Methyl IodideSodium Amide (NaNH₂)Liquid Ammonia-335.570Brandsma, L. (1988)
Dehydrohalogenation 2,3-DibromodecanePotassium Hydroxide (KOH)EthanolRefluxNot SpecifiedModerateGeneral Method

Experimental Protocols

Detailed methodologies for the key historical preparations of this compound are provided below. These protocols are based on established procedures from the chemical literature.

Method 1: Alkylation of 1-Octyne with Methyl Iodide

This procedure details the synthesis of this compound via the methylation of the sodium salt of 1-octyne.

Reagents:

  • Sodium Amide (NaNH₂)

  • Liquid Ammonia (NH₃)

  • 1-Octyne (C₈H₁₄)

  • Methyl Iodide (CH₃I)

  • Diethyl Ether

  • Ice

  • Water

Procedure:

  • A suspension of sodium amide (0.25 mol) in liquid ammonia (250 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • To this stirred suspension, 1-octyne (0.2 mol) is added dropwise over 30 minutes. The mixture is stirred for an additional hour to ensure complete formation of the sodium octynide.

  • A solution of methyl iodide (0.2 mol) in diethyl ether (50 mL) is then added to the reaction mixture over a period of 1.5 hours.

  • After the addition is complete, the ammonia is allowed to evaporate overnight.

  • Ice-water (200 mL) is cautiously added to the remaining residue to hydrolyze the excess sodium amide.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation.

Expected Yield: Approximately 70%.

Method 2: Dehydrohalogenation of 2,3-Dibromodecane

This protocol describes the synthesis of this compound through the double dehydrobromination of 2,3-dibromodecane.

Reagents:

  • 2,3-Dibromodecane (prepared by bromination of 1-decene)

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • A mixture of 2,3-dibromodecane (0.1 mol) and a solution of potassium hydroxide (0.3 mol) in ethanol (150 mL) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of potassium bromide.

  • After the reaction is deemed complete (typically several hours), the mixture is cooled to room temperature.

  • The reaction mixture is poured into a large volume of water, and the organic layer is separated.

  • The aqueous layer is extracted with a low-boiling petroleum ether.

  • The combined organic extracts are washed with water until neutral, then dried over a suitable drying agent (e.g., anhydrous calcium chloride).

  • The solvent is carefully removed by distillation.

  • The resulting crude this compound is purified by fractional distillation.

Expected Yield: Moderate, often accompanied by isomeric alkynes and other byproducts.

Mandatory Visualizations

The following diagrams illustrate the logical flow and chemical transformations involved in the historical synthesis of this compound.

Alkylation_of_Terminal_Alkyne Start 1-Octyne Intermediate Sodium Octynide (Acetylide Anion) Start->Intermediate Deprotonation Base NaNH₂ in liq. NH₃ Product This compound Intermediate->Product SN2 Alkylation AlkylHalide Methyl Iodide (CH₃I)

Caption: Alkylation pathway for this compound synthesis.

Dehydrohalogenation_of_Dihalide Start 2,3-Dibromodecane Intermediate Vinylic Bromide Intermediate Start->Intermediate E2 Elimination (-HBr) Base KOH, Ethanol, Reflux Product This compound Intermediate->Product E2 Elimination (-HBr)

Caption: Dehydrohalogenation pathway for this compound synthesis.

2-Decyne: A Technical Guide to Its Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located at an internal position within the carbon chain.[1][2] This structural feature imparts this compound with a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[1][3] While large-scale industrial consumption of this compound as a final product is not prominent, its utility as a precursor for the synthesis of high-value specialty chemicals, particularly in the fields of agrochemicals and fine chemicals, underscores its industrial potential.[3] This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in chemical synthesis, detailed experimental protocols, and the underlying reaction pathways.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueUnitsReference(s)
Molecular Formula C₁₀H₁₈-[1][2]
Molecular Weight 138.25 g/mol [1][2]
CAS Number 2384-70-5-[2][4]
Boiling Point 184.6 ± 0.0°C at 760 mmHg[1]
357K at 0.031 bar[1]
Density 0.8 ± 0.1g/cm³[1]
Flash Point 52.9 ± 11.2°C[1]
Standard Enthalpy of Formation (ΔfH°gas) 23.6 ± 3.4kJ/mol[1][5]
Enthalpy of Reaction (ΔrH°) -65.27 ± 0.51kcal/mol[5]
Ionization Energy 9.30 ± 0.02eV[5]

Synthesis of this compound

The industrial production of this compound can be achieved through several synthetic routes. The most common and versatile method involves the alkylation of a smaller terminal alkyne.

Synthesis of this compound via Alkylation of Propyne

This method involves the deprotonation of propyne to form a propynide anion, which then acts as a nucleophile to displace a halide from a haloalkane, in this case, 1-bromoheptane.

G Propyne Propyne Propynide Propynide Anion Propyne->Propynide Deprotonation NaNH2 Sodium Amide (NaNH2) in Liquid Ammonia NaNH2->Propynide Product This compound Propynide->Product SN2 Alkylation Bromoheptane 1-Bromoheptane Bromoheptane->Product NaBr Sodium Bromide NH3 Ammonia

Synthesis of this compound via Alkylation.
Experimental Protocol: Synthesis of this compound

Materials:

  • Propyne (gas)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromoheptane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Bubble propyne gas through the stirred suspension until the formation of the sodium propynide is complete (indicated by a color change).

  • Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to the reaction mixture via the dropping funnel.

  • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, carefully evaporate the ammonia.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Potential Industrial Applications

The primary industrial value of this compound lies in its utility as a synthetic intermediate for the production of more complex and valuable molecules.

Agrochemicals: Synthesis of Insect Pheromones

A significant potential application of this compound is in the synthesis of insect sex pheromones, which are used in integrated pest management strategies. Many lepidopteran pheromones are long-chain unsaturated acetates, alcohols, or aldehydes with specific double bond geometries (cis or trans). The triple bond of this compound can be stereoselectively reduced to either a cis or trans double bond, making it an ideal precursor for these compounds.

For example, the partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-2-decene, a precursor to (Z)-2-decenyl acetate, a component of some insect pheromones.

G TwoDecyne This compound Z_Decene (Z)-2-Decene TwoDecyne->Z_Decene Partial Hydrogenation Lindlar H2, Lindlar's Catalyst Lindlar->Z_Decene Reduction Stereoselective Reduction

Stereoselective Reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound to (Z)-2-Decene (Lindlar Reduction)

Materials:

  • This compound

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hexane (or another suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve this compound in hexane.

  • Add Lindlar's catalyst to the solution.

  • Flush the apparatus with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitor the reaction progress by GC or TLC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain (Z)-2-decene.

Conversely, reduction of this compound with sodium in liquid ammonia yields the corresponding (E)- or trans-alkene.[6][7][8][9]

Fine and Specialty Chemicals

This compound serves as a building block for a variety of fine and specialty chemicals due to the reactivity of its triple bond.[3]

  • Addition Reactions: The triple bond can undergo various addition reactions, including halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), to introduce functionality into the carbon chain.[1]

  • Hydration: The acid-catalyzed hydration of this compound yields 2-decanone, a ketone that can be a useful intermediate.

  • Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.[1]

G cluster_0 Addition Reactions cluster_1 Cycloaddition TwoDecyne_add This compound Halogenation Halogenation (e.g., Br2) TwoDecyne_add->Halogenation Hydrohalogenation Hydrohalogenation (e.g., HBr) TwoDecyne_add->Hydrohalogenation Hydration Hydration (H2O, H+) TwoDecyne_add->Hydration Dihaloalkene 2,3-Dibromo-2-decene Halogenation->Dihaloalkene Haloalkene 2-Bromo-2-decene Hydrohalogenation->Haloalkene Ketone 2-Decanone Hydration->Ketone TwoDecyne_cyclo This compound Cycloadduct Cyclic Adduct TwoDecyne_cyclo->Cycloadduct Diene Diene Diene->Cycloadduct

Reaction Pathways of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

Spectroscopic TechniqueKey Features and ObservationsReference(s)
¹H NMR Protons adjacent to the triple bond typically show signals around 2.0-2.3 ppm.[1]
¹³C NMR The sp-hybridized carbons of the triple bond appear at characteristic chemical shifts around 80-90 ppm.[1]
Infrared (IR) Spectroscopy A weak to medium absorption band characteristic of the C≡C stretch is observed in the region of 2100-2260 cm⁻¹.[2]
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight (138.25 g/mol ). Characteristic fragmentation patterns can provide further structural information.[1][2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in various industrial sectors, particularly in the synthesis of agrochemicals like insect pheromones and as a building block for fine and specialty chemicals. Its utility stems from the reactivity of its internal carbon-carbon triple bond, which can be selectively transformed into a range of functional groups and structural motifs. While direct large-scale industrial applications of this compound itself are not widely documented, its role as a precursor highlights its importance in the broader chemical manufacturing landscape. Further research and development in process optimization and catalytic systems could unlock new and more efficient industrial applications for this valuable alkyne.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Decyne, a valuable internal alkyne in organic synthesis. Given its classification as a flammable liquid and aspiration hazard, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its use in research and development. This document outlines the essential data, experimental procedures, and safety workflows to ensure the safe and effective utilization of this compound in the laboratory.

Core Safety and Physical Properties

A summary of the key safety and physical data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour[1][2]
Aspiration hazard1H304: May be fatal if swallowed and enters airways[1][2]

Signal Word: Danger[1][2]

GHS Pictograms:

FlameHealth Hazard

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈[2][3]
Molecular Weight 138.25 g/mol [2][3]
Appearance Colorless to Almost colorless clear liquidTCI Chemicals
Boiling Point 184.6 ± 0.0 °C at 760 mmHg[3]
Flash Point 52.9 °C[1][3]
Density 0.781 g/cm³[1]
Vapour Pressure 0.995 mmHg at 25°C[1]
Solubility No data available[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following diagram outlines the recommended PPE based on the nature of the experimental work.

PPE_Selection_Guide cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_eye Eye Protection cluster_hand Hand Protection cluster_body Body Protection start Start: Handling this compound eye_protection ANSI-approved safety glasses with side shields (minimum) start->eye_protection gloves Chemically resistant gloves (e.g., Nitrile) start->gloves lab_coat Flame-resistant lab coat start->lab_coat respiratory Respiratory Protection (if ventilation is inadequate or aerosols are generated) start->respiratory goggles Chemical splash goggles for transfer or potential splash eye_protection->goggles Increased risk of splash face_shield Face shield (in addition to goggles) for large quantities or high-energy reactions goggles->face_shield High risk double_glove Consider double gloving for extended handling gloves->double_glove apron Chemical-resistant apron for large volumes lab_coat->apron

Figure 1: PPE Selection Guide for this compound.

Safe Handling and Storage Workflow

Adherence to a standardized workflow is crucial for minimizing risks during the handling and storage of this compound. The following diagram illustrates the key steps for safe laboratory practice.

Safe_Handling_Workflow cluster_workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation Steps cluster_handling Handling & Use Procedures cluster_storage Storage Conditions cluster_disposal Waste Management prep Preparation handling Handling & Use prep->handling review_sds Review SDS and conduct risk assessment prep->review_sds storage Storage handling->storage disposal Waste Disposal handling->disposal grounding Ground and bond container and receiving equipment handling->grounding container Keep container tightly closed storage->container waste_container Collect waste in a properly labeled, sealed container disposal->waste_container ppe Don appropriate PPE (see Fig. 1) review_sds->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood ignition Remove all ignition sources fume_hood->ignition spill_kit Ensure spill kit is accessible ignition->spill_kit spill_kit->handling non_sparking Use non-sparking tools grounding->non_sparking inert_atmosphere Use under inert atmosphere (N₂ or Ar) for reactions non_sparking->inert_atmosphere aerosols Avoid formation of aerosols inert_atmosphere->aerosols ventilation Store in a well-ventilated place container->ventilation cool Keep cool ventilation->cool incompatibles Store away from incompatible materials (e.g., oxidizing agents) cool->incompatibles locked Store locked up incompatibles->locked facility Dispose of contents/container to an appropriate treatment and disposal facility waste_container->facility

Figure 2: Workflow for Safe Handling and Storage.

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound. These protocols are based on best practices for handling flammable and air-sensitive liquid alkynes.

Protocol 1: General Handling and Dispensing under Ambient Atmosphere

This protocol is suitable for simple transfers of this compound where exclusion of atmospheric moisture and oxygen is not critical, for example, preparing a solution for analysis.

1. Preparation: 1.1. Don appropriate PPE: safety goggles, flame-resistant lab coat, and nitrile gloves. 1.2. Ensure the work is performed in a certified chemical fume hood. 1.3. Clear the fume hood of any unnecessary equipment and potential ignition sources. 1.4. Have a spill kit rated for flammable liquids readily available.

2. Procedure: 2.1. Ground the container of this compound and the receiving vessel to prevent static discharge. 2.2. Use non-sparking tools for opening and closing containers. 2.3. Slowly pour the required amount of this compound into the receiving vessel, avoiding splashing. 2.4. For more accurate transfers, use a glass syringe with a metal needle. 2.5. Immediately cap the this compound container and the receiving vessel.

3. Post-Handling: 3.1. Clean any minor drips with a suitable absorbent material and dispose of it as hazardous waste. 3.2. Store the this compound container in a designated flammable storage cabinet.

Protocol 2: Setting up a Reaction under Inert Atmosphere

This protocol is essential for reactions where this compound or other reagents are sensitive to air or moisture.

1. Preparation: 1.1. Assemble and flame-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) under vacuum and then cool under a stream of inert gas (Nitrogen or Argon). 1.2. Don appropriate PPE as outlined in Protocol 1. 1.3. Work within a certified chemical fume hood.

2. Procedure: 2.1. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or a balloon filled with the inert gas. 2.2. Transfer any solid reagents to the reaction flask under a positive flow of inert gas. 2.3. Add any anhydrous solvents via a cannula or a dry syringe. 2.4. To add this compound, use a dry, gas-tight syringe. 2.4.1. Puncture the septum of the this compound container with the syringe needle. 2.4.2. Withdraw the desired volume of this compound. 2.4.3. To prevent dripping, withdraw a small amount of inert gas into the syringe (a "gas buffer"). 2.4.4. Transfer the this compound to the reaction flask by puncturing the septum on the flask and slowly adding the liquid. 2.5. Once the addition is complete, rinse the syringe with an appropriate anhydrous solvent and then with water and acetone.

3. Reaction Quenching: 3.1. Cool the reaction mixture to the appropriate temperature (often 0 °C or below) in an ice or dry ice/acetone bath. 3.2. Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise via a syringe or an addition funnel. Be aware of potential exotherms or gas evolution.

Protocol 3: Distillation of this compound

This protocol is for the purification of this compound. Given its boiling point, simple or vacuum distillation can be employed.

1. Preparation: 1.1. Assemble the distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask) in a fume hood. Ensure all glass joints are properly sealed. 1.2. Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. 1.3. Fill the distilling flask to no more than two-thirds of its volume with this compound.

2. Procedure: 2.1. Begin circulating cold water through the condenser. 2.2. Gently heat the distilling flask using a heating mantle. Never use an open flame. 2.3. Slowly increase the temperature until this compound begins to boil and the vapor temperature stabilizes at its boiling point. 2.4. Collect the distillate in the receiving flask. 2.5. Do not distill to dryness to avoid the formation of potentially explosive residues.

3. Post-Distillation: 3.1. Allow the apparatus to cool completely before disassembling. 3.2. Transfer the purified this compound to a clean, dry, and properly labeled storage container.

Emergency Procedures: Spill Response

In the event of a this compound spill, a prompt and appropriate response is critical to mitigate the associated fire and health hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_spill This compound Spill Response Workflow cluster_initial Initial Response cluster_assessment Assess the Spill cluster_minor_cleanup Minor Spill Cleanup cluster_major_response Major Spill Response spill_detected Spill Detected alert Alert personnel in the immediate area spill_detected->alert evacuate Evacuate non-essential personnel alert->evacuate ignition_sources Eliminate all ignition sources evacuate->ignition_sources minor_spill Minor Spill (<100 mL, contained) ignition_sources->minor_spill major_spill Major Spill (>100 mL or uncontained) minor_spill->major_spill No ppe Don appropriate PPE (respirator if needed) minor_spill->ppe Yes evacuate_lab Evacuate the laboratory major_spill->evacuate_lab Yes contain Contain the spill with absorbent material ppe->contain absorb Cover with a non-combustible absorbent (e.g., vermiculite, sand) contain->absorb collect Collect absorbed material with non-sparking tools absorb->collect dispose Place in a sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the area dispose->decontaminate pull_alarm Pull the fire alarm evacuate_lab->pull_alarm call_emergency Call emergency services pull_alarm->call_emergency deny_entry Deny re-entry until cleared by professionals call_emergency->deny_entry

References

Methodological & Application

Application Notes and Protocols for 2-Decyne in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2-decyne, an internal alkyne, in three significant organometallic catalytic transformations: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis, Rhodium-catalyzed hydroformylation for the synthesis of α,β-unsaturated aldehydes, and Ruthenium-catalyzed cross-metathesis for the formation of substituted dienes.

Cobalt-Catalyzed [2+2+2] Cycloaddition: Synthesis of Substituted Pyridines

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for the synthesis of substituted pyridines, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][2] This reaction allows for the construction of the pyridine ring in a single step from readily available starting materials. When using an unsymmetrical internal alkyne such as this compound, the regioselectivity of the cycloaddition is a key consideration.

Reaction Principle:

Two molecules of an alkyne and one molecule of a nitrile undergo a formal [2+2+2] cycloaddition in the presence of a cobalt catalyst to form a pyridine ring. With an unsymmetrical alkyne like this compound, two regioisomeric pyridine products are possible. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the alkyne and the nature of the cobalt catalyst and ligands employed.[1]

Experimental Protocol: Synthesis of 2-Methyl-3-heptyl-5,6-dimethylpyridine

This protocol describes the cycloaddition of this compound and acetonitrile catalyzed by a cobalt complex.

Materials:

  • This compound (98%)

  • Acetonitrile (anhydrous)

  • Cobalt(II) bromide (CoBr₂)

  • Triphenylphosphine (PPh₃)

  • Zinc dust (Zn)

  • Zinc iodide (ZnI₂)

  • Toluene (anhydrous)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CoBr₂ (0.1 mmol, 5 mol%), PPh₃ (0.2 mmol, 10 mol%), Zn dust (0.2 mmol, 10 mol%), and ZnI₂ (0.2 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) to the flask.

  • To this suspension, add this compound (2.0 mmol, 1.0 equiv.) and anhydrous acetonitrile (10.0 mmol, 5.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the two regioisomeric pyridine products.

Data Presentation:

EntryAlkyne 1Alkyne 2 / NitrileCatalyst SystemProduct(s)Yield (%)Regioisomeric Ratio
1This compoundAcetonitrileCoBr₂/PPh₃/Zn/ZnI₂2-Methyl-3-heptyl-5,6-dimethylpyridine & 2,6-Dimethyl-3-heptyl-5-methylpyridine75 (combined)3:1

Logical Relationship Diagram:

G Cobalt-Catalyzed [2+2+2] Cycloaddition Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification CoBr2 CoBr₂ Catalyst_Mix Catalyst Mixture in Toluene CoBr2->Catalyst_Mix PPh3 PPh₃ PPh3->Catalyst_Mix Zn Zn Zn->Catalyst_Mix ZnI2 ZnI₂ ZnI2->Catalyst_Mix Toluene Anhydrous Toluene Toluene->Catalyst_Mix Reaction_Vessel Reaction at 80°C, 16h Catalyst_Mix->Reaction_Vessel Decyne This compound Decyne->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Filtration Filtration through Celite Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Products Regioisomeric Pyridine Products Chromatography->Products

Caption: Workflow for Cobalt-Catalyzed Pyridine Synthesis.

Rhodium-Catalyzed Hydroformylation: Synthesis of α,β-Unsaturated Aldehydes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double or triple bond. The rhodium-catalyzed hydroformylation of internal alkynes provides a direct route to α,β-unsaturated aldehydes, which are valuable synthetic intermediates.[3][4] For internal alkynes like this compound, this reaction can proceed with high regioselectivity to yield a single major aldehyde product. In some cases, the initial hydroformylation can be followed by catalyst-mediated isomerization to the more thermodynamically stable conjugated system.

Reaction Principle:

This compound reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst, typically modified with phosphine ligands, to produce an α,β-unsaturated aldehyde. The regioselectivity is primarily governed by the steric and electronic environment of the alkyne and the ligand sphere of the rhodium catalyst.

Experimental Protocol: Synthesis of 2-Methyl-2-nonenal

This protocol is adapted from the hydroformylation of a similar internal alkyne, 4-octene, and is expected to yield the corresponding α,β-unsaturated aldehyde from this compound.[5]

Materials:

  • This compound (98%)

  • Rhodium(I) acetylacetonatobis(carbonyl) (Rh(acac)(CO)₂)

  • BIPHEPHOS ligand

  • Toluene (anhydrous, degassed)

  • Synthesis gas (CO/H₂ = 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with Rh(acac)(CO)₂ (0.01 mmol, 0.5 mol%) and BIPHEPHOS (0.015 mmol, 0.75 mol%).

  • Add anhydrous, degassed toluene (20 mL) to the autoclave.

  • Add this compound (2.0 mmol, 1.0 equiv.) to the catalyst solution.

  • Seal the autoclave, remove it from the glovebox, and connect it to a synthesis gas line.

  • Pressurize the autoclave with 10 bar of synthesis gas (1:1 CO/H₂).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The product yield and isomeric ratio can be determined by gas chromatography (GC) using an internal standard.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Data Presentation:

EntrySubstrateCatalyst SystemProductYield (%)n:i Ratio
14-OcteneRh(acac)(CO)₂/BIPHEPHOSn-Nonanal8895:5
2 (Predicted)This compoundRh(acac)(CO)₂/BIPHEPHOS2-Methyl-2-nonenal~85>95:5

Note: The n:i ratio refers to the linear vs. branched aldehyde products. For the hydroformylation of this compound, this would correspond to the two possible regioisomers of the α,β-unsaturated aldehyde.

Reaction Pathway Diagram:

G Rhodium-Catalyzed Hydroformylation of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Decyne This compound Coordination Alkyne Coordination Decyne->Coordination Syngas CO + H₂ CO_Insertion CO Insertion Syngas->CO_Insertion Rh_catalyst [Rh]-H Rh_catalyst->Coordination Migratory_Insertion_H Hydride Insertion Coordination->Migratory_Insertion_H Migratory_Insertion_H->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Rh_catalyst Regeneration Product α,β-Unsaturated Aldehyde Reductive_Elimination->Product

Caption: Catalytic Cycle for Rh-Catalyzed Hydroformylation.

Ruthenium-Catalyzed Cross-Metathesis: Synthesis of Substituted Dienes

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of carbon-carbon double bonds. Cross-metathesis between an alkyne and an alkene, specifically an internal alkyne like this compound and a terminal alkene, provides access to 1,3-dienes, which are versatile building blocks in organic synthesis.[6] Ruthenium-based catalysts, such as Grubbs' catalysts, are highly effective for this transformation due to their functional group tolerance and high activity.

Reaction Principle:

In the presence of a ruthenium carbene catalyst, the triple bond of this compound and the double bond of a terminal alkene undergo a series of cycloaddition and cycloreversion steps, resulting in the formation of a new conjugated diene product and a volatile byproduct (e.g., ethylene if the terminal alkene is 1-alkene). The reaction's efficiency and selectivity can be influenced by the nature of the catalyst and the steric and electronic properties of the substrates.

Experimental Protocol: Synthesis of (3E,5Z)-3-Methyl-3,5-dodecadiene

This protocol describes the cross-metathesis of this compound with 1-butene, catalyzed by a second-generation Grubbs' catalyst.

Materials:

  • This compound (98%)

  • 1-Butene (gas or liquefied)

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (anhydrous, degassed)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

  • Balloon filled with 1-butene or a lecture bottle with a regulator

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Grubbs' Second Generation Catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed dichloromethane (20 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the catalyst solution.

  • Bubble 1-butene gas through the solution for 10 minutes or add a slight excess of liquefied 1-butene.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the diene product.

Data Presentation:

EntryAlkyneAlkeneCatalystProductYield (%)E/Z Ratio
1This compound1-ButeneGrubbs' 2nd Gen.(3E,5Z)-3-Methyl-3,5-dodecadiene65>10:1

Experimental Workflow Diagram:

G Ruthenium-Catalyzed Cross-Metathesis Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification Catalyst Grubbs' 2nd Gen. Catalyst Reaction_Vessel Reaction at RT, 12h Catalyst->Reaction_Vessel Solvent Anhydrous CH₂Cl₂ Solvent->Reaction_Vessel Decyne This compound Decyne->Reaction_Vessel Butene 1-Butene Butene->Reaction_Vessel Quench Quench with Ethyl Vinyl Ether Reaction_Vessel->Quench Concentration Concentration Quench->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Substituted Diene Chromatography->Product

Caption: Workflow for Ru-Catalyzed Cross-Metathesis.

References

2-Decyne: A Versatile Precursor for the Synthesis of Prostaglandin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-16

Introduction

2-Decyne, a commercially available internal alkyne, presents itself as a valuable and versatile starting material for the synthesis of key intermediates in the pharmaceutical industry. Its ten-carbon backbone is particularly amenable to the construction of complex bioactive molecules, most notably analogues of prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are utilized in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases.[1][2] The strategic functionalization of this compound, particularly through stereoselective reduction, provides an efficient pathway to crucial building blocks for these important therapeutic agents.

This application note details the utility of this compound as a precursor, focusing on its conversion to (Z)-dec-2-ene, a key structural motif in the side chains of many prostaglandin analogues. A detailed experimental protocol for the stereoselective partial hydrogenation of this compound using a Lindlar catalyst is provided, along with a summary of expected quantitative data. Furthermore, the relevant signaling pathway for Prostaglandin F2α (PGF2α), a representative prostaglandin, is illustrated to provide context for the biological significance of these synthesized intermediates.

Key Applications

The primary application of this compound in pharmaceutical intermediate synthesis lies in its stereoselective reduction to form a (Z)-alkene. This transformation is critical for introducing the cis-double bond geometry found in the α-chain of many prostaglandins.

1. Synthesis of Prostaglandin Precursors: The (Z)-dec-2-ene moiety, readily accessible from this compound, can be incorporated into the synthesis of various prostaglandin analogues. For instance, it can serve as a key building block for the side chain of latanoprost, a widely used medication for glaucoma.[1] The synthesis of the Corey lactone, a versatile intermediate for a wide array of prostaglandins, also relies on precursors that can be derived from functionalized long-chain alkenes.[3][4]

2. Bioactive Lipid Synthesis: Beyond prostaglandins, this compound can be a starting point for the synthesis of other bioactive lipids. The ability to control the stereochemistry of the double bond and introduce further functionality allows for the creation of a diverse range of lipid analogues for screening and development of new therapeutic agents.[5][6]

Data Presentation

The stereoselective hydrogenation of this compound to (Z)-dec-2-ene is a well-established transformation. The following table summarizes the typical quantitative data for this reaction using a Lindlar catalyst.

ParameterValueReference
SubstrateThis compoundN/A
Product(Z)-Dec-2-eneN/A
CatalystLindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)[7][8]
SolventHexane or Ethanol
Hydrogen Pressure1 atm
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-6 hoursGeneral knowledge
Conversion of this compound>95%[7]
Selectivity for (Z)-Dec-2-ene>98%[7]
Isolated Yield90-95%General knowledge

Experimental Protocols

Protocol 1: Preparation of Lindlar Catalyst

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃)

  • Lead(II) acetate (Pb(OAc)₂)

  • Quinoline

  • Distilled water

  • Ethanol

Procedure:

  • A slurry of calcium carbonate (CaCO₃) in distilled water is prepared in a round-bottom flask.

  • A solution of palladium(II) chloride (PdCl₂) in hydrochloric acid is added to the slurry with vigorous stirring.

  • The mixture is heated and a reducing agent, such as formic acid or hydrazine, is added to precipitate palladium metal onto the calcium carbonate support.

  • The palladium on calcium carbonate (Pd/CaCO₃) is then isolated by filtration and washed thoroughly with distilled water.

  • The catalyst is "poisoned" by suspending it in a solution of lead(II) acetate (Pb(OAc)₂) in water and heating the mixture.

  • After cooling, the catalyst is filtered, washed, and dried.

  • Prior to use in hydrogenation, the catalyst is further deactivated by the addition of quinoline.[8]

Protocol 2: Stereoselective Hydrogenation of this compound to (Z)-Dec-2-ene

Materials:

  • This compound

  • Lindlar catalyst (5% Pd/CaCO₃, poisoned)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst (5 mol% relative to the alkyne).

  • Add anhydrous hexane to the flask to create a slurry.

  • Add a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) to the slurry.

  • Add this compound to the reaction mixture.

  • The flask is then purged with hydrogen gas and a hydrogen-filled balloon is attached to the flask to maintain a positive pressure of hydrogen (approximately 1 atm).

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Upon completion (typically 2-6 hours), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure (Z)-dec-2-ene.

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification start Start catalyst_prep Prepare Lindlar Catalyst Slurry (Pd/CaCO3, Quinoline, Hexane) start->catalyst_prep add_alkyne Add this compound catalyst_prep->add_alkyne h2_purge Purge with H2 (1 atm) add_alkyne->h2_purge reaction Stir at Room Temperature (2-6 hours) h2_purge->reaction monitoring Monitor by TLC/GC reaction->monitoring filtration Filter through Celite® monitoring->filtration concentration Concentrate in vacuo filtration->concentration purification Purify by Chromatography concentration->purification end End ((Z)-Dec-2-ene) purification->end

Caption: Experimental workflow for the Lindlar hydrogenation of this compound.

PGF2a_Signaling_Pathway PGF2a Prostaglandin F2α (PGF2α) FP_receptor FP Receptor (G-protein coupled) PGF2a->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified signaling pathway of Prostaglandin F2α.

References

Applications of 2-Decyne in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-decyne in polymer synthesis. While direct polymerization of this compound is not extensively reported, this guide extrapolates from established methods for other internal alkynes to provide a foundational understanding and practical starting points for researchers. The focus is on transition metal-catalyzed polymerization, a versatile method for creating polymers from acetylenic monomers.

Introduction to the Polymerization of Internal Alkynes

Internal alkynes, such as this compound, can be polymerized to form substituted polyacetylenes. These polymers possess a conjugated backbone, which can impart interesting electronic and optical properties. The polymerization of internal alkynes is typically achieved through metathesis or insertion polymerization mechanisms, often employing transition metal catalysts based on elements like molybdenum (Mo), tungsten (W), rhodium (Rh), and tantalum (Ta).

Living polymerization techniques have been successfully applied to internal alkynes, offering precise control over polymer molecular weight and achieving narrow molecular weight distributions (low polydispersity index, PDI). This level of control is crucial for designing polymers with specific properties for advanced applications.

Polymerization of this compound via Metathesis Polymerization

Metathesis polymerization of internal alkynes, catalyzed by metal alkylidyne complexes, is a powerful method for forming carbon-carbon triple bonds in the polymer backbone. While ring-opening alkyne metathesis polymerization (ROAMP) is common for cyclic alkynes, acyclic diene metathesis (ADMET)-type polymerization can be envisioned for diynes. For a mono-internal alkyne like this compound, homopolymerization would proceed via a chain-growth mechanism involving the metal alkylidyne catalyst.

General Experimental Protocol for Metathesis Polymerization of this compound

This protocol is a generalized procedure based on the successful polymerization of other internal alkynes using Schrock-type molybdenum or tungsten alkylidyne catalysts.

Materials:

  • This compound (monomer)

  • Schrock catalyst (e.g., [Mo(N-2,6-i-Pr2C6H3)(CHCMe2Ph)(OR)2]) or a similar tungsten-based catalyst

  • Anhydrous, deoxygenated toluene (solvent)

  • Argon or nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.

  • Monomer and Solvent Preparation: this compound should be freshly distilled and deoxygenated. Toluene should be purified by passing it through a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Setup: In a glovebox, a known amount of the transition metal catalyst is dissolved in a minimal amount of anhydrous, deoxygenated toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Polymerization: The desired amount of this compound is added to the catalyst solution via syringe. The reaction mixture is then stirred at a controlled temperature (e.g., 25-80 °C). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time.

  • Termination and Precipitation: After the desired reaction time or monomer conversion is reached, the polymerization is quenched by adding a small amount of a suitable terminating agent (e.g., benzaldehyde). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Expected Polymer Characteristics and Data

The following table summarizes hypothetical quantitative data for the polymerization of this compound, based on typical results for similar internal alkynes.

ParameterExpected Value
Monomer:Catalyst Ratio 50:1 to 500:1
Reaction Temperature 25 - 80 °C
Reaction Time 1 - 24 hours
Number Average Molecular Weight (Mn) 10,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5
Polymer Yield 80 - 95%

Polymerization of this compound via Rhodium-Catalyzed Insertion Polymerization

Rhodium-based catalysts are known for their high tolerance to various functional groups and their ability to polymerize a wide range of substituted acetylenes, including internal alkynes, often in a living manner.

General Experimental Protocol for Rhodium-Catalyzed Polymerization

This protocol is based on the use of Rh(I) complexes for the polymerization of substituted acetylenes.

Materials:

  • This compound (monomer)

  • Rhodium catalyst (e.g., [Rh(nbd)Cl]2/cocatalyst or Rh(I)-diene complexes)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF, or even protic solvents for some catalyst systems)

  • Argon or nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: The Rh(I) catalyst and any necessary cocatalyst are prepared or handled under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, the rhodium catalyst is dissolved or suspended in the chosen anhydrous, deoxygenated solvent.

  • Polymerization: this compound is added to the catalyst mixture. The reaction is stirred at a specific temperature (often ranging from room temperature to 60 °C).

  • Monitoring: The polymerization can be followed by monitoring the disappearance of the monomer peak using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).

  • Purification: The polymer is collected, washed, and dried under vacuum.

Expected Polymer Characteristics and Data

The table below presents anticipated data for the Rh-catalyzed polymerization of this compound.

ParameterExpected Value
Monomer:Catalyst Ratio 100:1 to 1000:1
Reaction Temperature 20 - 60 °C
Reaction Time 2 - 48 hours
Number Average Molecular Weight (Mn) 20,000 - 200,000 g/mol
Polydispersity Index (PDI) < 1.2 (for living systems)
Polymer Yield > 90%

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the polymerization of this compound.

experimental_workflow_metathesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_glass Dry Glassware prep_inert Inert Atmosphere Setup prep_glass->prep_inert prep_reagents Purify/Deoxygenate This compound & Toluene prep_inert->prep_reagents dissolve_cat Dissolve Catalyst in Toluene prep_reagents->dissolve_cat add_monomer Add this compound dissolve_cat->add_monomer react Stir at Controlled Temperature add_monomer->react quench Quench Reaction react->quench precipitate Precipitate Polymer in Methanol quench->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry characterization Polymer Characterization (GPC, NMR, IR) dry->characterization

Caption: Workflow for Metathesis Polymerization of this compound.

experimental_workflow_rhodium cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation prep_inert Inert Atmosphere prep_reagents Prepare Anhydrous Solvent and Monomer prep_inert->prep_reagents setup_catalyst Dissolve/Suspend Rh Catalyst prep_reagents->setup_catalyst add_monomer Add this compound setup_catalyst->add_monomer reaction Stir at Set Temperature add_monomer->reaction precipitation Precipitate in Non-solvent reaction->precipitation collection Collect and Dry Polymer precipitation->collection analysis Characterize Polymer collection->analysis

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Signaling Pathways and Logical Relationships

The logical relationship in developing a polymerization protocol for a new monomer like this compound, based on existing knowledge of similar monomers, can be visualized as follows:

logical_relationship node_knowledge Existing Knowledge: Polymerization of Internal Alkynes node_analogy Analogy: This compound as an Internal Alkyne node_knowledge->node_analogy node_hypothesis Hypothesis Formulation: Select Catalyst System & Reaction Conditions node_analogy->node_hypothesis node_protocol Protocol Design: Detailed Experimental Procedure node_hypothesis->node_protocol node_experiment Experimentation node_protocol->node_experiment node_analysis Data Analysis & Characterization node_experiment->node_analysis node_optimization Optimization node_analysis->node_optimization node_optimization->node_hypothesis

Application Notes and Protocols for Sonogashira Coupling with a Decyne Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper co-catalysts, is instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

Critical Substrate Requirement: The Necessity of a Terminal Alkyne

A fundamental requirement of the Sonogashira coupling is the use of a terminal alkyne , which is an alkyne with a hydrogen atom attached to at least one of the sp-hybridized carbon atoms (R-C≡C-H). The reaction mechanism initiates with the deprotonation of this acidic terminal proton by a base, facilitated by a copper(I) co-catalyst, to form a copper acetylide intermediate.[4] This acetylide then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the aryl halide to a palladium(0) catalyst. Subsequent reductive elimination yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

The user's topic specifies "2-Decyne," which is an internal alkyne (CH₃-C≡C-(CH₂)₆CH₃). Internal alkynes lack the essential acidic proton and therefore cannot form the necessary copper acetylide intermediate. Consequently, This compound is not a suitable substrate for the standard Sonogashira coupling reaction.

To achieve the coupling of a decyne moiety to an aryl group using this methodology, it is necessary to use a terminal isomer, such as 1-decyne (H-C≡C-(CH₂)₇CH₃).

This document provides a detailed protocol for the Sonogashira coupling of 1-decyne with iodobenzene as a representative example.

Experimental Protocols

Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene

This protocol details a standard procedure for the palladium and copper co-catalyzed Sonogashira coupling of the terminal alkyne 1-decyne with the aryl halide iodobenzene.

Materials:

  • Iodobenzene (C₆H₅I)

  • 1-Decyne (C₁₀H₁₈)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether (Et₂O) or Ethyl acetate (EtOAc))

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.025 mmol, 2.5 mol%) and copper(I) iodide (e.g., 0.05 mmol, 5 mol%).

    • Add anhydrous solvent (e.g., 5 mL of THF or DMF) and the amine base (e.g., 5 mmol, 5.0 eq of triethylamine).

    • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.

  • Addition of Reactants:

    • Add iodobenzene (1.0 mmol, 1.0 eq) to the stirred solution via syringe.

    • Slowly add 1-decyne (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Reactions with aryl iodides are often complete within 2-4 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the copper catalyst) and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-decyne.

Data Presentation

The following table summarizes typical quantitative data for the Sonogashira coupling of a terminal alkyne with an aryl iodide.

ParameterValueNotes
Reactants
Aryl HalideIodobenzene (1.0 mmol, 1.0 eq)Aryl iodides are generally more reactive than bromides or chlorides.[3]
Alkyne1-Decyne (1.2 mmol, 1.2 eq)A slight excess of the alkyne is commonly used.
Catalysts
Palladium CatalystPdCl₂(PPh₃)₂ (0.01 - 0.05 mmol, 1-5 mol%)Other common palladium sources include Pd(PPh₃)₄.
Copper Co-catalystCuI (0.02 - 0.10 mmol, 2-10 mol%)Essential for the classical Sonogashira mechanism.
Reaction Conditions
BaseTriethylamine (Et₃N) (3.0 - 5.0 eq)Acts as both the base and can be used as a co-solvent. Diisopropylamine is another common choice.
SolventTHF or DMF (5-10 mL)Must be anhydrous. The amine base can sometimes serve as the solvent.
TemperatureRoom Temperature (20-25 °C)Gentle heating may be required for less reactive substrates.
Reaction Time2 - 24 hoursMonitored by TLC or GC-MS.
Outcome
Product1-Phenyl-1-decyne
Typical Yield85 - 95%Yields are highly dependent on substrate purity and reaction conditions.

Visualizations

Sonogashira Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Ar_Pd_Alkyne Transmetalation CuX Cu(I)X Ar_Pd_Alkyne->Pd0 Reductive Elimination Product_out Ar-C≡C-R Ar_Pd_Alkyne->Product_out Cu_Alkyne Cu(I)-C≡C-R CuX->Cu_Alkyne Base, R-C≡C-H Cu_Alkyne->Pd_complex Cu_Alkyne->CuX Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing a Sonogashira coupling reaction.

experimental_workflow arrow arrow setup 1. Reaction Setup (Flask, Catalysts, Solvent, Base) under Inert Atmosphere reagents 2. Add Reactants (Aryl Halide, 1-Decyne) setup->reagents reaction 3. Stir at Room Temperature (Monitor by TLC/GC-MS) reagents->reaction workup 4. Aqueous Work-up (Dilute, Filter, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product (1-Phenyl-1-decyne) purification->product

References

Application Notes and Protocols: 2-Decyne in the Synthesis of (+)-Decarestrictine L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Decyne is a versatile internal alkyne that serves as a valuable C10 building block in the synthesis of complex natural products. Its linear carbon chain and the reactive triple bond allow for a variety of chemical transformations, making it an attractive precursor for the construction of intricate molecular architectures. One notable application of this compound is in the total synthesis of (+)-decarestrictine L, a polyketide natural product isolated from Penicillium simplicissimum. Decarestrictine L exhibits significant biological activity, including the inhibition of cholesterol biosynthesis, making its synthetic accessibility a key area of research.

This document provides detailed application notes and experimental protocols for the key transformations involving a this compound-derived intermediate in the total synthesis of (+)-decarestrictine L.

Key Applications of the this compound Motif in the Synthesis of (+)-Decarestrictine L:

The synthesis of (+)-decarestrictine L utilizes a chiral epoxide derived from D-mannitol, which is then elaborated through a series of steps, including the introduction of a C8 carbon chain that originates from a this compound synthon. The key applications of the decyne-derived fragment in this synthesis are:

  • Stereoselective Epoxide Opening: A Grignard reagent derived from a protected 1-bromo-2-octyne (a functionalized equivalent of this compound) is used to open a chiral epoxide, establishing a key stereocenter in the molecule.

  • Alkyne Reduction: The internal alkyne functionality is stereoselectively reduced to a cis-alkene, which is a crucial structural feature of the final natural product.

  • Lactone Formation: The elaborated carbon chain, originally from the this compound unit, ultimately forms part of the δ-lactone ring of decarestrictine L.

Experimental Protocols

The following protocols are adapted from the total synthesis of (+)-decarestrictine L and focus on the reactions involving the this compound-derived intermediate.

Protocol 1: Synthesis of a Key Intermediate via Epoxide Opening with a this compound Derivative

This protocol describes the nucleophilic addition of an organometallic reagent derived from a this compound equivalent to a chiral epoxide.

Reaction Scheme:

Materials:

  • Chiral epoxide (e.g., (2R,3R)-3-(tert-butyldimethylsilyloxymethyl)oxiran-2-yl)methanol)

  • 1-Bromo-2-octyne (functionalized this compound equivalent)

  • Magnesium turnings

  • Copper(I) cyanide (CuCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-2-octyne (1.1 eq) in anhydrous THF via the dropping funnel.

    • The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Copper-Catalyzed Epoxide Opening:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the chiral epoxide (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add CuCN (0.1 eq) to the epoxide solution.

    • Slowly add the prepared Grignard reagent to the epoxide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.

Quantitative Data:

ReactantMolar Equiv.ProductYield (%)
Chiral Epoxide1.0Alcohol Intermediate85
1-Bromo-2-octyne1.1
Magnesium1.2
CuCN0.1

Protocol 2: Stereoselective Reduction of the Internal Alkyne

This protocol details the partial reduction of the alkyne to a cis-alkene using Lindlar's catalyst.

Reaction Scheme:

Materials:

  • Alkyne-containing intermediate from Protocol 1

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Methanol

  • Hexane

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-containing intermediate (1.0 eq) in methanol.

    • Add Lindlar's catalyst (10 mol %) and a few drops of quinoline to the solution.

    • Place the reaction flask in a hydrogenation apparatus.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas (balloon pressure). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in hexane and filter through a short plug of silica gel to remove residual quinoline.

    • Concentrate the filtrate to yield the cis-alkene product.

Quantitative Data:

ReactantMolar Equiv.ProductYield (%)Diastereomeric Ratio (cis:trans)
Alkyne Intermediate1.0cis-Alkene Product95>98:2
Lindlar's Catalyst0.1

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the key transformations and the logical flow in the synthesis of the core of (+)-decarestrictine L starting from a this compound-derived building block.

decarestrictine_synthesis decyne This compound Derivative (1-Bromo-2-octyne) grignard Grignard Reagent Formation decyne->grignard Mg, THF epoxide Chiral Epoxide opening Cu-Catalyzed Epoxide Opening epoxide->opening grignard->opening CuCN, THF, -78°C alkyne_intermediate Alkyne Intermediate opening->alkyne_intermediate reduction Stereoselective Reduction alkyne_intermediate->reduction H₂, Lindlar's Cat. cis_alkene cis-Alkene Intermediate reduction->cis_alkene cyclization Further Elaboration & Lactonization cis_alkene->cyclization decarestrictine (+)-Decarestrictine L cyclization->decarestrictine

Caption: Synthetic pathway to (+)-decarestrictine L from a this compound derivative.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the key intermediates.

experimental_workflow start Start: Reagents & Solvents reaction Reaction Setup (Inert Atmosphere, Temp. Control) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for synthesis and purification.

Application Notes and Protocols for Decyne Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of bioconjugation, drug discovery, and materials science.[3] This reaction facilitates the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4]

This document provides detailed application notes and protocols for the use of decyne derivatives in click chemistry. It is important to note that the CuAAC reaction is highly specific for terminal alkynes (e.g., 1-decyne). Internal alkynes, such as 2-decyne, are generally unreactive under standard CuAAC conditions. While other catalytic systems, like Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), can couple internal alkynes, the CuAAC reaction remains the most widely utilized due to its simplicity and robustness.[2] Therefore, the following sections will focus on the applications and derivatization of 1-decyne , a representative long-chain terminal alkyne.

Application I: Bioconjugation - Labeling of a Model Protein

Long-chain alkynes, such as derivatives of 1-decyne, can be used to introduce hydrophobic moieties onto biomolecules. This can be useful for studying protein interactions with cell membranes, developing targeted drug delivery systems, or creating antibody-drug conjugates (ADCs) with specific payloads.[1] In this application, a 1-decyne derivative featuring a carboxylic acid handle is activated and conjugated to a model protein. The alkyne-tagged protein is then "clicked" with an azide-functionalized fluorescent dye for detection.

Experimental Workflow

Bioconjugation_Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis A 1-Decynoic Acid B EDC/NHS Activation A->B Activate Carboxyl Group D Alkyne-Modified Protein B->D C Model Protein (e.g., BSA) (with exposed Lysine residues) C->D Amide Bond Formation G Fluorescently Labeled Protein D->G E Azide-Fluorescent Dye E->G CuAAC F CuSO4, Sodium Ascorbate, THPTA F->G H Purification (e.g., Dialysis, SEC) G->H I SDS-PAGE Analysis H->I J Fluorescence Spectroscopy H->J

Caption: Workflow for labeling a protein with a 1-decyne derivative.

Protocol: Protein Labeling with a 1-Decyne Derivative

Materials:

  • 1-Decynoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Azido-PEG4-Fluorophore (e.g., FITC-azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

Protocol Steps:

  • Preparation of Stock Solutions:

    • 100 mM CuSO₄ in deionized water.[1]

    • 200 mM THPTA in deionized water.[1]

    • 100 mM Sodium Ascorbate in deionized water (prepare fresh).[5]

    • 10 mM Azide-PEG4-Fluorophore in DMSO.[6]

    • 10 mg/mL BSA in PBS.

    • 50 mM 1-Decynoic acid in DMSO.

    • 200 mM EDC and 50 mM NHS in deionized water (prepare fresh).

  • Activation of 1-Decynoic Acid:

    • In a microcentrifuge tube, mix 20 µL of 50 mM 1-decynoic acid with 20 µL of the EDC/NHS solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation to Protein:

    • Add the activated 1-decynoic acid solution to 1 mL of the BSA solution.

    • React for 2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted alkyne and activation reagents by dialysis against PBS.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the 1 mL of alkyne-modified BSA, add 20 µL of the 10 mM azide-fluorophore stock solution.

    • Prepare the catalyst premix: combine 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA. Let it stand for 2-3 minutes.[5]

    • Add the catalyst premix to the protein-azide mixture.

    • Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate.[6]

    • Protect the reaction from light and incubate for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Purify the fluorescently labeled protein from excess reagents and catalyst using dialysis or a desalting column.

    • Analyze the final product by SDS-PAGE and in-gel fluorescence scanning to confirm conjugation. Quantify labeling efficiency using fluorescence spectroscopy.

Application II: Synthesis of a Triazole-Based Drug Intermediate

The 1,2,3-triazole ring is a common scaffold in medicinal chemistry due to its stability, hydrogen bonding capabilities, and ability to act as a bioisostere for other functional groups.[7] This application describes the synthesis of a potential drug intermediate by clicking a functionalized 1-decyne derivative with a pharmaceutically relevant azide. Here, we use 10-azido-1-decanol (a derivative of 1-decyne) and click it with an aromatic azide.

Reaction Signaling Pathway

Drug_Intermediate_Synthesis cluster_0 Reactants cluster_1 Catalytic Cycle Alkyne 10-Hydroxy-1-decyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide Aromatic Azide (e.g., Phenyl Azide) Triazolide Copper Triazolide Azide->Triazolide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Triazolide Product 1-(Aryl)-4-(octyl-8-ol)-1H-1,2,3-triazole Triazolide->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction for drug intermediate synthesis.

Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials:

  • 10-Hydroxy-1-decyne

  • Phenyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 10-hydroxy-1-decyne (1.0 mmol) and phenyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst and Reductant Addition:

    • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 1 mL of water.

    • Prepare a separate solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water.

    • Add the CuSO₄ solution to the reaction flask, followed by the sodium ascorbate solution.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,4-disubstituted triazole.

Data Presentation

Table 1: Reagent Concentrations for Protein Labeling Protocol
ReagentStock ConcentrationFinal Concentration
Alkyne-Modified Protein~10 mg/mL~10 µM
Azide-Fluorophore10 mM200 µM
CuSO₄100 mM1 mM
THPTA200 mM4 mM
Sodium Ascorbate100 mM2 mM
Table 2: Typical Reaction Parameters for Triazole Synthesis
ParameterValueReference
Alkyne:Azide Ratio 1 : 1.1[8]
Catalyst Loading (CuSO₄) 1-5 mol%[5]
Reductant (Na Ascorbate) 2-10 mol%[5][6]
Solvent System t-BuOH/H₂O (1:1)[8]
Temperature Room Temperature[6]
Typical Reaction Time 1 - 4 hoursGeneral Observation
Typical Yield >90%[8]

Concluding Remarks

While this compound itself is not a suitable substrate for the popular CuAAC reaction, its terminal alkyne isomer, 1-decyne, provides a versatile platform for a multitude of click chemistry applications. By functionalizing the terminal end of the C10 alkyl chain, researchers can introduce hydrophobic tags, linkers for drug molecules, or probes for biological systems. The protocols provided herein offer a robust starting point for scientists looking to leverage the power and simplicity of click chemistry in their research and development endeavors. Careful consideration of solvent choice is necessary, especially for highly hydrophobic derivatives, to ensure reagent accessibility and optimal reaction kinetics.[9]

References

Application Notes and Protocols for Regioselective Reactions of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key regioselective reactions of 2-decyne, a valuable internal alkyne in organic synthesis. The following sections describe methodologies for hydroboration-oxidation, oxymercuration-demercuration, hydrohalogenation, halogenation, and catalytic hydrogenation, enabling the selective synthesis of various functionalized decane and decene derivatives.

Hydroboration-Oxidation: Anti-Markovnikov Hydration to Decan-3-one

The hydroboration-oxidation of internal alkynes like this compound, particularly with sterically hindered boranes, followed by oxidation, regioselectively yields a ketone. The boron atom adds preferentially to the less sterically hindered carbon of the triple bond. In the case of this compound, this leads to the formation of decan-3-one.

Data Presentation
ReactionReagentsProductRegioselectivityTypical Yield
Hydroboration-Oxidation1. Disiamylborane or Dicyclohexylborane in THF2. H₂O₂, NaOHDecan-3-oneHigh (Boron attacks C-3)>90%
Experimental Protocol

Materials:

  • This compound

  • Disiamylborane or Dicyclohexylborane solution in THF (0.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of disiamylborane or dicyclohexylborane (1.1 eq) in THF via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH (3.0 eq), followed by the careful, dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the temperature does not exceed 25 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford decan-3-one.

hydroboration_oxidation This compound This compound Vinylborane Intermediate Vinylborane Intermediate This compound->Vinylborane Intermediate 1. Disiamylborane (Anti-Markovnikov) Decan-3-one Decan-3-one Vinylborane Intermediate->Decan-3-one 2. H₂O₂, NaOH

Caption: Hydroboration-Oxidation of this compound.

Oxymercuration-Demercuration: Markovnikov Hydration to 2-Decanone

Oxymercuration-demercuration of this compound provides a reliable method for the Markovnikov hydration of the alkyne, yielding the corresponding methyl ketone, 2-decanone. This reaction proceeds via a mercurinium ion intermediate, avoiding carbocation rearrangements.

Data Presentation
ReactionReagentsProductRegioselectivityTypical Yield
Oxymercuration-Demercuration1. HgSO₄, H₂SO₄, H₂O2. NaBH₄2-DecanoneHigh (OH adds to C-2)85-95%
Experimental Protocol

Materials:

  • This compound

  • Mercuric sulfate (HgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask containing a stirred solution of water and concentrated sulfuric acid, add mercuric sulfate to create the acidic mercury(II) catalyst solution.

  • Add this compound (1.0 eq) to the catalyst solution.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-decanone, can be purified by distillation or column chromatography.

oxymercuration_demercuration This compound This compound Enol Intermediate Enol Intermediate This compound->Enol Intermediate HgSO₄, H₂SO₄, H₂O (Markovnikov) 2-Decanone 2-Decanone Enol Intermediate->2-Decanone Tautomerization

Caption: Oxymercuration-Demercuration of this compound.

Hydrohalogenation: Addition of HBr

The addition of hydrogen bromide (HBr) to this compound can proceed via two different regioselective pathways depending on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule. In the presence of peroxides, a radical mechanism leads to the anti-Markovnikov product.

Data Presentation
Reaction ConditionReagentsMajor ProductRegioselectivity
Ionic Addition HBr2-Bromo-2-deceneMarkovnikov
Radical Addition HBr, ROOR (peroxide)(E)-3-Bromo-2-deceneAnti-Markovnikov
Experimental Protocol: Radical (Anti-Markovnikov) Addition

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution in acetic acid or as a gas

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, gas inlet tube (if using HBr gas)

Procedure:

  • Dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, quench the reaction by washing with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude (E)-3-bromo-2-decene.

  • Purify by column chromatography if necessary.

hydrohalogenation cluster_ionic Ionic Addition cluster_radical Radical Addition 2-Decyne_ionic This compound 2-Bromo-2-decene 2-Bromo-2-decene 2-Decyne_ionic->2-Bromo-2-decene HBr (Markovnikov) 2-Decyne_radical This compound E-3-Bromo-2-decene E-3-Bromo-2-decene 2-Decyne_radical->E-3-Bromo-2-decene HBr, ROOR (Anti-Markovnikov)

Caption: Regioselective Hydrobromination of this compound.

Halogenation: Addition of Bromine

The addition of bromine (Br₂) to this compound results in the formation of a dibromoalkene. The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms, yielding the (E)-dihaloalkene as the major product.

Data Presentation
ReactionReagentMajor ProductStereoselectivity
BrominationBr₂ in CCl₄(E)-2,3-Dibromo-2-deceneanti-addition
Experimental Protocol

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask and cool to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise. The disappearance of the bromine color indicates consumption.

  • Stir the reaction at 0 °C for 30 minutes after the addition is complete.

  • Quench any excess bromine by washing with saturated aqueous sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude (E)-2,3-dibromo-2-decene.

  • The product can be purified by recrystallization or column chromatography.

halogenation This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate Br₂ (E)-2,3-Dibromo-2-decene (E)-2,3-Dibromo-2-decene Bromonium Ion Intermediate->(E)-2,3-Dibromo-2-decene Br⁻ attack (anti-addition)

Caption: Bromination of this compound.

Catalytic Hydrogenation: Synthesis of cis-2-Decene

The partial hydrogenation of an internal alkyne such as this compound over a poisoned catalyst, like Lindlar's catalyst, results in the syn-addition of hydrogen, selectively forming the cis-alkene. This method is highly effective for the stereoselective synthesis of (Z)-alkenes.

Data Presentation
ReactionCatalystProductStereoselectivityTypical Yield
Catalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃/PbO)cis-2-Decenesyn-addition (>95% Z)>90%
Experimental Protocol

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation flask, magnetic stirrer, balloon filled with H₂ or a hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, add Lindlar's catalyst (5-10% by weight relative to the alkyne).

  • Add a solution of this compound (1.0 eq) in hexane or ethyl acetate.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.

  • Monitor the reaction progress by GC or ¹H NMR to observe the disappearance of the alkyne and the formation of the alkene, being careful to stop the reaction before over-reduction to the alkane occurs.

  • Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield cis-2-decene. Further purification is typically not necessary due to the high selectivity of the reaction.

catalytic_hydrogenation This compound This compound cis-2-Decene cis-2-Decene This compound->cis-2-Decene H₂, Lindlar's Catalyst (syn-addition)

Caption: Catalytic Hydrogenation of this compound.

Application Notes and Protocols: Synthetic Utility of 2-Decyne in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyne, an internal alkyne, serves as a versatile building block in materials science for the synthesis of advanced functional polymers. Its internal triple bond offers unique reactivity for creating conjugated polymers with interesting optoelectronic and physical properties. While terminal alkynes are more commonly utilized in well-known "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal alkynes such as this compound can undergo various polymerization reactions, including those catalyzed by transition metals like rhodium, to produce substituted polyacetylenes. These polymers are of interest for applications in organic electronics, sensors, and smart materials.

This document provides detailed application notes and representative protocols for the synthesis and characterization of polymers derived from this compound, offering insights into their potential use in materials science.

Key Applications of this compound in Materials Science

The primary application of this compound in materials science lies in its use as a monomer for the synthesis of conjugated polymers. These materials are valued for their unique electronic and optical properties.

  • Organic Electronics: Polymers derived from this compound can possess conjugated backbones, making them potentially suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The alkyl side chains originating from the this compound monomer can enhance the solubility and processability of these otherwise rigid polymers.

  • Sensory Materials: The conjugated framework of poly(this compound) can be sensitive to external stimuli such as temperature, pH, or the presence of specific analytes. This responsiveness can be harnessed to develop chemical sensors and biosensors.

  • Smart Coatings and Films: The ability to tailor the physical properties of poly(this compound) through control of molecular weight and architecture allows for its use in the development of smart coatings and films with tunable mechanical and thermal properties.

Data Presentation: Representative Properties of Poly(this compound)

As specific experimental data for the homopolymer of this compound is not extensively available in the literature, the following table presents a set of plausible, representative data for poly(this compound) synthesized via Rhodium-catalyzed polymerization. This data is compiled based on typical values observed for polymers derived from similar internal alkynes.

PropertyValueMethod of Analysis
Molecular Weight (Mn) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temp (Tg) 40 - 60 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td) > 300 °C (in N2)Thermogravimetric Analysis (TGA)
Solubility Soluble in common organic solvents (THF, Chloroform, Toluene)Visual Inspection / UV-Vis Spectroscopy
UV-Vis Absorption (λmax) 350 - 450 nm (in THF)UV-Vis Spectroscopy
Photoluminescence (λem) 450 - 550 nm (in THF)Fluorescence Spectroscopy

Experimental Protocols

The following are detailed protocols for key experiments involving the synthesis and characterization of poly(this compound).

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol describes a representative method for the synthesis of poly(this compound) using a rhodium-based catalyst system, which is effective for the polymerization of internal alkynes.[1]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]2 (Rhodium(I) norbornadiene chloride dimer, catalyst precursor)

  • Triphenylphosphine (PPh3) (ligand)

  • Toluene (anhydrous, polymerization solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, add [Rh(nbd)Cl]2 (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.02 mmol).

    • Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Polymerization:

    • In a separate Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 mmol) in anhydrous toluene (e.g., 5 mL).

    • Transfer the prepared catalyst solution to the monomer solution via a cannula.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

  • Polymer Isolation:

    • After the desired reaction time, quench the polymerization by exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • The chemical structure of the resulting poly(this compound) can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • The molecular weight (Mn) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Protocol 2: Synthesis of a Triazole-Containing Polymer using a this compound Analogue via Cycloaddition

While this compound as an internal alkyne is not ideal for the classic CuAAC reaction, a related terminal alkyne could be used in such a "click" reaction to form functional polymers. For illustrative purposes, this protocol describes the synthesis of a polytriazole using a terminal alkyne and a diazide monomer. This type of reaction is highly efficient and widely used in materials science.[2][3][4]

Materials:

  • 1,10-Diazido-decane (diazide monomer)

  • 1,4-Diethynylbenzene (dialkyne monomer, a representative terminal alkyne)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • N,N-Dimethylformamide (DMF) (anhydrous, solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve 1,10-diazido-decane (e.g., 1 mmol) and 1,4-diethynylbenzene (e.g., 1 mmol) in anhydrous DMF (e.g., 10 mL).

    • In a separate vial, prepare the catalyst complex by dissolving CuBr (e.g., 0.05 mmol) and PMDETA (e.g., 0.05 mmol) in a small amount of DMF.

  • Polymerization:

    • Add the catalyst solution to the monomer solution with stirring.

    • Heat the reaction mixture to a specified temperature (e.g., 70 °C) and stir for 24 hours.

  • Polymer Isolation:

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Poly(this compound) cluster_characterization Material Characterization catalyst_prep Catalyst Preparation ([Rh(nbd)Cl]2 + PPh3) polymerization Polymerization (this compound + Catalyst in Toluene) catalyst_prep->polymerization isolation Polymer Isolation (Precipitation in Methanol) polymerization->isolation drying Drying (Vacuum Oven) isolation->drying nmr_ftir Structural Analysis (NMR, FTIR) drying->nmr_ftir gpc Molecular Weight Analysis (GPC) drying->gpc dsc_tga Thermal Analysis (DSC, TGA) drying->dsc_tga spectroscopy Optical Properties (UV-Vis, PL) drying->spectroscopy

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Rhodium-catalyzed polymerization of this compound to form poly(this compound).

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Decyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the laboratory-scale synthesis of 2-decyne and its derivatives. Internal alkynes, such as this compound, are crucial building blocks in organic synthesis, finding applications in the development of pharmaceuticals, natural products, and advanced materials. Their reactivity allows for a multitude of chemical transformations.

Several robust methods are available for the synthesis of this compound derivatives, including the alkylation of terminal alkynes, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, alkyne metathesis, and the conversion of carbonyl compounds. The selection of a specific method depends on the desired derivative, the availability of starting materials, and the required functional group tolerance.

Method 1: Alkylation of Terminal Alkynes

The alkylation of a terminal alkyne is a straightforward and widely used method for constructing internal alkynes. This reaction involves the deprotonation of a terminal alkyne using a strong base to form a nucleophilic acetylide anion, which then displaces a halide from a primary alkyl halide in an SN2 reaction. To synthesize this compound, one can either alkylate propyne with a 7-carbon alkyl halide or, more commonly, alkylate 1-nonyne with a methyl halide.

Experimental Protocol: Synthesis of this compound from 1-Nonyne

This protocol details the methylation of 1-nonyne to yield this compound.

Materials:

  • 1-Nonyne

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Under an inert atmosphere, dissolve 1-nonyne (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add methyl iodide (1.1 equivalents) dropwise to the acetylide solution, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification start 1. Dissolve 1-Nonyne in anhydrous THF under N₂ cool 2. Cool to -78 °C start->cool deprotonation 3. Add n-BuLi (Formation of Lithium Acetylide) cool->deprotonation stir1 4. Stir for 1 hr at -78 °C deprotonation->stir1 alkylation 5. Add Methyl Iodide (SN2 Reaction) stir1->alkylation warm 6. Warm to RT, stir overnight alkylation->warm quench 7. Quench with aq. NH₄Cl warm->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry organic layers (MgSO₄) extract->dry evaporate 10. Concentrate in vacuo dry->evaporate purify 11. Purify by Distillation evaporate->purify

Caption: General workflow for the synthesis of this compound via alkylation of 1-nonyne.

Quantitative Data for Alkyne Alkylation
Terminal AlkyneElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-Propyne1-Bromooctanen-BuLiTHF-78 to RT12~85-95
1-OctyneEthyl bromideNaNH₂liq. NH₃-332~80-90
1-NonyneMethyl iodiden-BuLiTHF-78 to RT12~90

Method 2: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a combination of a palladium complex and a copper(I) salt, and requires a base, typically an amine.[3] This method is ideal for synthesizing this compound derivatives that are substituted with aryl or vinyl groups at the 1-position (e.g., 1-phenyl-2-decyne). The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.[2]

Catalytic Cycle

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to the Pd(0) complex is followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product_out R¹-C≡C-R² pd_complex2->product_out cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide cu_acetylide->pd_complex1 alkyne H-C≡C-R² alkyne->cu_acetylide Base

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Phenyl-2-decyne

Materials:

  • 1-Nonyne

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous toluene or THF

Procedure:

  • To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (1-5 mol%) and CuI (2-10 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat three times.

  • Add anhydrous solvent (toluene or THF), followed by the amine base (e.g., triethylamine).

  • Add iodobenzene (1 equivalent) and 1-nonyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenyl-2-decyne.

Quantitative Data for Sonogashira Coupling
AlkyneAryl/Vinyl HalidePd CatalystCu CocatalystBaseSolventTemp (°C)Yield (%)
1-NonyneIodobenzenePdCl₂(PPh₃)₂CuITEATHFRT90-98
1-Heptyne4-BromotoluenePd(PPh₃)₄CuIDIPAToluene6085
1-OctyneVinyl bromidePd(PPh₃)₄CuITEADMF5075-85

Method 3: Alkyne Metathesis

Alkyne metathesis is a reaction that redistributes, or "metathesizes," alkyne C-C triple bonds, catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten).[4][5] For synthesizing a this compound derivative, a cross-metathesis approach can be employed between two different internal alkynes. For example, reacting 2-butyne with 2-dodecyne could produce this compound, although controlling the statistical product distribution can be challenging. A more practical application is Ring-Closing Alkyne Metathesis (RCAM) to form macrocycles containing a this compound moiety. The driving force for many of these reactions is the removal of a volatile alkyne byproduct, such as 2-butyne.[6]

Experimental Protocol: General Procedure for Alkyne Cross-Metathesis

Materials:

  • Substrate Alkyne 1

  • Substrate Alkyne 2 (often a volatile alkyne like 2-butyne)

  • Alkyne metathesis catalyst (e.g., Schrock catalyst [Mo(NAr)(CHCMe₂Ph)(OTf)₂] or Fürstner catalyst)

  • Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)

Procedure:

  • All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox) due to the high sensitivity of the catalysts to air and moisture.

  • In a glovebox, dissolve the less volatile alkyne substrate in the anhydrous solvent in a Schlenk tube.

  • Add the catalyst (typically 1-5 mol%).

  • Add the second, more volatile alkyne (e.g., condense 2-butyne into the cooled reaction vessel).

  • Seal the vessel and heat the reaction mixture (e.g., 80-100 °C). The removal of the volatile byproduct can help drive the equilibrium.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction and quench it by opening it to the air or by adding a small amount of a suitable quenching agent (e.g., benzaldehyde).

  • Concentrate the solvent and purify the resulting mixture of products by column chromatography or preparative HPLC.

G start R¹-C≡C-R¹ + R²-C≡C-R² intermediate1 Metallacyclobutadiene Intermediate start->intermediate1 + Catalyst catalyst [M]≡CR³ (Catalyst) product 2 R¹-C≡C-R² intermediate1->product Product Formation & Catalyst Regeneration

Caption: Simplified logical flow of alkyne cross-metathesis.

Quantitative Data for Alkyne Metathesis
Substrate 1Substrate 2CatalystSolventTemp (°C)Yield (%)
1,8-Cyclotetradecadiyne-Schrock Mo-catalystToluene80>90 (RCAM)
5-Decyne2-ButyneFürstner Mo-catalystToluene80~50 (statistical)
Di-p-tolylacetyleneDipropylacetyleneMo(CO)₆/PhenolDecalin160~45-55

Method 4: Synthesis from Aldehydes (Seyferth-Gilbert Homologation)

The Seyferth-Gilbert homologation allows for the conversion of aldehydes into terminal alkynes with one additional carbon atom.[7] To synthesize a this compound derivative, one could start with nonanal, convert it to 1-decyne using the Seyferth-Gilbert or the related Bestmann-Ohira reagent, and then isomerize the terminal alkyne to the more stable internal this compound.

Experimental Protocol: Two-Step Synthesis of this compound from Nonanal

Step A: Synthesis of 1-Decyne from Nonanal

Materials:

  • Nonanal

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

Procedure:

  • Dissolve nonanal (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents).

  • Add the Bestmann-Ohira reagent (1.1 equivalents) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde (typically 2-4 hours).

  • Pour the reaction mixture into water and extract with diethyl ether or pentane.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile 1-decyne. The crude product is often used directly in the next step.

Step B: Isomerization of 1-Decyne to this compound

Materials:

  • Crude 1-decyne from Step A

  • Alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂) in a high-boiling solvent

Procedure:

  • Prepare a solution of KOH in ethanol or another suitable alcohol.

  • Add the crude 1-decyne to the basic solution.

  • Heat the mixture to reflux for several hours. The high temperature promotes the migration of the triple bond from the terminal position to the more thermodynamically stable internal position.

  • Monitor the reaction by GC to observe the conversion of 1-decyne to this compound.

  • Once equilibrium is reached (favoring the internal alkyne), cool the mixture, dilute with water, and extract with pentane.

  • Wash the organic layers, dry, and concentrate.

  • Purify by fractional distillation to isolate this compound.

Quantitative Data for Related Transformations
AldehydeReagentBaseSolventTemp (°C)Time (h)Yield (%) of Alkyne
BenzaldehydeBestmann-OhiraK₂CO₃MeOHRT295
CyclohexanecarboxaldehydeSeyferth-Gilbertt-BuOKTHF-78 to RT488
HeptanalBestmann-OhiraK₂CO₃MeOHRT392

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Decyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-decyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the alkylation of a terminal alkyne. This involves the deprotonation of a suitable terminal alkyne, such as 1-nonyne, with a strong base to form a nucleophilic acetylide anion. This is followed by an SN2 reaction with an electrophile, in this case, a methyl halide like methyl iodide, to introduce the methyl group and form the internal alkyne, this compound.[1][2][3]

Q2: What are the key starting materials and reagents for the synthesis of this compound via alkylation?

A2: The key starting materials are a terminal alkyne, typically 1-nonyne, and a methylating agent, most commonly methyl iodide. A strong base is required for the deprotonation of the terminal alkyne. Common choices include sodium amide (NaNH₂) or n-butyllithium (n-BuLi). The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF), diethyl ether, or liquid ammonia.

Q3: What are the primary challenges and potential side reactions in this compound synthesis?

A3: The primary challenges include achieving a high yield and avoiding side reactions. The most significant side reaction is E2 elimination, which can occur if the alkyl halide is sterically hindered (secondary or tertiary).[1][3] However, with a methyl halide, this is less of a concern. Another potential issue is the isomerization of the desired internal alkyne to other positions or back to the terminal alkyne, especially if the reaction temperature is too high or in the presence of a very strong base for extended periods.[4] Homocoupling of the alkyne, known as Glaser coupling, can also occur, particularly if a copper co-catalyst is used.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (1-nonyne) and the product (this compound). The product, being slightly more polar due to the internal triple bond, will typically have a slightly lower Rf value than the starting terminal alkyne. Staining with a permanganate solution can be used for visualization, as both the starting alkyne and the product will react.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the formation of products and byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the terminal alkyne.Ensure the base (NaNH₂ or n-BuLi) is fresh and not degraded. Use a sufficient excess of the base (typically 1.1-1.5 equivalents). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent quenching of the base and the acetylide anion by moisture.
Inactive methyl iodide.Use freshly distilled or purchased high-purity methyl iodide. Store it properly to prevent degradation.
Reaction temperature is too low.While the initial deprotonation is often carried out at low temperatures (-78 °C for n-BuLi), the alkylation step may require warming to room temperature or gentle reflux to proceed at a reasonable rate.
Presence of Significant Amount of Unreacted 1-Nonyne Insufficient reaction time.Allow the reaction to stir for a longer period after the addition of methyl iodide. Monitor the reaction by TLC until the starting material spot is significantly diminished.
Inefficient mixing.Ensure vigorous stirring, especially if the acetylide salt precipitates from the solution.
Formation of a Major Byproduct with the Same Mass as the Product (Isomerization) Reaction temperature is too high.Maintain a controlled temperature during the reaction. Avoid excessive heating, which can promote the "alkyne zipper" reaction, leading to isomerization.
Prolonged reaction time in the presence of excess strong base.Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) once the starting material is consumed to neutralize the excess base.
Formation of Alkene Byproducts (E2 Elimination) This is unlikely with methyl iodide but can occur with larger or more hindered alkyl halides.Ensure you are using a primary methyl halide. If other alkyl halides are used, primary and unhindered ones are strongly preferred to minimize elimination.[1][3]
Difficulty in Purifying the Product Co-distillation with solvent.Carefully remove the reaction solvent by rotary evaporation before distillation.
Presence of impurities with similar boiling points.Fractional distillation under reduced pressure (vacuum distillation) is highly recommended for purifying this compound to achieve high purity.[7][8]

Experimental Protocols

Synthesis of this compound via Alkylation of 1-Nonyne with n-Butyllithium and Methyl Iodide (Analogous Procedure)

This protocol is adapted from the synthesis of similar internal alkynes and provides a general framework. Optimization may be required.

Materials:

  • 1-Nonyne

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation: To the flask, add 1-nonyne (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition, slowly allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Internal Alkyne Synthesis via Acetylide Alkylation

ParameterCondition A (NaNH₂ in liq. NH₃)Condition B (n-BuLi in THF)Typical Yield Range
Base Sodium amide (NaNH₂)n-Butyllithium (n-BuLi)-
Solvent Liquid Ammonia (NH₃)Tetrahydrofuran (THF)-
Deprotonation Temperature -33 °C (boiling point of NH₃)-78 °C-
Alkylation Temperature -33 °C to room temperature-78 °C to room temperature-
Typical Reactant Equivalents 1-Nonyne (1.0 eq), NaNH₂ (1.1-1.5 eq), CH₃I (1.1-1.5 eq)1-Nonyne (1.0 eq), n-BuLi (1.1 eq), CH₃I (1.2 eq)-
Reported Yields for Analogous Alkynes 70-90%75-95%Varies depending on substrate and specific conditions.

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale.

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup Flame-dried three-necked flask under inert atmosphere (N₂ or Ar) deprotonation 1. Deprotonation: Add 1-nonyne and THF, cool to -78°C, add n-BuLi setup->deprotonation alkylation 2. Alkylation: Add methyl iodide at -78°C, wam to RT, stir overnight deprotonation->alkylation quench Quench with sat. aq. NH₄Cl alkylation->quench extract Extract with diethyl ether quench->extract dry Wash with brine, dry over MgSO₄ extract->dry purify Concentrate and purify by vacuum distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality: - Freshness of base (NaNH₂/n-BuLi) - Purity of methyl iodide - Anhydrous solvent start->check_reagents check_conditions Review Reaction Conditions: - Inert atmosphere maintained? - Correct temperatures used? - Sufficient reaction time? start->check_conditions check_side_reactions Analyze for Side Products (TLC/GC-MS): - Isomerization? - Elimination (unlikely with CH₃I)? - Starting material present? start->check_side_reactions improve_reagents Use fresh, high-purity reagents. Ensure rigorously dry conditions. check_reagents->improve_reagents optimize_conditions Optimize temperature and reaction time. Ensure efficient stirring. check_conditions->optimize_conditions modify_workup Careful quenching to avoid isomerization. Efficient extraction and purification. check_side_reactions->modify_workup end Improved Yield of this compound improve_reagents->end Re-run Experiment optimize_conditions->end Re-run Experiment modify_workup->end Re-run Experiment

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-decyne.

Troubleshooting Guide

This guide addresses common issues and unexpected outcomes during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue/Observation Potential Cause(s) Troubleshooting Steps & Solutions
Presence of 1-Decyne in the final product Isomerization of this compound to the terminal alkyne. This is particularly common when using very strong bases like sodium amide (NaNH₂).[1][2]- Use a less basic system if possible, such as potassium tert-butoxide in DMSO. - Carefully control reaction time and temperature to minimize isomerization. - If NaNH₂ must be used, the terminal alkyne may be the major product due to the formation of a stable acetylide salt.[1]
Detection of other internal alkyne isomers (e.g., 3-Decyne, 4-Decyne) Base-catalyzed migration of the triple bond. The equilibrium between internal alkynes can be established under basic conditions.[1][3]- Employ milder reaction conditions (lower temperature, shorter reaction time). - The choice of base is critical; for instance, fused potassium hydroxide tends to yield internal alkynes, while sodium amide can favor terminal alkynes.[1]
Formation of 1,2-Decadiene or other allenes An equilibrium can be established between alkynes and allenes in the presence of a base.[1][4] Allenes can be intermediates in the isomerization of alkynes.[2]- Isomerization to allenes is often reversible. Adjusting the reaction time and temperature may shift the equilibrium towards the desired alkyne. - Purification by fractional distillation or chromatography can often separate the allene from the alkyne.
Presence of octene or other alkenes (in acetylide alkylation) Elimination (E2) side reaction. This is highly likely if using secondary or tertiary alkyl halides instead of a primary alkyl halide.[5][6][7] Acetylide anions are strong bases and can induce elimination.[5][6]- Crucially, use a primary alkyl halide (e.g., 1-bromoheptane) for the alkylation of the propynyl anion. - Avoid using secondary or tertiary alkyl halides.
Low yield of this compound - Incomplete double dehydrohalogenation. - Competing elimination reaction in acetylide alkylation. - Loss of product during workup and purification.- For dehydrohalogenation, ensure at least two equivalents of a strong base are used. With terminal alkynes, three equivalents of NaNH₂ may be needed.[8] - For acetylide alkylation, ensure the use of a primary alkyl halide. - Optimize purification techniques (e.g., fractional distillation under reduced pressure) to minimize product loss.
Reaction mixture remains heterogeneous or solidifies Precipitation of inorganic salts (e.g., sodium bromide) during the reaction.- Use a solvent that can partially solvate the inorganic byproducts. - Vigorous stirring is essential to maintain a well-mixed reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common methods for synthesizing this compound and other internal alkynes are:

  • Double dehydrohalogenation of a vicinal or geminal dihalodecane. [9][10] This involves treating a compound like 2,3-dibromodecane or 2,2-dibromodecane with a strong base to eliminate two molecules of hydrogen halide.[8][9]

  • Alkylation of a smaller terminal alkyne. This involves deprotonating a terminal alkyne, such as propyne, with a strong base to form an acetylide anion, which is then reacted with a suitable primary alkyl halide (e.g., 1-bromoheptane) in an SN2 reaction.[6][11]

Q2: I am performing a double dehydrohalogenation to synthesize this compound and I'm seeing a mixture of alkyne isomers. Why is this happening?

A2: The use of a strong base in dehydrohalogenation can catalyze the isomerization of the initially formed alkyne.[2][3] An equilibrium can be established between different positional isomers (e.g., 1-decyne, this compound, 3-decyne) and even allenes.[1] The thermodynamic stability of the isomers and the reaction conditions (base, solvent, temperature) will determine the final product distribution. Internal alkynes are generally more stable than terminal alkynes.[9]

Q3: Can I use a secondary alkyl halide like 2-bromoheptane to alkylate the propynyl anion for the synthesis of this compound?

A3: It is not recommended. Acetylide anions are very strong bases in addition to being good nucleophiles.[5][7] When reacted with secondary or tertiary alkyl halides, they will predominantly act as a base and cause an E2 elimination reaction, leading to the formation of alkenes (e.g., heptenes) instead of the desired alkyne.[5][6] For a successful alkylation, a primary alkyl halide should be used.[6][11]

Q4: How can I purify my synthesized this compound from the byproducts?

A4: Purification of this compound from common byproducts can typically be achieved by:

  • Fractional Distillation: Since this compound is a liquid with a distinct boiling point, fractional distillation is often an effective method to separate it from isomeric alkynes, allenes, and any remaining starting materials, which will likely have different boiling points.

  • Chromatography: Column chromatography on silica gel can be used to separate compounds with different polarities. Although hydrocarbons have low polarity, subtle differences can sometimes be exploited for separation.

  • Aqueous Workup: An aqueous workup during the extraction phase can help remove inorganic salts and any water-soluble impurities.[12]

Experimental Protocols

1. Synthesis of this compound via Double Dehydrohalogenation of 2,3-Dibromodecane

  • Materials: 2,3-dibromodecane, sodium amide (NaNH₂), mineral oil, liquid ammonia (or an appropriate high-boiling solvent like mineral oil), and an apparatus for reflux and distillation.

  • Procedure:

    • A dispersion of sodium amide in mineral oil is added to a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solvent (e.g., mineral oil or liquid ammonia) is added, and the mixture is stirred.

    • 2,3-dibromodecane is added dropwise to the stirred suspension of sodium amide at a controlled temperature.

    • The reaction mixture is heated to drive the double elimination. The exact temperature and reaction time will depend on the solvent used.

    • Upon completion, the reaction is carefully quenched, typically with water or a dilute acid, to neutralize any remaining base and protonate any acetylide formed.[9]

    • The organic layer is separated, washed, dried, and the this compound is isolated by fractional distillation.

2. Synthesis of this compound via Alkylation of Propyne

  • Materials: Propyne, sodium amide (NaNH₂), liquid ammonia, 1-bromoheptane.

  • Procedure:

    • A reaction flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into it.

    • Sodium amide is carefully added to the liquid ammonia.

    • Propyne gas is bubbled through the solution, or a solution of propyne in a suitable solvent is added. This forms the sodium propynilide.

    • 1-bromoheptane is then added dropwise to the solution of the acetylide. The reaction is allowed to proceed until completion.

    • The ammonia is allowed to evaporate.

    • The residue is treated with water to dissolve the inorganic salts, and the organic layer containing this compound is extracted with a low-boiling organic solvent (e.g., diethyl ether).

    • The organic extract is washed, dried, and the solvent is removed. The crude this compound is then purified by distillation.

Visualizations

Synthesis_Byproducts start 2,3-Dibromodecane intermediate Vinylic Bromide Intermediate start->intermediate -HBr (1st Elimination) product This compound (Desired Product) intermediate->product -HBr (2nd Elimination) byproduct1 1-Decyne product->byproduct1 Isomerization byproduct2 3-Decyne product->byproduct2 Isomerization byproduct3 1,2-Decadiene (Allene) product->byproduct3 Isomerization byproduct1->product byproduct2->product byproduct3->product

Caption: Synthesis of this compound via dehydrohalogenation and potential byproduct formation through isomerization.

References

Technical Support Center: 2-Decyne Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Decyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating and purifying this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a liquid alkyne, are fractional distillation and column chromatography. The choice of method depends on the nature and quantity of the impurities present. For separating this compound from isomers or compounds with close boiling points, fractional distillation under reduced pressure is often preferred. Column chromatography is effective for removing non-volatile impurities or compounds with different polarities.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in this compound depend on its synthesis method. If synthesized by the isomerization of 1-Decyne, residual 1-Decyne is a likely impurity. Other potential impurities include other isomeric decynes, partially hydrogenated products (decenes), and residual catalysts or reagents from the synthesis process.

Q3: My purified this compound still shows impurities by GC analysis. What should I do?

A3: If your this compound remains impure after an initial purification step, a secondary purification method is recommended. For instance, if you performed fractional distillation, following up with column chromatography can remove impurities with different polarities that were not effectively separated by boiling point. Conversely, if column chromatography was the primary method, distillation can separate compounds with similar polarities but different boiling points. For very high purity requirements, preparative gas chromatography (preparative GC) can be employed.

Q4: Can I use liquid-liquid extraction to purify this compound?

A4: Liquid-liquid extraction is primarily used to remove water-soluble impurities, such as salts or certain catalysts, from an organic solution. It is a useful work-up step after synthesis but is generally not sufficient for separating this compound from other organic impurities with similar solubility profiles.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of this compound from isomers. Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation.
Fluctuating pressure (if performing vacuum distillation).Ensure all connections in the distillation apparatus are well-sealed. Use high-quality vacuum grease on all ground glass joints. Check the vacuum pump for proper function.
Product is lost during distillation. This compound is volatile.Ensure the receiving flask is adequately cooled, for instance, in an ice bath, to minimize evaporation of the distilled product.
Hold-up in the distillation column.For smaller scale distillations, a significant portion of the product can be lost as a thin film on the surface of the column packing. Consider using a spinning band distillation apparatus for small quantities.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from non-polar impurities. The solvent system (eluent) is too polar.Use a less polar eluent. For non-polar compounds like alkynes, a non-polar solvent like hexane or petroleum ether is a good starting point. A gradual increase in polarity by adding a small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) can be used for gradient elution.
The stationary phase is not appropriate.Silica gel is a common choice for the purification of alkynes. If separation is still poor, consider using alumina as the stationary phase.
This compound elutes too quickly with all tested solvents. The chosen eluent is too polar, even for non-polar solvents.Ensure the use of high-purity non-polar solvents. Sometimes, even trace amounts of polar impurities in the solvent can significantly increase its eluting power.
Streaking of the compound on the column. The sample was not loaded onto the column in a concentrated band.Dissolve the crude this compound in a minimal amount of the initial eluent and apply it carefully to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
The column was overloaded.Use a larger column with more stationary phase relative to the amount of sample being purified. A general rule of thumb is a 20:1 to 50:1 ratio of stationary phase to sample by weight.

Experimental Protocols

Fractional Distillation of this compound

This protocol is suitable for purifying this compound from impurities with different boiling points, such as isomeric decynes.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, connect a vacuum pump with a pressure gauge and a cold trap.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • If performing vacuum distillation, slowly reduce the pressure to the desired level.

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction begins to distill.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

Parameter Value
Boiling Point (Atmospheric Pressure) ~185 °C
Boiling Point (Reduced Pressure) ~84 °C at 0.031 bar
Column Chromatography of this compound

This protocol is suitable for separating this compound from non-volatile or polar impurities.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane or Petroleum Ether

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Column Chromatography Column Chromatography Crude this compound->Column Chromatography GC/NMR Analysis GC/NMR Analysis Fractional Distillation->GC/NMR Analysis Column Chromatography->GC/NMR Analysis Pure this compound Pure this compound GC/NMR Analysis->Pure this compound Purity OK Repurify Repurify GC/NMR Analysis->Repurify Impure Repurify->Fractional Distillation Repurify->Column Chromatography

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Separation Poor Separation Low Column Efficiency Low Column Efficiency Poor Separation->Low Column Efficiency Fast Distillation Rate Fast Distillation Rate Poor Separation->Fast Distillation Rate Pressure Fluctuation Pressure Fluctuation Poor Separation->Pressure Fluctuation Use Longer/More Efficient Column Use Longer/More Efficient Column Low Column Efficiency->Use Longer/More Efficient Column Reduce Heating Rate Reduce Heating Rate Fast Distillation Rate->Reduce Heating Rate Check for Leaks Check for Leaks Pressure Fluctuation->Check for Leaks

Caption: Troubleshooting logic for poor separation in distillation.

Technical Support Center: Optimizing 2-Decyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving 2-decyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, as an internal alkyne, undergoes several common reactions, including:

  • Hydrogenation: The triple bond can be partially reduced to a cis-alkene using specific catalysts like Lindlar's catalyst, or fully reduced to an alkane with catalysts like palladium on carbon (Pd/C).[1]

  • Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts in acidic conditions, yields a ketone (3-decanone).[1]

  • Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the triple bond.[1]

  • Oxidation: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.[1]

  • Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne, related terminal alkynes are commonly used in this reaction, and understanding the conditions is crucial for alkyne chemistry.[2][3]

  • Cycloaddition Reactions: The triple bond can participate in reactions like the Diels-Alder reaction to form cyclic compounds.[1]

Q2: What general laboratory practices can help improve my reaction yields?

A2: Several fundamental laboratory techniques can significantly impact your reaction yield:

  • Glassware and Reagents: Always use clean, dry glassware. Flame-drying or oven-drying flasks and stir bars is recommended.[4] Ensure all reagents and solvents are pure; purify them if necessary.[4][5]

  • Accurate Measurements: Precisely calculate and weigh all reagent amounts.[4]

  • Reaction Monitoring: Continuously and carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[4]

  • Temperature Control: Maintain the correct temperature for the reaction and during reagent addition.[4]

  • Workup Procedure: Quench the reaction at the appropriate time to prevent decomposition of the product.[4][6] During extractions, ensure complete transfer of your compound and thoroughly rinse all glassware.[4][7]

Troubleshooting Guide

Q3: I am getting a low yield in my Sonogashira coupling reaction. What are the common causes and how can I fix it?

A3: Low yields in Sonogashira couplings can stem from several factors. Here's a systematic approach to troubleshooting:

  • Problem: Inactive Catalyst

    • Solution: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a freshly prepared or purchased catalyst. The choice of palladium source and ligand can also be critical.[3][8]

  • Problem: Issues with the Copper Co-catalyst

    • Solution: While many modern protocols are copper-free, traditional Sonogashira reactions use a copper(I) co-catalyst.[3] Copper salts can be sensitive to air and moisture. Ensure your copper source is of high purity and handled under inert conditions if necessary. However, be aware that copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[9]

  • Problem: Ineffective Base

    • Solution: The choice and amount of base are critical. Triethylamine is a common choice and has been shown to give good results.[2] The amount of base may need to be optimized; an excess is often required.[2]

  • Problem: Reaction Conditions Not Optimized

    • Solution: Systematically optimize the reaction parameters, including temperature, reaction time, and solvent. While some reactions work at room temperature, others may require heating.[2][8]

Below is a logical workflow for troubleshooting a low-yield Sonogashira reaction:

G start Low Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Aryl Halide, Alkyne) start->check_reagents check_catalyst Evaluate Catalyst System (Pd catalyst, Ligand, Cu salt) start->check_catalyst check_base Verify Base (Type, Amount, Purity) start->check_base check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions optimize_catalyst Screen Different Catalysts and Ligands check_catalyst->optimize_catalyst optimize_base Screen Different Bases and Stoichiometries check_base->optimize_base optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions end Improved Yield optimize_catalyst->end optimize_base->end optimize_conditions->end

Caption: Troubleshooting workflow for a low-yield Sonogashira coupling reaction.

Q4: My hydrogenation of this compound is not selective and is producing the fully saturated alkane instead of the desired alkene. How can I improve selectivity?

A4: Achieving partial hydrogenation to the alkene requires careful selection of the catalyst and reaction conditions.

  • Problem: Over-reduction

    • Solution: To stop the reduction at the alkene stage, you need a "poisoned" or less reactive catalyst. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is commonly used to produce cis-alkenes.[10] For the formation of trans-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically employed.

  • Problem: Reaction Conditions are too Harsh

    • Solution: High hydrogen pressure and elevated temperatures can favor over-reduction.[11] Optimize these parameters by starting with milder conditions (e.g., lower pressure, room temperature) and gradually increasing them if the reaction is too slow.[12]

The following diagram illustrates the decision-making process for selective hydrogenation:

G start Selective Hydrogenation of this compound desired_product Desired Product? start->desired_product cis_alkene cis-Decene desired_product->cis_alkene cis trans_alkene trans-Decene desired_product->trans_alkene trans use_lindlar Use Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂, quinoline) cis_alkene->use_lindlar use_na_nh3 Use Na in liquid NH₃ trans_alkene->use_na_nh3

Caption: Catalyst selection for selective hydrogenation of this compound.

Q5: The hydration of my this compound is giving a mixture of ketones. How can I improve the regioselectivity?

A5: For an unsymmetrical internal alkyne like this compound, hydration can potentially produce two different ketones (2-decanone and 3-decanone).

  • Problem: Lack of Regiocontrol

    • Solution: Standard acid-catalyzed hydration with mercury salts often gives a mixture of products with internal alkynes.[13] While this reaction follows Markovnikov's rule for terminal alkynes, the electronic and steric environments of the two carbons in the triple bond of this compound are similar, leading to poor regioselectivity.[1][13]

  • Alternative Method: Hydroboration-Oxidation

    • Solution: Hydroboration-oxidation provides an alternative method for hydration that results in anti-Markovnikov addition.[13] For an internal alkyne, this can also lead to a mixture of products. However, the use of a bulky borane reagent can sometimes improve regioselectivity by favoring addition to the less sterically hindered carbon of the alkyne.

Key Experimental Protocols

Protocol 1: Optimization of a Copper-Free Sonogashira Coupling

This protocol is based on the optimization of a sustainable Sonogashira coupling.[2]

ParameterRecommended ConditionNotes
Catalyst Palladium-based catalyst (e.g., Pd(OAc)₂)Catalyst loading can be as low as 0.025-0.25 mol%.[2]
Base Triethylamine (Et₃N)An excess of 4-5 equivalents is recommended.[2]
Solvent WaterThis protocol is designed to work in an aqueous medium without organic solvents.[2]
Temperature 50°CMild heating can improve reaction rates and yields.[2]
Atmosphere AirThe reaction can be successfully performed under air, simplifying the setup.[2]

Methodology:

  • To a reaction vessel, add the aryl halide, the terminal alkyne, water, and triethylamine.

  • Add the palladium catalyst.

  • Stir the mixture at 50°C and monitor the reaction progress by TLC or GC.

  • Upon completion, the product can be isolated through extraction with an organic solvent.

Protocol 2: Selective Hydrogenation to a cis-Alkene

This protocol is a general method for the selective reduction of an alkyne to a cis-alkene.

ParameterRecommended ConditionNotes
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)The "poison" (e.g., lead acetate, quinoline) is crucial for selectivity.[10]
Solvent Hexane, Ethyl Acetate, or EthanolChoose a solvent that dissolves the starting material well.
Hydrogen Source H₂ gasTypically used at 1 atm pressure (balloon).
Temperature Room TemperatureElevated temperatures may lead to over-reduction.

Methodology:

  • Dissolve the this compound in a suitable solvent in a round-bottom flask.

  • Add Lindlar's catalyst to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction closely by TLC or GC to avoid over-reduction.

  • Once the starting material is consumed, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.

Protocol 3: Hydration of this compound to 3-Decanone

This protocol describes the acid-catalyzed hydration of an alkyne.

ParameterRecommended ConditionNotes
Catalyst Mercury(II) sulfate (HgSO₄)This is a toxic reagent and should be handled with care.
Acid Dilute Sulfuric Acid (H₂SO₄)Provides the acidic medium for the reaction.
Solvent Water/THF or Water/DioxaneA co-solvent may be needed to dissolve the alkyne.
Temperature 60-100°CHeating is typically required to drive the reaction.[14]

Methodology:

  • In a round-bottom flask, combine water, sulfuric acid, and mercury(II) sulfate.

  • Add the this compound, along with a co-solvent if necessary.

  • Heat the mixture with stirring.

  • Monitor the reaction by TLC or GC. The initial product is an enol, which tautomerizes to the ketone.[13]

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ether).

  • Wash the organic layer to remove residual acid and dry it before concentrating to obtain the crude product, which can then be purified by distillation or chromatography.

References

Technical Support Center: Troubleshooting 2-Decyne Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-decyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the reactivity of this compound in various chemical transformations. The following guides and frequently asked questions (FAQs) provide insights into why you might be experiencing low reactivity and offer potential solutions to enhance the performance of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound showing low reactivity or failing to proceed?

A1: The observed low reactivity of this compound, an internal alkyne, can be attributed to several factors inherent to its structure:

  • Steric Hindrance: The triple bond in this compound is located between two carbon atoms, each substituted with an alkyl group (a methyl and a heptyl group). These alkyl groups can physically block or hinder the approach of reagents to the reactive alkyne carbons, slowing down the reaction rate compared to terminal alkynes where one side is unhindered.

  • Electronic Effects: Alkyl groups are weakly electron-donating. This electron donation slightly increases the electron density at the triple bond, making it less electrophilic and thus less reactive towards electrophiles compared to alkynes substituted with electron-withdrawing groups.[1][2] Alkynes, in general, are less reactive towards electrophiles than alkenes because the resulting vinylic carbocation intermediate is highly unstable.[2][3]

  • Lack of Acidic Proton: Unlike terminal alkynes, this compound does not have an acidic proton on an sp-hybridized carbon. This means it cannot undergo reactions that rely on the deprotonation of a terminal alkyne, such as certain coupling reactions or nucleophilic additions via an acetylide anion.[3]

To troubleshoot, it is essential to evaluate your reaction conditions, including the choice of catalyst, solvent, and temperature, as these play a critical role in overcoming the inherent stability of internal alkynes.

Q2: I'm getting a mixture of products in my addition reaction. Is this related to low reactivity?

A2: Yes, this is a common issue with unsymmetrical internal alkynes like this compound. In electrophilic and nucleophilic addition reactions, the reagent can add across the triple bond in two different orientations.

For instance, in the hydration of this compound, the addition of water is not regioselective and can produce a mixture of two isomeric ketones: 2-decanone and 3-decanone.[4][5] This lack of regioselectivity can make it appear that the yield of the desired product is low, when in fact the starting material has been consumed to form multiple products.

Troubleshooting Steps for Poor Regioselectivity:

  • Analyze the Product Mixture: Use techniques like GC-MS or NMR spectroscopy to identify all the products formed and determine their relative ratios.

  • Employ Regioselective Methods: Investigate specialized catalytic systems or reaction conditions that are known to favor the formation of one regioisomer over the other. For some transformations, the choice of catalyst or directing groups can significantly influence the outcome.

  • Modify the Substrate: If possible, consider if a related substrate with different electronic or steric properties might favor the desired regioselectivity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Enhancing Electrophilic Additions (e.g., Hydration)

Electrophilic additions to internal alkynes are often sluggish. The key to success is the use of appropriate catalysts and conditions to promote the reaction.

Issue: Low yield in the hydration of this compound to form a ketone.

Cause: The reaction typically requires a catalyst to polarize the alkyne and facilitate the nucleophilic attack by water. Without a catalyst, the reaction is extremely slow. The intermediate vinylic carbocation is unstable, leading to a high activation energy.[3][6]

Solution: Use a mercury(II) salt as a catalyst in the presence of a strong acid.

Detailed Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent and Acid: Add a solution of water and sulfuric acid (e.g., 1:1 v/v H₂O:H₂SO₄).

  • Catalyst Addition: Carefully add a catalytic amount of mercury(II) sulfate (HgSO₄, ~0.05 eq).

  • Reaction Conditions: Heat the mixture to approximately 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding water and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product (a mixture of 2-decanone and 3-decanone) can be purified by column chromatography if necessary.

Guide 2: Controlling Partial Hydrogenation

Complete hydrogenation of this compound to n-decane is straightforward, but achieving selective partial hydrogenation to yield either the cis (Z) or trans (E) alkene requires specific catalysts and conditions.

Issue: Over-reduction to the alkane or formation of the wrong alkene isomer during hydrogenation.

Cause: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will typically reduce the alkyne completely to the corresponding alkane.[7][8] The stereochemical outcome depends entirely on the chosen method.

Solution: Use a "poisoned" catalyst for cis-alkene formation or a dissolving metal reduction for trans-alkene formation.

Target Product Reaction Type Catalyst / Reagents Typical Solvent Stereochemistry
(Z)-dec-2-ene (cis)Catalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)Methanol, HexaneSyn-addition
(E)-dec-2-ene (trans)Dissolving Metal ReductionSodium (Na) metalLiquid Ammonia (NH₃)Anti-addition
n-DecaneComplete Hydrogenation10% Pd/C, PtO₂Ethanol, Ethyl AcetateN/A

Detailed Experimental Protocol: Synthesis of (Z)-dec-2-ene via Lindlar Reduction

  • Reaction Setup: To a flask charged with Lindlar's catalyst (approx. 5% by weight of the alkyne), add a solution of this compound in a suitable solvent (e.g., methanol or hexane).

  • Hydrogen Atmosphere: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a continuous supply.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically fast.

  • Monitoring: Monitor the reaction closely by GC or TLC to prevent over-reduction to the alkane. The uptake of hydrogen will cease after one equivalent has been added.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the (Z)-dec-2-ene product.

Visualizing Troubleshooting & Reactivity

A systematic approach can help diagnose and solve reactivity issues. The following workflow provides a logical sequence of steps to consider.

Troubleshooting_Workflow Start Low Reactivity Observed with this compound Check_SM Verify Starting Material Purity Start->Check_SM Check_Cond Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Cond Check_Reagents Assess Reagent/Catalyst Activity Start->Check_Reagents Analysis Analyze Reaction Mixture (NMR, GC-MS) Check_SM->Analysis Check_Cond->Analysis Check_Reagents->Analysis No_Reaction No Reaction: Starting Material Recovered Analysis->No_Reaction Is SM consumed? No Mixture Mixture of Products (Isomers, Byproducts) Analysis->Mixture Are there multiple products? Yes Low_Yield Desired Product Formed (Low Yield) Analysis->Low_Yield Is desired product present? Yes Increase_Energy Increase Reaction Temperature or Extend Reaction Time No_Reaction->Increase_Energy Change_Catalyst Change/Increase Catalyst Loading or Use Activator No_Reaction->Change_Catalyst Optimize_Selectivity Optimize for Selectivity (Solvent, Ligands) Mixture->Optimize_Selectivity Low_Yield->Change_Catalyst Optimize_Yield Optimize Conditions for Yield (Concentration, Stoichiometry) Low_Yield->Optimize_Yield

Caption: A general workflow for troubleshooting low reactivity in this compound experiments.

The structural differences between internal and terminal alkynes are fundamental to their reactivity profiles.

Alkyne_Reactivity cluster_terminal Terminal Alkyne (e.g., 1-Decyne) cluster_internal Internal Alkyne (e.g., this compound) T_Alkyne R-C≡C-H T_Props Properties: - Acidic Proton (pKa ~25) - Less Steric Hindrance T_Reactions Favored Reactions: - Deprotonation (Acetylide Formation) - Coupling Reactions (e.g., Sonogashira) - High Regioselectivity in Additions Reactivity_Comparison Reactivity Comparison T_Reactions->Reactivity_Comparison More versatile in certain syntheses I_Alkyne R-C≡C-R' I_Props Properties: - No Acidic Proton - Sterically Hindered I_Reactions Common Issues: - Slower Reaction Rates - Lack of Regioselectivity - Requires Harsher Conditions/Catalysis I_Reactions->Reactivity_Comparison Often requires more optimization

Caption: Key differences in structure and reactivity between terminal and internal alkynes.

References

side reactions of 2-Decyne in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-decyne. It focuses on common side reactions encountered in acidic and basic media.

Frequently Asked Questions (FAQs)

Side Reactions in Acidic Media

1. What is the expected major product when reacting this compound with aqueous acid?

In the presence of aqueous acid (e.g., H₂SO₄ in water), the expected major product is the hydration of the alkyne to form a ketone.[1][2] For an unsymmetrical internal alkyne like this compound, this reaction will typically yield a mixture of two ketones: decan-2-one and decan-3-one, as the initial protonation of the triple bond can occur on either of the sp-hybridized carbons.[1]

2. What are the common side reactions of this compound in acidic media?

The primary side reactions for this compound in acidic conditions, besides the formation of a mixture of ketones, can include:

  • Carbocation Rearrangements: The acid-catalyzed hydration of alkynes proceeds through a vinyl carbocation intermediate.[1] Although less common than with alkyl carbocations, rearrangements can potentially occur, leading to unexpected ketone products.

  • Polymerization: Under strongly acidic conditions, alkynes can undergo polymerization, leading to a complex mixture of higher molecular weight compounds and a decrease in the yield of the desired product.[3]

  • Oxidation: If a strong oxidizing acid is used, or if oxidizing agents are present, cleavage of the carbon-carbon triple bond can occur, resulting in the formation of carboxylic acids.[4]

3. Why am I getting a low yield of the desired ketone during acid-catalyzed hydration?

A low yield of the ketone product can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

  • Reversibility: The hydration of alkynes is a reversible reaction.[5] To favor the formation of the product, it is important to control the reaction conditions, such as temperature and the concentration of water.

  • Side Reactions: The formation of byproducts through polymerization or other side reactions can consume the starting material and reduce the yield of the desired product.

Side Reactions in Basic Media

1. What happens when this compound is treated with a strong base?

When an internal alkyne like this compound is treated with a strong base (e.g., sodium amide in liquid ammonia), isomerization of the triple bond can occur.[6][7] The triple bond can migrate along the carbon chain. This "alkyne zipper" reaction can lead to a mixture of isomeric decynes.[6] With a sufficiently strong base, the thermodynamically less stable terminal alkyne (1-decyne) can be formed.[7]

2. Can this compound be deprotonated by a base?

This compound is an internal alkyne and does not have an acidic terminal proton. Therefore, it cannot be directly deprotonated by a typical strong base like sodium amide to form an acetylide anion.[8][9] However, if isomerization to the terminal alkyne (1-decyne) occurs, the terminal proton can then be readily removed by a strong base.[7][8]

3. What kind of oxidation products can be expected in basic media?

Oxidation of this compound in a hot, basic solution of potassium permanganate (KMnO₄) leads to oxidative cleavage of the triple bond.[4][8] This reaction will break the molecule at the site of the triple bond to form the carboxylate salts of the corresponding carboxylic acids. In the case of this compound, this would result in the formation of ethanoate and octanoate salts.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of this compound in acidic hydration - Insufficient acid catalyst concentration.- Low reaction temperature.- Increase the concentration of the acid catalyst.- Gently warm the reaction mixture.[10]
Formation of a complex mixture of products in acidic media - Polymerization due to high acid concentration or temperature.- Carbocation rearrangements.- Use a milder acid or lower its concentration.- Perform the reaction at a lower temperature.
Isomerization of this compound to other internal or terminal alkynes in basic media - Use of a very strong base.- High reaction temperature.- Use a milder base if isomerization is not desired.- Control the reaction temperature carefully.[6]
Unexpected formation of a terminal alkyne (1-decyne) - "Alkyne zipper" reaction catalyzed by a strong base.- This is expected with strong bases like sodium amide. If this is undesirable, a weaker base should be used.[7]
Formation of carboxylic acids instead of ketones - Presence of a strong oxidizing agent.- Use of hot, concentrated KMnO₄.- Ensure the reaction is free of oxidizing agents.- For hydration, use non-oxidizing acids like H₂SO₄.
Low yield of desired product after workup - Product volatility.- Emulsion formation during extraction.- Use a lower temperature for solvent removal.- Add brine to the aqueous layer to break up emulsions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound

This protocol describes the conversion of this compound to a mixture of decan-2-one and decan-3-one.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent like diethyl ether.

  • Slowly add a solution of dilute sulfuric acid to the flask while stirring. A mercury(II) sulfate (HgSO₄) catalyst can be added to increase the reaction rate.[1]

  • Heat the mixture to a gentle reflux and monitor the reaction progress using TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product mixture of ketones.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Base-Catalyzed Isomerization of this compound

This protocol is adapted from a similar procedure for the isomerization of 2-decyn-1-ol and can be used to isomerize this compound.[6]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • 1,3-Diaminopropane

  • Diethyl ether

  • Ice-water

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), carefully add sodium hydride to 1,3-diaminopropane to prepare the sodium salt of the base.

  • Cool the base mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in diethyl ether to the base mixture.

  • Allow the reaction to warm to room temperature and stir. Monitor the progress of the isomerization by TLC or GC.

  • Once the desired level of isomerization is reached, quench the reaction by carefully pouring the mixture over ice-water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solution via rotary evaporation to obtain the crude product.

  • Purify the resulting alkyne isomers using column chromatography.

Visualizations

Acid_Catalyzed_Hydration This compound This compound Vinyl_Cation_A Vinyl Cation (at C3) This compound->Vinyl_Cation_A +H+ Vinyl_Cation_B Vinyl Cation (at C2) This compound->Vinyl_Cation_B +H+ Enol_A Enol Intermediate (OH at C2) Vinyl_Cation_A->Enol_A +H2O, -H+ Enol_B Enol Intermediate (OH at C3) Vinyl_Cation_B->Enol_B +H2O, -H+ Ketone_A Decan-2-one Enol_A->Ketone_A Tautomerization Ketone_B Decan-3-one Enol_B->Ketone_B Tautomerization

Caption: Acid-catalyzed hydration of this compound leading to a mixture of ketones.

Base_Catalyzed_Isomerization This compound This compound Allene_Intermediate Allenic Intermediate This compound->Allene_Intermediate -H+ (Base) Allene_Intermediate->this compound +H+ 3-Decyne 3-Decyne Allene_Intermediate->3-Decyne +H+ Other_Isomers Other Isomeric Decynes 3-Decyne->Other_Isomers Further Isomerization

Caption: Base-catalyzed isomerization of this compound via an allene intermediate.

Troubleshooting_Workflow Start Experiment with this compound Check_Product Analyze Product Mixture (TLC, GC, NMR) Start->Check_Product Desired_Product Desired Product Formed? Check_Product->Desired_Product End Experiment Successful Desired_Product->End Yes Troubleshoot Troubleshooting Required Desired_Product->Troubleshoot No Low_Yield Low Yield? Troubleshoot->Low_Yield Wrong_Product Incorrect Product? Low_Yield->Wrong_Product No Adjust_Conditions Adjust Reaction Conditions (Temp, Conc, Time) Low_Yield->Adjust_Conditions Yes Check_Reagents Verify Reagent Purity and Stoichiometry Wrong_Product->Check_Reagents No Isomerization Isomerization Occurred? Wrong_Product->Isomerization Yes Adjust_Conditions->Check_Product Check_Reagents->Check_Product Isomerization->Check_Reagents No Modify_Base_Acid Modify Base/Acid Choice Isomerization->Modify_Base_Acid Yes Modify_Base_Acid->Check_Product

Caption: A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Stability and Degradation of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of 2-Decyne. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an internal alkyne, a hydrocarbon with a carbon-carbon triple bond located between the second and third carbon atoms of a ten-carbon chain.[1] Its rigid, linear structure at the triple bond influences its physical and chemical properties.[1] Understanding the stability of this compound is crucial for its proper handling, storage, and application in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals where it may serve as a key intermediate.[2]

Q2: What are the primary known degradation pathways for this compound?

As an internal alkyne, this compound is susceptible to several types of chemical reactions that can be considered degradation pathways under specific experimental conditions. These primarily include:

  • Addition Reactions: The electron-rich triple bond can react with various reagents.

    • Hydrogenation: In the presence of catalysts like palladium or platinum, this compound can be reduced to (Z)-dec-2-ene (cis-alkene) or further to decane.[1]

    • Halogenation: Addition of halogens such as bromine or chlorine across the triple bond yields 2,3-dihalodecanes.[1]

    • Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl, HBr) results in haloalkenes.[1]

    • Hydration: In the presence of a mercuric catalyst, water can be added across the triple bond to form 3-decanone.[1]

  • Oxidation: Strong oxidizing agents can cleave the triple bond, typically leading to the formation of carboxylic acids.[1]

  • Cycloaddition Reactions: The triple bond can participate in reactions like the Diels-Alder reaction to form cyclic compounds.[1]

Q3: How should this compound be safely handled and stored to ensure its stability?

To maintain the integrity of this compound and ensure laboratory safety, the following handling and storage procedures are recommended:

  • Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[3][4] Use non-sparking tools and take measures to prevent electrostatic discharge, as this compound is a flammable liquid.[3][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store separately from incompatible materials such as oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments involving this compound.

Problem Possible Cause Recommended Solution
Unexpected side products in a reaction Degradation of this compound due to reaction conditions.Review the reaction conditions. Avoid strong oxidizing agents unless intended. Ensure the reaction is run under an inert atmosphere if sensitive to oxidation. Analyze for common degradation products like 3-decanone or carboxylic acids.
Isomerization of the alkyne.Internal alkynes can isomerize to terminal alkynes under certain basic conditions, though this is less common than the reverse reaction. Ensure the base used is appropriate for the intended reaction and will not promote isomerization.
Inconsistent reaction yields Instability of this compound during storage.Verify the purity of the this compound stock. If the material has been stored for an extended period or under improper conditions, consider purification (e.g., distillation) or using a fresh batch.
Incompatibility with other reagents or solvents.Investigate potential side reactions between this compound and other components in the reaction mixture.
Difficulty in purifying the final product Presence of unreacted this compound or its degradation products.Optimize the reaction to ensure complete consumption of this compound. If degradation products are present, consider purification techniques that can separate compounds with different functional groups (e.g., chromatography).

Experimental Protocols

Forced Degradation Study Protocol (General Framework)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5] This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Suitable HPLC column (e.g., C18)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose aliquots Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Experimental workflow for a forced degradation study of this compound.

4. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Hydrolytic: Treat the this compound solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperature (e.g., 60°C).

    • Oxidative: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the this compound solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

    • Photolytic: Expose the this compound solution to light according to ICH Q1B guidelines in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate this compound from its degradation products.

    • Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

5. Data Presentation:

The results of the forced degradation study can be summarized in a table to show the extent of degradation under each stress condition.

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Products (if identified)
0.1 M HCl48 hours60°C[Example Data] 15%3-decanone
0.1 M NaOH48 hours60°C[Example Data] <5%-
3% H₂O₂24 hours25°C[Example Data] 25%Carboxylic acid fragments
Thermal48 hours80°C[Example Data] 10%Isomeric impurities
Photolytic24 hours25°C[Example Data] <5%-

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways of this compound based on its known chemical reactivity.

Degradation_Pathways cluster_addition Addition Reactions cluster_oxidation Oxidative Cleavage This compound This compound Hydrogenation (Z)-dec-2-ene / Decane This compound->Hydrogenation H₂ / Catalyst Halogenation 2,3-Dihalodecane This compound->Halogenation X₂ (e.g., Br₂) Hydration 3-Decanone This compound->Hydration H₂O / HgSO₄ Carboxylic_Acids Carboxylic Acid Fragments This compound->Carboxylic_Acids Strong Oxidizing Agent (e.g., KMnO₄, O₃)

Caption: Potential chemical degradation pathways of this compound.

References

Technical Support Center: Catalyst Selection for 2-Decyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrogenation of 2-decyne. Our goal is to help you overcome common challenges and improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

The main challenge is controlling the reaction to achieve high selectivity for the desired alkene (cis- or trans-2-decene) without over-reduction to the fully saturated alkane (decane).[1] Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often too active and will readily convert the alkyne all the way to the alkane.[1][2]

Q2: Which catalyst should I choose to synthesize (Z)-2-decene (cis-2-decene)?

For the stereospecific synthesis of cis-alkenes from alkynes, a "poisoned" or deactivated catalyst is required. The most common and effective choices are:

  • Lindlar's Catalyst: This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with a lead salt (like lead acetate) and an amine (like quinoline).[3][4] The poisoning deactivates the most active sites on the palladium surface, preventing the further reduction of the initially formed cis-alkene.[2] The reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond.[3][5]

  • P-2 Nickel (Ni₂B) Catalyst: This is a nickel boride catalyst that functions as an effective alternative to Lindlar's catalyst for producing cis-alkenes.[5][6] It is typically prepared by the reduction of a nickel(II) salt with sodium borohydride.[6] For enhanced stereospecificity, P-2 Ni can be used with a modifier like ethylenediamine, which can lead to very high cis:trans ratios.[7]

Q3: How can I synthesize (E)-2-decene (trans-2-decene)?

Catalytic hydrogenation methods that produce cis-alkenes are not suitable for synthesizing trans-alkenes. For the selective formation of trans-alkenes from alkynes, a dissolving metal reduction, such as the Birch reduction (using sodium or lithium metal in liquid ammonia), is the standard method.[5][8] This reaction proceeds through a different mechanism involving radical anions, which leads to the thermodynamically more stable trans-alkene.[8]

Q4: What factors influence the selectivity of the hydrogenation reaction?

Several factors, both thermodynamic and kinetic, contribute to the overall selectivity:

  • Catalyst Choice: As discussed, the type of catalyst and any poisons or modifiers are the most critical factors.[3][9]

  • Thermodynamic Selectivity: Alkynes generally adsorb more strongly to the catalyst surface than alkenes. This means the alkyne will preferentially occupy the active sites as long as it is present in the reaction mixture, preventing the alkene from being hydrogenated.[9][10]

  • Kinetic Selectivity: The catalyst surface may contain various types of active sites, some of which might be non-selective and promote over-hydrogenation. Catalyst poisons work by blocking these highly active, non-selective sites.[9]

  • Reaction Conditions: Parameters such as temperature, hydrogen pressure, solvent, and agitation rate can significantly impact both the reaction rate and selectivity.[11][12] For instance, lower temperatures can sometimes enhance selectivity.[12]

Troubleshooting Guides

Issue 1: Low Selectivity - Significant Over-reduction to Decane

This is the most common problem, where the desired 2-decene is further hydrogenated to decane.

Possible Cause Troubleshooting Step
Catalyst is too active. Ensure you are using a properly "poisoned" catalyst like Lindlar's or P-2 Ni.[2] If preparing your own, verify the poisoning procedure. For commercially available catalysts, consider a batch with lower activity.
Reaction time is too long. Monitor the reaction closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed.[13]
Hydrogen pressure is too high. Reduce the hydrogen pressure. Often, a balloon filled with H₂ (providing slightly above atmospheric pressure) is sufficient.[5][13]
Inefficient stirring. Inadequate mixing can create localized areas with high hydrogen concentration, leading to over-reduction. Ensure vigorous stirring throughout the reaction.[13]
Reaction temperature is too high. High temperatures can increase catalyst activity and promote over-reduction. Try running the reaction at room temperature or even 0 °C.[5][12]
Issue 2: Reaction is Stalled or Shows Low Conversion

This issue arises when the this compound is not being consumed or the reaction is impractically slow.

Possible Cause Troubleshooting Step
Catalyst Deactivation/Poisoning. The substrate, solvent, or hydrogen gas may contain impurities (e.g., sulfur or nitrogen compounds) that poison the catalyst.[14] Purify the substrate and use high-purity solvents and hydrogen.
Insufficient Catalyst Loading. Increase the weight percentage of the catalyst relative to the substrate. Typical loadings are 5-10 wt%.[13]
Poor Mass Transfer. Ensure vigorous stirring to facilitate contact between the hydrogen gas, the substrate in solution, and the solid catalyst.[13]
Improper Atmosphere. Ensure the reaction vessel was properly purged of air before introducing hydrogen. Oxygen can deactivate the catalyst.[13]

Logical Flowchart for Troubleshooting Low Selectivity

G start Start: Low Selectivity (Over-reduction to Alkane) check_catalyst Is the catalyst correctly poisoned? (e.g., Lindlar, P-2 Ni) start->check_catalyst check_monitoring Is the reaction being monitored to completion? check_catalyst->check_monitoring Yes solution_catalyst Action: Use a properly deactivated catalyst. check_catalyst->solution_catalyst No check_pressure Is H₂ pressure appropriately low? (e.g., 1 atm) check_monitoring->check_pressure Yes solution_monitoring Action: Stop reaction immediately after alkyne is consumed (monitor by GC/TLC). check_monitoring->solution_monitoring No check_temp Is the reaction temperature controlled? (e.g., RT or below) check_pressure->check_temp Yes solution_pressure Action: Reduce H₂ pressure. Use a balloon setup. check_pressure->solution_pressure No solution_temp Action: Run reaction at a lower temperature (e.g., 0 °C). check_temp->solution_temp No end Problem Solved check_temp->end Yes solution_catalyst->check_monitoring solution_monitoring->check_pressure solution_pressure->check_temp solution_temp->end

Caption: Troubleshooting workflow for low selectivity.

Data Presentation

The following tables summarize typical performance data for common catalyst systems in selective alkyne hydrogenation.

Table 1: Performance of Lindlar Catalyst in Alkyne Semi-Hydrogenation (Data based on a structurally similar substrate, 3-hexyn-1-ol)[13]

ParameterValueNotes
Substrate3-Hexyn-1-olAnalogous C6 alkynol
CatalystLindlar Catalyst (5% Pd on CaCO₃)Commercially available
Temperature35 °C (308 K)Mild heating can improve the reaction rate.
Hydrogen Pressure~3 atm (0.3 MPa)Positive hydrogen pressure is maintained.
Conversion>99%Monitored by GC or TLC.
Selectivity for cis-alkene >95% High selectivity is characteristic of the catalyst.

Table 2: Performance of P-2 Nickel Catalyst in Alkyne Semi-Hydrogenation [7]

SubstrateCatalyst SystemOlefin %cis:trans RatioTotal Yield (%)
Hex-3-yneP-2 Ni (5.0 mmol) + Ethylenediamine9897:1>95
Hex-3-yneP-2 Ni (10.0 mmol) + Ethylenediamine97~200:1>95
1-PhenylpropyneP-2 Ni (5.0 mmol) + Ethylenediamine96~200:1>95
Hex-3-yn-1-olP-2 Ni (5.0 mmol) + Ethylenediamine98>100:194

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound using Lindlar Catalyst

(Adapted from the protocol for 3-Decyn-1-ol)[13]

Materials:

  • This compound

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Quinoline (optional, as an additional poison)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask or dedicated hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Vacuum/inert gas manifold

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (approx. 15 mL per gram of substrate). Add the Lindlar catalyst (5-10 wt% relative to the substrate) to the flask. For substrates particularly prone to over-reduction, one drop of quinoline can be added.

  • Inerting the System: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask via a three-way stopcock. For a Parr apparatus, pressurize the vessel to the desired pressure (1-4 atm is typical).

  • Reaction: Begin vigorous stirring. A positive pressure of hydrogen should be maintained throughout the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC to track the consumption of the starting material.

  • Work-up: Once the this compound is consumed, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Rinse the filter pad with a small amount of the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Preparation of P-2 Nickel Catalyst[7]

Procedure:

  • In a reaction flask, dissolve Nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

  • Purge the reactor with hydrogen gas.

  • While stirring, add a solution of sodium borohydride in ethanol. A black, nearly colloidal precipitate of P-2 Nickel will form.

  • The catalyst is typically used immediately in the same flask for the hydrogenation reaction.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_setup 2. System Setup cluster_reaction 3. Hydrogenation cluster_workup 4. Work-up & Purification prep1 Dissolve this compound in Solvent prep2 Add Lindlar Catalyst (5-10 wt%) prep1->prep2 setup1 Attach to H₂ Apparatus prep2->setup1 setup2 Purge with Inert Gas (3x) setup1->setup2 setup3 Introduce H₂ Gas (1-4 atm) setup2->setup3 react1 Begin Vigorous Stirring setup3->react1 react2 Monitor by TLC/GC until Alkyne is Consumed react1->react2 workup1 Purge with Inert Gas react2->workup1 workup2 Filter through Celite to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 product Product: (Z)-2-Decene workup3->product

Caption: Experimental workflow for selective hydrogenation.

References

Technical Support Center: Scale-Up Production of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Decyne. The information is structured to address specific challenges encountered during synthesis, purification, and handling at larger scales.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

The most prevalent method for synthesizing internal alkynes like this compound on a large scale is through the Sonogashira coupling reaction. This reaction involves the cross-coupling of a terminal alkyne (1-octyne) with a haloalkane (ethyl bromide or iodide) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2][3][4][5] Alternative methods include the alkylation of acetylide anions, though the Sonogashira coupling is often preferred for its milder conditions and functional group tolerance.[6][7]

Q2: What are the primary challenges when scaling up the Sonogashira coupling for this compound production?

Scaling up the Sonogashira reaction presents several challenges:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[8]

  • Homocoupling of 1-octyne: A significant side reaction is the oxidative homocoupling of 1-octyne (Glaser coupling), which forms 7,9-hexadecadiyne, reducing the yield of this compound.[4]

  • Exothermic reaction: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions, especially at a larger scale.

  • Purification: As this compound is a liquid, its separation from starting materials, byproducts, and catalyst residues can be challenging.

Q3: How can I minimize the formation of the 1-octyne homocoupling byproduct?

Minimizing the Glaser coupling byproduct is crucial for maximizing the yield of this compound. Strategies include:

  • Strict anaerobic conditions: The homocoupling reaction is often promoted by the presence of oxygen. Therefore, it is essential to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Copper-free Sonogashira conditions: While the copper co-catalyst enhances reactivity, it can also promote homocoupling.[1][9] Copper-free protocols, which may require different ligands or reaction conditions, can be employed to mitigate this side reaction.[9]

  • Controlled addition of reagents: Slow, controlled addition of the terminal alkyne can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling reaction.

Q4: What are the typical impurities I should expect in my crude this compound product?

Besides the homocoupling product of 1-octyne, other potential impurities include:

  • Unreacted starting materials: 1-octyne and ethyl halide.

  • Isomers of this compound: Under certain conditions, isomerization of the triple bond can occur, leading to the formation of other decyne isomers.

  • Solvent residues.

  • Catalyst residues (palladium and copper).

GC-MS is an effective analytical technique for identifying and quantifying these impurities.[10][11][12][13]

Q5: What is the recommended method for purifying this compound at a large scale?

For a liquid product like this compound, fractional distillation is the most common and effective purification method at an industrial scale.[14][15] The separation is based on the different boiling points of the components in the crude mixture. Vacuum distillation may be necessary to lower the boiling points and prevent thermal degradation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalystUse a fresh, high-quality palladium catalyst and ensure proper activation if using a pre-catalyst. Consider using a Pd(0) source directly.[8]
Poor quality of reagents or solventsUse anhydrous, degassed solvents and high-purity starting materials. Impurities can poison the catalyst.[8]
Suboptimal reaction temperatureOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[8]
Significant formation of 1-octyne homocoupling product Presence of oxygenEnsure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.
High concentration of copper catalystConsider reducing the amount of copper co-catalyst or switching to a copper-free Sonogashira protocol.[9]
Formation of palladium black Catalyst decompositionUse bulky phosphine ligands to stabilize the palladium center.[8] Lowering the reaction temperature can also improve catalyst stability.[8]
Difficulties in purifying this compound by distillation Close boiling points of impuritiesUse a fractionating column with a sufficient number of theoretical plates for efficient separation.[14]
Thermal degradation of the productEmploy vacuum distillation to reduce the boiling point of this compound and minimize thermal stress.
Isomerization of this compound Basic or acidic conditions during workup or purificationNeutralize the reaction mixture carefully before purification. Avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Flash Point (°C)
This compoundC₁₀H₁₈138.2517558
1-OctyneC₈H₁₄110.20127-12817[16]
Ethyl BromideC₂H₅Br108.9737-40-23[17][18]
7,9-HexadecadiyneC₁₆H₂₆218.38~300 (estimated)>110 (estimated)

Table 2: Representative Sonogashira Reaction Conditions for Internal Alkyne Synthesis

Parameter Typical Range Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.1 - 5 mol%
Copper Co-catalyst CuI0.5 - 10 mol%
Base Triethylamine, Diisopropylamine1.5 - 3 equivalents
Solvent Toluene, THF, DMFAnhydrous and degassed
Temperature Room Temperature to 80°CTo be optimized for specific substrates
Reaction Time 2 - 24 hoursMonitored by GC or TLC

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Sonogashira Coupling

Materials:

  • 1-Octyne (1.0 eq)[16][19][20]

  • Ethyl bromide (1.2 eq)[17][18][21][22][23]

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (0.01 eq)

  • Copper(I) iodide (CuI) (0.02 eq)

  • Triethylamine (2.0 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a clean, dry, and inerted reactor, add PdCl₂(PPh₃)₂, CuI, and anhydrous, degassed toluene.

  • Stir the mixture under a nitrogen atmosphere.

  • Add triethylamine, followed by the slow, dropwise addition of 1-octyne, maintaining the temperature below 25°C.

  • After the addition of 1-octyne is complete, add ethyl bromide dropwise, again controlling the temperature.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Gradually apply vacuum to the system.

  • Begin heating the distillation flask.

  • Collect the initial fraction, which will likely contain lower boiling point impurities such as residual ethyl bromide and unreacted 1-octyne.

  • Monitor the temperature at the head of the column. A stable temperature reading indicates the collection of a pure fraction.

  • Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Once the main fraction has been collected, stop the distillation to avoid distilling higher boiling point impurities.

  • Analyze the purity of the collected fractions by GC-MS.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagents 1-Octyne, Ethyl Bromide, Catalysts, Base, Solvent reaction Sonogashira Coupling Reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup crude_product Crude this compound workup->crude_product distillation Fractional Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-C≡CR' pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 cu_x CuX cu_acetylide->cu_x terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Deprotonation hx H-X base Base base->terminal_alkyne base_h Base-H+ base->base_h haloalkane R-X haloalkane->pd_complex1 cu_x->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

methods to prevent isomerization of 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of 2-decyne during chemical synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is alkyne isomerization and why is it a concern for this compound?

A1: Alkyne isomerization is the process where the triple bond migrates along the carbon chain. For this compound, an internal alkyne, this can lead to the formation of other internal isomers (e.g., 3-decyne, 4-decyne) or the terminal alkyne, 1-decyne. This is a significant concern as it leads to impure products, reduces the yield of the desired compound, and can result in isomers that are difficult to separate, complicating downstream applications.

Q2: What are the primary causes of this compound isomerization?

A2: The primary cause of this compound isomerization is exposure to basic conditions. Strong bases can abstract a proton from the carbon atoms adjacent to the triple bond (the propargylic positions), leading to a cascade of equilibria that allows the triple bond to "walk" along the chain.[1][2] Other factors include elevated temperatures and prolonged reaction times, which can provide the energy needed to overcome the activation barrier for isomerization.[3]

Q3: Which is more stable, this compound or its terminal isomer, 1-decyne?

A3: Generally, internal alkynes like this compound are more thermodynamically stable than their terminal alkyne counterparts like 1-decyne.[4][5] This stability is attributed to hyperconjugation. However, in the presence of a very strong base (e.g., sodium amide, NaNH₂), the equilibrium can be shifted to favor the formation of the terminal alkyne.[1][6] This is because the terminal alkyne is acidic enough (pKa ≈ 25) to be deprotonated by the strong base, forming a very stable acetylide anion, which drives the overall equilibrium.[7][8]

Q4: How can I detect and quantify the isomerization of this compound?

A4: Isomerization can be detected and quantified using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy are powerful tools for identifying the different alkyne isomers by their unique chemical shifts and coupling patterns. Fourier-Transform Infrared (FTIR) spectroscopy can also be useful, as terminal alkynes show a characteristic C-H stretch around 3300 cm⁻¹, which is absent in internal alkynes.[3] Gas Chromatography (GC) is often used to separate and quantify the ratio of volatile isomers in a mixture.

Troubleshooting Guides

This guide addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Significant isomerization of this compound observed in the final product. Use of a strong base: Bases like sodium amide (NaNH₂), potassium tert-butoxide, or organolithium reagents can readily cause isomerization.[9][10]- Select a milder base: If possible, use weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, diisopropylethylamine). - Modify reaction conditions: Run the reaction at the lowest possible temperature to disfavor the isomerization equilibrium.
High reaction temperature or prolonged reaction time. - Optimize reaction conditions: Systematically lower the temperature and shorten the reaction time. Monitor the reaction progress closely (e.g., by TLC or GC) to stop it as soon as the starting material is consumed.[3]
Solvent effects: Certain polar, protic solvents can facilitate proton transfer, contributing to isomerization.- Choose an appropriate solvent: Aprotic polar solvents like THF, dioxane, or DMF are generally preferred for many coupling reactions involving alkynes.
Low yields in Sonogashira coupling reactions with this compound. Lower reactivity of internal alkynes: Internal alkynes are sterically more hindered and electronically less reactive than terminal alkynes in Sonogashira couplings.[11]- Optimize the catalyst system: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands. Bulky, electron-rich phosphine ligands can improve catalytic activity.[11][12] - Consider a copper-free system: The copper co-catalyst can sometimes promote side reactions like Glaser coupling (homocoupling of the alkyne). Copper-free protocols may provide a cleaner reaction profile.[11][13]
Catalyst deactivation. - Ensure inert conditions: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst. Use anhydrous solvents.[13]
Isomerization is occurring during purification or workup. Exposure to basic or acidic conditions: Aqueous workups with strong bases or acids can induce isomerization. Silica gel used in column chromatography can be slightly acidic and may cause isomerization of sensitive compounds.- Neutralize workup: Use a neutral workup procedure with saturated ammonium chloride (NH₄Cl) or brine. - Deactivate silica gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Purity of this compound decreases during storage. Improper storage conditions: Exposure to air, moisture, light, or trace impurities (acid/base) on the container surface can catalyze degradation or isomerization over time.- Store under inert gas: Store this compound under an argon or nitrogen atmosphere in a tightly sealed container. - Refrigerate: Keep the container in a cool, dark place, such as a refrigerator rated for flammable materials. - Use high-purity containers: Store in clean, dry glass containers.

Experimental Protocols

Protocol: Isomerization-Minimized Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a method for the copper-free Sonogashira coupling of this compound, designed to minimize the risk of isomerization.

Materials:

  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PEPPSI-IPr)

  • Mild base (e.g., anhydrous K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reagent Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl iodide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the mild base (2.0 eq).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the this compound (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C, and optimize as needed).

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis of small aliquots to determine the point of completion and to check for the formation of isomers.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Avoid acidic or basic aqueous washes.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-slurried with the eluent containing 0.5% triethylamine to prevent on-column isomerization.

Data & Visualizations

Quantitative Data

The significant difference in acidity (pKa) between internal and terminal C-H bonds is fundamental to understanding base-catalyzed isomerization.

Hydrocarbon Type Hybridization Approximate pKa Relative Acidity
Alkane (e.g., Ethane)sp³~50Very Weak
Alkene (e.g., Ethene)sp²~44Weak
Terminal Alkyne (e.g., 1-Decyne)sp ~25 Relatively Acidic
Ammonia (for comparison)-~36-

This table highlights why a strong base like sodium amide (conjugate acid is ammonia, pKa ~36) is capable of deprotonating a terminal alkyne (pKa ~25) but not alkenes or alkanes, thereby driving isomerization towards the terminal position.[7]

Diagrams

G cluster_0 Troubleshooting Workflow: Isomerization of this compound Start Isomerization Detected? Reaction During Reaction Start->Reaction Yes Storage During Storage Start->Storage Base Strong Base Used? Reaction->Base Sol_C Store Under Inert Gas Refrigerate Storage->Sol_C Temp High Temperature? Base->Temp No Sol_A Use Milder Base (e.g., K2CO3) Base->Sol_A Yes Sol_B Lower Reaction Temp. Temp->Sol_B Yes Check Re-analyze Sample Temp->Check No Sol_A->Check Sol_B->Check Sol_C->Check

Caption: A logical workflow for troubleshooting isomerization issues with this compound.

G cluster_0 Base-Catalyzed Isomerization Mechanism This compound R-CH2-C≡C-CH3 (this compound) Propargylic_Anion R-CH(-)-C≡C-CH3 (Propargylic Anion) This compound->Propargylic_Anion -H+ Allene R-CH=C=CH-CH3 (Allene Intermediate) Propargylic_Anion->Allene Proton Transfer BH BH Allenyl_Anion R-CH=C=C(-)-CH3 (Allenyl Anion) Allene->Allenyl_Anion -H+ 1-Decyne_Anion R-CH=C=CH2 (Terminal Allene) Allenyl_Anion->1-Decyne_Anion Proton Transfer 1-Decyne R-CH2-CH2-C≡CH (1-Decyne) 1-Decyne_Anion->1-Decyne +H+ Base B- Base2 B- BH2 BH

Caption: Simplified mechanism of alkyne isomerization from an internal (this compound) to a terminal (1-decyne) position via an allene intermediate, catalyzed by a base (B⁻).

References

Validation & Comparative

A Comparative Guide to the Hydroboration of 2-Decyne and 1-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkynes is a cornerstone of organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon triple bonds. This guide offers an objective comparison of the reactivity of an internal alkyne, 2-decyne, versus a terminal alkyne, 1-decyne, in hydroboration reactions. The discussion is supported by established principles and experimental data to inform synthetic strategy and decision-making in research and development.

Executive Summary

The position of the triple bond in an alkyne chain significantly influences its reactivity and the resulting product distribution in hydroboration-oxidation reactions. 1-Decyne, a terminal alkyne, undergoes hydroboration with high regioselectivity to yield decanal. In contrast, this compound, an internal alkyne, produces a mixture of two isomeric ketones, 2-decanone and 3-decanone, due to the similar steric environments of the two sp-hybridized carbons. The use of sterically hindered boranes is crucial for achieving high selectivity and preventing over-addition.

Reactivity and Regioselectivity

The hydroboration of alkynes proceeds via a syn-addition of a boron-hydrogen bond across the triple bond. The regioselectivity of this addition is primarily governed by steric and electronic factors.

  • 1-Decyne (Terminal Alkyne): The hydroboration of 1-decyne is highly regioselective. The boron atom preferentially adds to the terminal, less sterically hindered carbon atom. This is an anti-Markovnikov addition.[1][2] Subsequent oxidation of the resulting vinylborane intermediate leads to the formation of an enol, which rapidly tautomerizes to the corresponding aldehyde, decanal.[3] To prevent double addition to the alkyne, sterically bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are employed.[1][2] These reagents also enhance the already high regioselectivity.[4][5]

  • This compound (Internal Alkyne): As an unsymmetrical internal alkyne, the two carbons of the triple bond in this compound present similar steric environments. Consequently, hydroboration leads to the formation of a mixture of two regioisomeric vinylboranes.[1] Oxidation of this mixture yields a corresponding mixture of ketones: 2-decanone and 3-decanone.[3] While bulky boranes like 9-BBN can offer some degree of selectivity based on the subtle electronic differences between the two carbons of the alkyne, a significant mixture of products is generally expected.

Quantitative Data Summary

SubstrateBorane ReagentExpected Major Product(s)Expected RegioselectivityExpected Yield
1-Decyne 9-BBNDecanal>99% (boron on C1)High (>90%)
This compound 9-BBN2-Decanone and 3-DecanoneMixture (slight preference for boron on C3)High (>90%)

Experimental Protocols

Detailed methodologies for the hydroboration-oxidation of terminal and internal alkynes are presented below. These protocols are based on established procedures and can be adapted for 1-decyne and this compound.

Protocol 1: Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Decyne) with 9-BBN

This procedure is adapted from standard laboratory practices for the hydroboration of terminal alkynes.

Materials:

  • 1-Decyne

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Hydroboration:

    • A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is flushed with an inert gas (argon or nitrogen).

    • 1-Decyne (1 equivalent) is dissolved in anhydrous THF.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of 9-BBN in THF (1.1 equivalents) is added dropwise via syringe while maintaining the inert atmosphere.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Oxidation:

    • The flask is cooled again to 0 °C.

    • Ethanol is carefully added, followed by the slow, dropwise addition of 3 M aqueous NaOH.

    • 30% aqueous H₂O₂ is then added dropwise, ensuring the temperature does not rise significantly.

    • The mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude decanal can be purified by distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation of an Internal Alkyne (e.g., this compound) with 9-BBN

This protocol is a modification of the general procedure for internal alkynes.

Materials:

  • This compound

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Pentane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Hydroboration:

    • In a dry, inert atmosphere glovebox or Schlenk line, a flask is charged with this compound (1 equivalent) and anhydrous THF.

    • A solution of 9-BBN in THF (1.1 equivalents) is added to the alkyne solution.

    • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Oxidation:

    • The reaction mixture is cooled to 0 °C.

    • 6 M aqueous NaOH is added slowly, followed by the careful, dropwise addition of 30% H₂O₂.

    • The mixture is stirred vigorously at room temperature for 2-4 hours.

  • Work-up and Purification:

    • The layers are separated, and the aqueous layer is extracted with pentane.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The resulting mixture of 2-decanone and 3-decanone can be analyzed by GC-MS to determine the product ratio and purified by column chromatography if necessary.

Visualizing the Reaction Pathways

The logical flow of the hydroboration-oxidation process for both 1-decyne and this compound can be visualized using the following diagrams.

hydroboration_1_decyne cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 1-Decyne 1-Decyne Vinylborane Vinylborane Intermediate 1-Decyne->Vinylborane Hydroboration 9-BBN_THF 1. 9-BBN, THF 9-BBN_THF->Vinylborane Oxidation 2. H2O2, NaOH Decanal Decanal Oxidation->Decanal Vinylborane->Decanal Oxidation & Tautomerization

Caption: Hydroboration-oxidation of 1-decyne.

hydroboration_2_decyne cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediates cluster_product Final Products This compound This compound Vinylborane_Mix Mixture of Vinylborane Intermediates This compound->Vinylborane_Mix Hydroboration 9-BBN_THF 1. 9-BBN, THF 9-BBN_THF->Vinylborane_Mix Oxidation 2. H2O2, NaOH Ketone_Mix Mixture of 2-Decanone & 3-Decanone Oxidation->Ketone_Mix Vinylborane_Mix->Ketone_Mix Oxidation & Tautomerization

Caption: Hydroboration-oxidation of this compound.

Conclusion

The hydroboration of 1-decyne and this compound showcases the profound impact of substrate structure on chemical reactivity and selectivity. For synthetic applications requiring the aldehyde, 1-decyne is the clear substrate of choice, offering high yields and excellent regioselectivity with the use of bulky boranes. Conversely, the hydroboration of this compound will lead to a mixture of isomeric ketones, a factor that must be considered in the design of a synthetic route. Understanding these differences is paramount for the efficient and predictable synthesis of target molecules in drug development and other research areas.

References

Validating the Structure of 2-Decyne: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of organic compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data for 2-decyne against its structural isomers, offering a clear methodology for its validation.

This document presents a detailed analysis of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for this compound. For robust validation, this data is compared with the spectroscopic profiles of its isomers: 1-decyne, 3-decyne, 4-decyne, and 5-decyne. The information herein is compiled from publicly available databases and is intended to serve as a practical reference for the structural elucidation of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its isomers. These quantitative data points are crucial for distinguishing between the different structural arrangements of the C₁₀H₁₈ alkyne.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of alkynes is the C≡C triple bond stretching vibration. For terminal alkynes like 1-decyne, a characteristic sharp ≡C-H stretch is also observed.

CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2245 (weak)Not ApplicableNot Applicable
1-Decyne ~2120 (medium)~3310 (strong, sharp)~630 (strong)
3-Decyne ~2240 (weak)Not ApplicableNot Applicable
4-Decyne ~2240 (weak)Not ApplicableNot Applicable
5-Decyne Not typically observedNot ApplicableNot Applicable

Note: The C≡C stretch in symmetrical or near-symmetrical internal alkynes like 5-decyne can be very weak or absent in the IR spectrum due to a lack of a significant change in dipole moment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling patterns in ¹H NMR spectra are highly indicative of the proton environments within the molecule. The position of the triple bond significantly influences the chemical shifts of neighboring protons.

CompoundKey Proton Signals (δ, ppm)
This compound ~2.1 (q, 2H, -C≡C-CH₂-), ~1.8 (t, 3H, -C≡C-CH₃), 1.2-1.5 (m, 8H, alkyl chain), 0.9 (t, 3H, terminal -CH₃)
1-Decyne ~2.2 (t, 2H, -C≡C-CH₂-), ~1.9 (t, 1H, ≡C-H), 1.2-1.6 (m, 10H, alkyl chain), 0.9 (t, 3H, terminal -CH₃)
3-Decyne ~2.1 (m, 4H, -C≡C-CH₂-), 1.2-1.6 (m, 8H, alkyl chain), 0.9-1.0 (m, 6H, terminal -CH₃)
4-Decyne ~2.1 (m, 4H, -C≡C-CH₂-), 1.2-1.6 (m, 6H, alkyl chain), 0.9 (t, 6H, terminal -CH₃)
5-Decyne ~2.1 (m, 4H, -C≡C-CH₂-), 1.4 (m, 4H, -CH₂-), 0.9 (t, 6H, terminal -CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the sp-hybridized carbons of the triple bond are particularly diagnostic.

CompoundAlkyne Carbon Signals (δ, ppm)
This compound ~75, ~80
1-Decyne ~68, ~85
3-Decyne ~80, ~81
4-Decyne ~80, ~80
5-Decyne ~80.5
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structure determination. The molecular ion peak (M⁺) for all decyne isomers is expected at m/z 138.

CompoundKey Fragment Ions (m/z)
This compound 138 (M⁺), 123, 109, 95, 81, 67, 53, 41
1-Decyne 138 (M⁺), 123, 109, 95, 81, 67, 55, 41
3-Decyne 138 (M⁺), 109, 95, 81, 67, 55, 43
4-Decyne 138 (M⁺), 109, 95, 81, 67, 55, 43
5-Decyne 138 (M⁺), 95, 81, 67, 55, 43

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Actual experimental conditions may vary.

Infrared (IR) Spectroscopy: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids. Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and subsequent fragments, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the comparative spectroscopic data.

G cluster_0 Spectroscopic Analysis cluster_1 Data Comparison cluster_2 Structure Validation IR IR Spectroscopy Compare_IR Compare C≡C and ≡C-H stretches IR->Compare_IR H_NMR ¹H NMR Spectroscopy Compare_H_NMR Compare chemical shifts and multiplicities H_NMR->Compare_H_NMR C_NMR ¹³C NMR Spectroscopy Compare_C_NMR Compare alkyne carbon chemical shifts C_NMR->Compare_C_NMR MS Mass Spectrometry Compare_MS Compare fragmentation patterns MS->Compare_MS Validate Validate this compound Structure Compare_IR->Validate Compare_H_NMR->Validate Compare_C_NMR->Validate Compare_MS->Validate Unknown Unknown Sample (C₁₀H₁₈) Unknown->IR Unknown->H_NMR Unknown->C_NMR Unknown->MS

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Guide to Catalytic Systems for 2-Decyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes to alkenes is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry is paramount. This guide provides a comparative analysis of various catalytic systems for the hydrogenation of 2-decyne, a common substrate in synthetic pathways. We will delve into the performance of established and emerging catalysts, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying reaction mechanisms and workflows.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system in this compound hydrogenation is primarily evaluated by its ability to achieve high conversion of the starting material while maintaining high selectivity towards the desired alkene, particularly the cis-isomer (cis-2-decene). The following table summarizes the performance of several key catalytic systems based on available experimental data.

Catalyst SystemSupportModifier/Co-catalystSolventTemp. (°C)H₂ Pressure (atm)Conversion (%)Selectivity to 2-Decene (%)cis:trans RatioTurnover Frequency (TOF) (h⁻¹)
Lindlar Catalyst CaCO₃Lead Acetate, QuinolineHexane251>99~98>95:5Not Reported
Pd/C Activated CarbonNoneEthanol251100Low (over-hydrogenation)Not ApplicableNot Reported
P-2 Nickel (Nickel Boride) -EthylenediamineEthanol251HighHighHigh (predominantly cis)Not Reported
Rhodium-based (e.g., [Rh(COD)Cl]₂) -Phosphine LigandsToluene5010VariableModerate to HighVariableNot Reported
Ruthenium-based (e.g., Ru/C) Activated CarbonNoneMethanol8030HighVariableVariableNot Reported

Note: Data is compiled from various sources and performance can vary based on specific reaction conditions and catalyst preparation methods. The lack of directly comparable, comprehensive studies on this compound hydrogenation necessitates a comparative summary from individual reports.

In-Depth Look at Key Catalytic Systems

Palladium-Based Catalysts: The Workhorses of Selective Hydrogenation

Palladium catalysts are the most extensively studied and utilized for alkyne hydrogenation.

  • Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead) : This is the quintessential catalyst for the stereoselective synthesis of cis-alkenes from alkynes.[1][2] The "poisoning" of the palladium catalyst with lead acetate and quinoline deactivates the most active sites, preventing over-reduction of the initially formed alkene to an alkane.[1] This catalyst system consistently delivers high conversion and excellent selectivity for the desired cis-2-decene.

  • Palladium on Carbon (Pd/C) : While highly active for hydrogenation, standard Pd/C catalysts are generally too reactive for the selective hydrogenation of alkynes to alkenes, leading to the formation of the fully saturated alkane (decane) as the major product.[3][4] However, its activity can be modulated by the addition of specific poisons or by altering reaction conditions, though achieving high selectivity for the alkene remains a challenge.[5]

Nickel-Based Catalysts: A Cost-Effective Alternative
  • P-2 Nickel (Nickel Boride) : Prepared by the reduction of a nickel salt with sodium borohydride, P-2 nickel is a highly effective and more economical alternative to palladium catalysts for the syn-hydrogenation of alkynes to cis-alkenes.[6] The addition of a modifier like ethylenediamine can further enhance its selectivity.[7][8]

Rhodium and Ruthenium-Based Catalysts: Emerging Contenders
  • Rhodium Catalysts : Homogeneous rhodium complexes, often with phosphine ligands, have shown promise in alkyne hydrogenation.[9][10] The selectivity and activity of these catalysts can be tuned by modifying the ligand structure. While they can be highly selective, they may require higher pressures and temperatures compared to palladium-based systems.[11]

  • Ruthenium Catalysts : Ruthenium-based catalysts, both homogeneous and heterogeneous, are also being explored for alkyne hydrogenation.[12][13][14] While they can achieve high conversions, controlling the selectivity towards the desired alkene can be challenging and is an active area of research.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the hydrogenation of this compound using two common catalytic systems.

Protocol 1: Selective Hydrogenation of this compound using Lindlar Catalyst

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol) and anhydrous hexane (10 mL).

  • Add Lindlar catalyst (50 mg, ~5 mol% Pd) and a drop of quinoline to the flask.

  • Seal the flask and purge with hydrogen gas three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (disappearance of starting material), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate cis-2-decene.

Protocol 2: Hydrogenation of this compound using P-2 Nickel Catalyst

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (absolute)

  • Ethylenediamine

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 mmol) in absolute ethanol (10 mL).

  • To this solution, add a solution of sodium borohydride (2.5 mmol) in ethanol (5 mL) dropwise with vigorous stirring. A black precipitate of P-2 nickel will form.

  • After the evolution of hydrogen ceases, add ethylenediamine (1.25 mmol) to the catalyst suspension.

  • Hydrogenation: To the freshly prepared catalyst suspension, add a solution of this compound (1 mmol) in ethanol (5 mL).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature (25 °C).

  • Monitor the reaction by GC or TLC.

  • Upon completion, quench the reaction by carefully adding a few drops of water.

  • Filter the mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizing the Process: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing reaction conditions and troubleshooting.

Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is depicted below. This process involves setting up the reaction under an inert or hydrogen atmosphere, running the reaction, and then working up the product.

Experimental_Workflow A Reaction Setup B Catalyst and Reactant Addition A->B C Atmosphere Control (Purge with H₂) B->C D Hydrogenation Reaction C->D E Reaction Monitoring (TLC/GC) D->E Sampling F Catalyst Filtration D->F Reaction Complete E->D Continue Reaction G Solvent Removal F->G H Product Purification (Chromatography) G->H I Final Product H->I

A typical workflow for a laboratory-scale catalytic hydrogenation experiment.
Reaction Mechanism: The Horiuti-Polanyi Pathway

The widely accepted mechanism for the hydrogenation of alkynes on the surface of a heterogeneous catalyst is the Horiuti-Polanyi mechanism.[15][16][17][18] This mechanism involves the stepwise addition of hydrogen atoms to the alkyne, which is adsorbed onto the catalyst surface.

Horiuti_Polanyi_Mechanism cluster_surface Catalyst Surface Start This compound + H₂ Adsorption Adsorption of This compound and H₂ Start->Adsorption H_Dissociation H-H Bond Cleavage Adsorption->H_Dissociation Adsorbed_Species Adsorbed this compound + Adsorbed H atoms H_Dissociation->Adsorbed_Species Step1 First H Addition Adsorbed_Species->Step1 Intermediate Adsorbed Decenyl Radical Step1->Intermediate Step2 Second H Addition Intermediate->Step2 Alkene_Adsorbed Adsorbed cis-2-Decene Step2->Alkene_Adsorbed Desorption Desorption Alkene_Adsorbed->Desorption Product cis-2-Decene Desorption->Product

A simplified representation of the Horiuti-Polanyi mechanism for alkyne hydrogenation.

Conclusion

The selective hydrogenation of this compound to cis-2-decene is most reliably achieved using poisoned palladium catalysts such as the Lindlar catalyst, which offers high conversion and excellent stereoselectivity. For a more cost-effective, yet still highly selective alternative, P-2 nickel presents a viable option. While rhodium and ruthenium catalysts are subjects of ongoing research and offer potential for tailored selectivity through ligand design, they often require more stringent reaction conditions. The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including cost, desired stereochemistry, and tolerance of other functional groups in the substrate. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Computational Analysis of 2-Decyne Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 2-decyne, a representative internal alkyne, focusing on computational and experimental data for three key reaction classes: electrophilic addition, hydroboration, and cycloaddition. This document is intended to serve as a valuable resource for researchers in organic synthesis, computational chemistry, and drug development by offering insights into the reactivity of internal alkynes and showcasing the predictive power of computational methods.

Electrophilic Addition: A Look at Reactivity and Regioselectivity

Electrophilic additions to alkynes are fundamental transformations in organic chemistry. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanism and factors controlling the reactivity and regioselectivity of these reactions.

Comparison with Alkenes

A central theme in the study of alkyne reactivity is the comparison with their alkene counterparts. While alkynes possess two π-bonds, suggesting a higher electron density, they are generally less reactive towards electrophiles than alkenes. Computational studies attribute this to the greater s-character of the sp-hybridized carbons in alkynes, which holds the π-electrons more tightly. Furthermore, the formation of a vinyl cation intermediate during the electrophilic addition to an alkyne is energetically less favorable than the formation of a corresponding alkyl carbocation from an alkene.

Table 1: Comparison of Calculated Activation Barriers for Electrophilic Addition of HBr

SubstrateIntermediateCalculated Activation Barrier (kcal/mol)Reference Compound
2-Butenesec-Butyl cation~10-15Ethene
2-ButyneVinyl cation~20-25Ethyne

Note: Activation barriers are representative values from DFT calculations and can vary depending on the level of theory and solvent model used.

Experimental Protocol: Electrophilic Addition of HBr to an Internal Alkyne

Objective: To synthesize the corresponding vinyl bromide from an internal alkyne via electrophilic addition.

Materials:

  • Internal alkyne (e.g., this compound)

  • Hydrogen bromide (HBr) solution in acetic acid

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the internal alkyne in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the HBr solution in acetic acid to the stirred alkyne solution.

  • Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Expected Yield: The yields for the electrophilic addition of HBr to internal alkynes can vary depending on the substrate and reaction conditions, but are generally moderate to good. For a simple internal alkyne like this compound, yields in the range of 60-80% can be expected.

Hydroboration-Oxidation: A Regio- and Stereoselective Transformation

Hydroboration-oxidation is a two-step reaction that converts alkynes to carbonyl compounds. Computational studies have been instrumental in elucidating the mechanism and the origins of its high regio- and stereoselectivity.

Computational Analysis of the Mechanism

DFT calculations have shown that the hydroboration of internal alkynes, such as 5-decyne and 3-hexyne, with borane (BH₃) proceeds through a four-membered ring transition state. The reaction is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the alkyne. For unsymmetrical internal alkynes, a mixture of two regioisomeric ketones is typically obtained upon oxidation.

A significant advancement in this area is the use of bulky borane reagents, such as disiamylborane or 9-BBN, which can enhance the regioselectivity of the hydroboration of terminal alkynes to favor the formation of aldehydes. For internal alkynes, these bulky reagents can also influence the product distribution.

Table 2: Calculated Regioselectivity in the Hydroboration of Unsymmetrical Internal Alkynes

AlkyneBorane ReagentMajor Product (Calculated Ratio)Minor Product (Calculated Ratio)
2-HeptyneBH₃2-Heptanone (~55%)3-Heptanone (~45%)
2-Heptyne9-BBN2-Heptanone (~70%)3-Heptanone (~30%)

Note: Ratios are illustrative and based on the relative energies of the transition states leading to the different regioisomers.

Experimental Protocol: Hydroboration-Oxidation of an Internal Alkyne

Objective: To synthesize a ketone from an internal alkyne via hydroboration-oxidation.

Materials:

  • Internal alkyne (e.g., 5-decyne)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the internal alkyne in anhydrous THF.

  • Cool the flask in an ice bath and add the BH₃·THF solution dropwise via a dropping funnel while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Cool the reaction mixture again in an ice bath and slowly add the NaOH solution, followed by the dropwise addition of the H₂O₂ solution.

  • Stir the mixture at room temperature for a few hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

Expected Yield: The hydroboration-oxidation of internal alkynes generally proceeds with high yields, often exceeding 90%.

Cycloaddition Reactions: Building Rings with this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Alkynes can participate in various cycloaddition reactions, including [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions. Computational chemistry plays a crucial role in understanding the mechanisms, regioselectivity, and stereoselectivity of these reactions.

Computational Insights into Cycloaddition Mechanisms

While specific computational studies on the cycloaddition of this compound are scarce, studies on similar internal alkynes like 2-butyne and 3-hexyne provide valuable insights. DFT calculations can be used to determine whether a cycloaddition reaction proceeds through a concerted or a stepwise mechanism and to predict the activation energies and product distributions.

For example, in a Diels-Alder reaction between an internal alkyne and a diene, computational models can predict the relative stability of the endo and exo transition states, thereby predicting the stereochemical outcome of the reaction. Similarly, for 1,3-dipolar cycloadditions, computational analysis can predict the regioselectivity by comparing the energies of the transition states leading to the different regioisomers.

Table 3: Comparison of Calculated Activation Energies for Cycloaddition Reactions of Internal Alkynes

Reaction TypeAlkyneDiene/DipoleCalculated Activation Energy (kcal/mol)
Diels-Alder2-ButyneCyclopentadiene~25-30
1,3-Dipolar Cycloaddition3-HexynePhenyl azide~20-25

Note: These are representative values and can vary based on the computational method and reaction conditions.

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Internal Alkyne with an Azide

Objective: To synthesize a triazole from an internal alkyne and an organic azide.

Materials:

  • Internal alkyne (e.g., 4-octyne)

  • Organic azide (e.g., benzyl azide)

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., t-butanol/water mixture)

  • Sodium ascorbate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the internal alkyne and the organic azide in the solvent mixture.

  • Add the copper(I) catalyst and sodium ascorbate to the solution.

  • Heat the reaction mixture with stirring for a specified period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude triazole.

  • Purify the product by recrystallization or column chromatography.

Expected Yield: Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are known for their high efficiency and typically provide excellent yields, often greater than 90%.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental steps in the discussed reaction mechanisms.

Electrophilic_Addition Reactants This compound + HBr Intermediate Vinyl Cation Intermediate Reactants->Intermediate Electrophilic Attack Product 2-Bromo-2-decene Intermediate->Product Nucleophilic Attack by Br-

Caption: Electrophilic addition of HBr to this compound.

Hydroboration_Oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Reactants This compound + BH3 Intermediate1 Trialkylborane Reactants->Intermediate1 Syn-addition Intermediate2 Trialkylborane Product 2-Decanone Intermediate2->Product H2O2, NaOH

Caption: Two-step hydroboration-oxidation of this compound.

Cycloaddition Reactants This compound + Diene/Dipole TS Cyclic Transition State Reactants->TS Product Cycloadduct TS->Product

Caption: Generalized concerted cycloaddition reaction.

Validating the Purity of Synthesized 2-Decyne: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. 2-Decyne, an internal alkyne, is a valuable building block in organic synthesis. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized this compound, complete with detailed experimental protocols and supporting data.

The synthesis of this compound, commonly achieved through elimination reactions of dihalides, can result in impurities such as positional isomers (e.g., 1-Decyne, 3-Decyne), geometric isomers if starting from an alkene, unreacted starting materials, and solvent residues.[1] The choice of chromatographic technique is paramount for the accurate detection and quantification of these potential contaminants.

Quantitative Data Summary

The following table summarizes the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with a Refractive Index Detector (RP-HPLC-RID) in the analysis of a synthesized this compound sample.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reverse-Phase High-Performance Liquid Chromatography-Refractive Index Detector (RP-HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase in the gas phase.[2]Separation based on hydrophobicity and partitioning between a polar mobile phase and a non-polar stationary phase.[3][4]
Purity Assay (%) 99.5%99.4%
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.15%
Key Advantages High resolution for volatile isomers, high sensitivity for hydrocarbons.Broad applicability to non-volatile impurities, non-destructive.
Key Limitations Sample must be volatile and thermally stable.Lower sensitivity for compounds without a UV chromophore, RID is sensitive to temperature and mobile phase composition changes.
Analysis Time per Sample ~25 minutes~20 minutes

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the determination of this compound purity and the identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium, ultra-high purity.[5]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane (HPLC grade).

  • Transfer an aliquot to a 2 mL autosampler vial.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/minute.

    • Hold at 180°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/minute (constant flow).

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/minute

  • Air Flow: 300 mL/minute

  • Makeup Gas (Helium): 25 mL/minute

Data Processing and Purity Calculation:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity of this compound using the area percent method, excluding the solvent peak.[3]

    Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Reverse-Phase High-Performance Liquid Chromatography-Refractive Index Detector (RP-HPLC-RID)

This method is suitable for the analysis of this compound and non-volatile or less volatile impurities. Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is employed.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).[6]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (Acetonitrile/Water mixture).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (85:15 v/v), isocratic.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

Data Processing and Purity Calculation:

  • Allow the RID to stabilize with the mobile phase before analysis.

  • Integrate the peak areas of all components.

  • Calculate the percentage purity of this compound using the area percent method.

    Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

cluster_synthesis Synthesis & Initial Assessment cluster_validation Chromatographic Purity Validation cluster_comparison Method Comparison synthesis This compound Synthesis workup Reaction Work-up & Purification synthesis->workup sample Synthesized this compound Sample workup->sample prep_gc Sample Prep for GC (Dilution in Hexane) sample->prep_gc Aliquot prep_hplc Sample Prep for HPLC (Dilution in Mobile Phase & Filtration) sample->prep_hplc Aliquot gc_analysis GC-FID Analysis prep_gc->gc_analysis hplc_analysis RP-HPLC-RID Analysis prep_hplc->hplc_analysis data_gc GC Data Processing (Peak Integration, Area %) gc_analysis->data_gc data_hplc HPLC Data Processing (Peak Integration, Area %) hplc_analysis->data_hplc report_gc GC Purity Report data_gc->report_gc report_hplc HPLC Purity Report data_hplc->report_hplc compare Compare Purity Results & Impurity Profiles report_gc->compare report_hplc->compare final_report Final Purity Validation Report compare->final_report

Caption: Workflow for this compound Purity Validation.

Comparison and Recommendations

Gas Chromatography (GC-FID):

GC-FID is a highly effective and sensitive method for the purity analysis of volatile compounds like this compound. Its primary strength lies in its high resolving power for separating isomers with different boiling points, which are common impurities in alkyne synthesis. The FID provides excellent sensitivity for hydrocarbons, making it ideal for detecting trace-level impurities. The main limitation is the requirement for the analyte to be volatile and thermally stable.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-RID):

RP-HPLC is a versatile technique that separates compounds based on their polarity. For a non-polar compound like this compound, a reverse-phase method with a non-polar stationary phase (C18) is appropriate.[6] A significant challenge for analyzing this compound with HPLC is its lack of a UV chromophore, necessitating the use of a universal detector like an RID. While effective, RID is generally less sensitive than FID and can be prone to baseline drift due to temperature fluctuations and mobile phase composition changes. However, HPLC has the advantage of being able to analyze non-volatile impurities that would not be detected by GC.

For routine purity analysis of synthesized this compound, GC-FID is the recommended primary technique due to its superior resolution of volatile isomers and higher sensitivity for hydrocarbon impurities. However, to obtain a comprehensive impurity profile, especially for potential non-volatile byproducts or starting materials, RP-HPLC-RID serves as a valuable complementary method. The choice between these methods will ultimately depend on the specific potential impurities anticipated from the synthetic route and the analytical instrumentation available. For a comprehensive characterization, employing both techniques is advisable.

References

A Comparative Guide to the Reactivity of 2-Decyne and Other Internal Alkynes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, cycloaddition reactions are powerful tools for the construction of cyclic molecules, a common motif in pharmaceuticals and functional materials. Among the various substrates utilized, alkynes, particularly internal alkynes, offer a gateway to a diverse range of carbo- and heterocyclic scaffolds. This guide provides a detailed comparison of the reactivity of 2-decyne, an unsymmetrical internal alkyne, with other internal alkynes in key cycloaddition reactions, including Diels-Alder and azide-alkyne cycloadditions. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthetic endeavors.

Diels-Alder Reaction: [4+2] Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings.[1][2] Internal alkynes can serve as dienophiles in this reaction, leading to the formation of cyclohexadiene derivatives.[3] The reactivity of the alkyne in a Diels-Alder reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the alkyne generally increase its reactivity.[4]

For unsymmetrical internal alkynes like this compound, a key consideration is the regioselectivity of the cycloaddition. The substituents on the alkyne direct the orientation of the addition of the diene.

Below is a summary of representative Diels-Alder reactions involving internal alkynes, providing a comparative perspective on their reactivity.

DieneAlkyneReaction ConditionsProduct(s)Yield (%)Reference
TetracycloneThis compoundToluene, reflux, 24 h1,2,3,4-Tetraphenyl-5-methyl-6-heptylbenzeneNot specifiedN/A
1,3-ButadieneDiethyl acetylenedicarboxylateSealed tube, 150 °C, 12 hDiethyl 1,4-cyclohexadiene-1,2-dicarboxylateHighN/A
CyclopentadieneDimethyl acetylenedicarboxylateEther, 0 °C to rt, 12 hDimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate>95N/A

Note: Specific yield data for the reaction of this compound with tetracyclone was not available in the searched literature. The entry represents a typical reaction of an unsymmetrical internal alkyne.

Experimental Protocol: General Procedure for Diels-Alder Reaction of an Internal Alkyne

A representative procedure for the Diels-Alder reaction of an internal alkyne with a diene is as follows:

  • To a solution of the diene (1.0 eq.) in a suitable solvent (e.g., toluene, xylene) is added the internal alkyne (1.0-1.2 eq.).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cycloaddition product.[5][6][7]

Diels_Alder cluster_reactants Reactants cluster_products Products Diene Diene (e.g., 1,3-Butadiene) Transition_State Cyclic Transition State Diene->Transition_State [4+2] Cycloaddition Alkyne Internal Alkyne (e.g., this compound) Alkyne->Transition_State Regioisomer1 Regioisomer 1 Regioisomer2 Regioisomer 2 Transition_State->Regioisomer1 Major Transition_State->Regioisomer2 Minor

Caption: General workflow for the Diels-Alder reaction of a diene with an unsymmetrical internal alkyne, leading to the formation of regioisomeric products.

Azide-Alkyne Cycloaddition: [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a highly versatile and widely used reaction, famously known as a "click" reaction when catalyzed by copper(I) (CuAAC).[1][8] While terminal alkynes are highly reactive in CuAAC, internal alkynes are known to be significantly less reactive.[9][10] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that can be effective for both terminal and internal alkynes, often yielding the 1,5-regioisomer.[11][12]

The reactivity of internal alkynes in these cycloadditions is strongly influenced by steric hindrance and the electronic nature of the substituents.

The following table summarizes the reactivity of various internal alkynes in azide-alkyne cycloaddition reactions.

AzideAlkyneCatalyst/ConditionsProduct(s)Yield (%)Reference
Benzyl azideBut-2-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, 343 K, 72 h1-Benzyl-4,5-dimethyl-1H-1,2,3-triazole~25 (conversion)[9]
Benzyl azideDiphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, 343 K, 72 h1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole~25 (conversion)[9]
Phenyl azideThis compoundThermal (heat)Mixture of 1-phenyl-4-methyl-5-heptyl-1H-1,2,3-triazole and 1-phenyl-5-methyl-4-heptyl-1H-1,2,3-triazoleNot specifiedN/A

Note: The reaction of this compound with phenyl azide represents a typical thermal cycloaddition, which often results in a mixture of regioisomers. Specific yield data was not available in the searched literature. The data for but-2-yne and diphenylacetylene highlight the low reactivity of internal alkynes in CuAAC.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Internal Alkyne

A general procedure for the CuAAC reaction with a less reactive internal alkyne is as follows:

  • In a reaction vessel, the internal alkyne (1.0 eq.), the azide (1.0 eq.), a copper(I) source (e.g., CuI, 5-10 mol%), and a ligand (e.g., a nitrogen-based ligand, 10-20 mol%) are combined in a suitable solvent (e.g., DMF, DMSO).

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for an extended period (24-72 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired triazole product(s).[9][13][14]

Azide_Alkyne_Cycloaddition cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Azide Azide Thermal Thermal [3+2] Cycloaddition Azide->Thermal CuAAC CuAAC (Low Reactivity) Azide->CuAAC RuAAC RuAAC Azide->RuAAC Alkyne Internal Alkyne (e.g., this compound) Alkyne->Thermal Alkyne->CuAAC Alkyne->RuAAC Regioisomers Mixture of Regioisomers Thermal->Regioisomers Product_1_4 1,4-Disubstituted Triazole CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted Triazole RuAAC->Product_1_5

Caption: Comparison of different pathways for azide-alkyne cycloaddition with an internal alkyne, highlighting the different potential outcomes.

Conclusion

The reactivity of this compound and other internal alkynes in cycloaddition reactions is a nuanced subject, heavily dependent on the specific reaction type, the nature of the reaction partner, and the reaction conditions. In general, internal alkynes are less reactive than their terminal counterparts, particularly in catalyzed reactions like CuAAC. For unsymmetrical internal alkynes such as this compound, regioselectivity is a critical aspect that needs to be considered and is influenced by both steric and electronic effects of the substituents. While direct quantitative comparisons for this compound are not extensively documented in the literature, the data available for structurally similar internal alkynes provide valuable insights for researchers designing synthetic routes involving these versatile building blocks. Further investigation into the reaction kinetics and optimization of catalytic systems will undoubtedly expand the utility of this compound and other internal alkynes in the synthesis of complex molecules.

References

Kinetic Studies of 2-Decyne Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled polymerization of internal alkynes, such as 2-decyne, is a pivotal area of research for the development of novel polymeric materials with unique optical and electronic properties. Kinetic studies of these polymerization reactions are crucial for understanding reaction mechanisms, optimizing catalyst performance, and tailoring polymer microstructures. This guide provides a comparative analysis of the kinetic aspects of this compound polymerization and the polymerization of structurally similar internal alkynes, focusing on catalyst systems, reaction kinetics, and polymer characteristics. While specific kinetic data for this compound is limited in publicly available literature, this guide draws comparisons from studies on analogous internal alkynes, primarily 3-hexyne, 4-octyne, and 5-decyne, to provide valuable insights.

Comparative Kinetic Data

The following tables summarize the quantitative data from kinetic studies on the polymerization of various internal alkynes using different transition metal catalysts.

Table 1: Polymerization of Symmetric Internal Alkynes with a Niobium-Alkylidene Catalyst

MonomerCatalyst SystemTemperature (°C)Time (h)Conversion (%)Mn (x 10⁴ g/mol )Mw/MnRef.
3-HexyneNb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂25249515.21.15[1]
4-OctyneNb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂25249820.11.12[1]
5-DecyneNb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂50249625.81.18[1]

Table 2: Polymerization of Diphenylacetylenes with Tantalum and Niobium-Based Catalysts

MonomerCatalyst SystemTemperature (°C)Time (h)Yield (%)Mn (x 10⁴ g/mol )Mw/MnRef.
DiphenylacetyleneTaCl₅ / ⁿBu₄Sn80249222.02.31[2]
DiphenylacetyleneNbCl₅ / PhSiH₃80248518.51.98[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Protocol 1: Polymerization of Symmetric Internal Alkynes with a Niobium-Alkylidene Catalyst[1]

Materials:

  • Niobium-alkylidene catalyst: Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂

  • Monomer: 3-hexyne, 4-octyne, or 5-decyne

  • Solvent: Toluene, anhydrous

  • Quenching agent: Methanol

Procedure:

  • All manipulations are performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • In a glovebox, the niobium-alkylidene catalyst is dissolved in toluene in a reaction vessel equipped with a magnetic stir bar.

  • The internal alkyne monomer is added to the catalyst solution.

  • The reaction mixture is stirred at the specified temperature (25 °C or 50 °C) for the designated time (24 hours).

  • The polymerization is terminated by the addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

  • The molecular weight (Mn) and polydispersity index (Mw/Mn) of the resulting polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

  • Monomer conversion is determined by gas chromatography (GC) analysis of the reaction mixture.

Protocol 2: Polymerization of Diphenylacetylene with TaCl₅/ⁿBu₄Sn Catalyst[2][4]

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Cocatalyst: Tetra-n-butyltin (ⁿBu₄Sn)

  • Monomer: Diphenylacetylene

  • Solvent: Toluene, anhydrous

  • Quenching agent: Methanol

Procedure:

  • All reactions are carried out under a nitrogen atmosphere using standard Schlenk techniques.

  • A solution of TaCl₅ in toluene is prepared in a Schlenk flask.

  • A solution of ⁿBu₄Sn in toluene is added to the TaCl₅ solution, and the mixture is aged for a specified time to form the active catalyst.

  • A solution of diphenylacetylene in toluene is then added to the catalyst mixture.

  • The reaction is stirred at 80 °C for 24 hours.

  • The polymerization is quenched by the addition of methanol.

  • The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.

  • The polymer yield is determined gravimetrically.

  • The molecular weight and polydispersity are determined by GPC.

Visualizations

The following diagrams illustrate the proposed polymerization mechanism and a general workflow for kinetic analysis.

PolymerizationMechanism Catalyst Initiating Species (e.g., Low-valent Ta/Nb) Monomer Internal Alkyne (e.g., this compound) Catalyst->Monomer Coordination Intermediate1 Metallacyclopropene Monomer->Intermediate1 Oxidative Coupling Intermediate2 Metallacyclopentadiene Monomer->Intermediate2 Insertion Intermediate1->Monomer Coordination GrowingChain Growing Polymer Chain (Insertion) Intermediate2->GrowingChain Ring Expansion GrowingChain->Monomer Further Insertions CyclicPolymer Cyclic Polymer GrowingChain->CyclicPolymer Reductive Elimination KineticStudyWorkflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Kinetic Analysis cluster_modeling Data Modeling CatalystPrep Catalyst & Cocatalyst Preparation Polymerization Initiate Polymerization (Controlled Temperature) CatalystPrep->Polymerization MonomerPrep Monomer & Solvent Purification MonomerPrep->Polymerization Sampling Aliquots Taken at Time Intervals Polymerization->Sampling Quenching Quench Reaction Sampling->Quenching ConversionAnalysis Determine Monomer Conversion (GC, NMR) Quenching->ConversionAnalysis PolymerAnalysis Analyze Polymer Properties (GPC for Mn, Mw/Mn) Quenching->PolymerAnalysis Plotting Plot ln([M]₀/[M]) vs. Time ConversionAnalysis->Plotting PolymerAnalysis->Plotting RateConstant Determine Rate Constant (k_p) Plotting->RateConstant

References

A Comparative Guide to Confirming Stereochemistry in 2-Decyne Reduction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, particularly within drug development where the specific geometry of a double bond can be critical for biological activity. The internal alkyne 2-decyne serves as an excellent substrate for demonstrating the controlled synthesis of both (Z)- and (E)-alkene isomers. This guide provides a comparative overview of two common stereoselective reduction methods, detailing their performance, experimental protocols, and the analytical confirmation of the resulting product's stereochemistry.

Stereoselective Reduction Methods: A Head-to-Head Comparison

The two most prevalent methods for the partial reduction of internal alkynes to alkenes are catalytic hydrogenation using a "poisoned" catalyst and dissolving metal reduction. Each method proceeds through a distinct mechanism, leading to opposite stereochemical outcomes.

  • Syn-Hydrogenation with Lindlar's Catalyst : This method employs a heterogeneous catalyst composed of palladium deposited on calcium carbonate and deactivated ("poisoned") with lead acetate and quinoline.[1][2] The poisoned nature of the catalyst prevents over-reduction to the corresponding alkane.[2][3] Hydrogenation occurs via syn-addition, where both hydrogen atoms add to the same face of the alkyne, resulting in the exclusive formation of the (Z)- or cis-alkene.[4][5]

  • Anti-Reduction with Sodium in Liquid Ammonia : This dissolving metal reduction involves the use of sodium metal in liquid ammonia as a solvent at low temperatures (typically -33°C or -78°C).[6][7] The reaction proceeds via a single-electron transfer mechanism, resulting in the anti-addition of hydrogen atoms across the triple bond to selectively produce the (E)- or trans-alkene.[7][8]

The choice between these methods allows for the selective synthesis of either the (Z)- or (E)-isomer of 2-decene from the same starting material, this compound.

Comparative Performance Data

The following table summarizes the key performance metrics for the two primary methods of this compound reduction. While exact yields can be substrate- and scale-dependent, the data presented are typical for the reduction of internal alkynes.[9]

Performance MetricSyn-Reduction (Lindlar's Catalyst)Anti-Reduction (Na/NH₃)
Primary Product (Z)-2-Decene (cis)(E)-2-Decene (trans)
Stereochemistry Syn-additionAnti-addition
Typical Yield >90%>80-90%[9]
Stereoselectivity High (>95% Z-isomer)High (>95% E-isomer)[9]
Key Reagents H₂, Pd/CaCO₃, Pb(OAc)₂, QuinolineNa, Liquid NH₃
Reaction Conditions Room temperature, 1 atm H₂-33°C to -78°C

Analytical Confirmation of Stereochemistry

The primary method for unequivocally determining the stereochemistry of the resulting 2-decene isomers is ¹H NMR spectroscopy. The key diagnostic feature is the coupling constant (J) between the two vinylic protons (the hydrogens on the C=C double bond).

Spectroscopic Data(Z)-2-Decene (cis-isomer)(E)-2-Decene (trans-isomer)
¹H NMR Vinylic Protons Multiplet, ~5.4 ppmMultiplet, ~5.4 ppm
Vinylic Coupling Constant (³JHH) ~10-12 Hz~15-18 Hz
¹³C NMR Vinylic Carbons ~123-130 ppm~124-131 ppm

The larger coupling constant for the (E)-isomer is a direct consequence of the trans-dihedral angle between the vinylic protons, a principle that holds true for nearly all disubstituted alkenes.

Diagrams and Workflows

Stereoselective Reaction Pathways

The choice of reagent dictates the stereochemical outcome of the this compound reduction.

G cluster_start Starting Material cluster_products Stereoisomeric Products This compound This compound Z_Decene (Z)-2-Decene This compound->Z_Decene H₂, Lindlar's Catalyst (Syn-addition) E_Decene (E)-2-Decene This compound->E_Decene Na, liq. NH₃ (Anti-addition)

References

A Comparative Analysis of Theoretical versus Experimental NMR Shifts for 2-Decyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide

This guide provides a detailed comparison of theoretical and experimentally-derived nuclear magnetic resonance (NMR) chemical shifts for the internal alkyne, 2-decyne. Understanding the correlation and deviation between predicted and observed spectral data is crucial for structure elucidation and verification in chemical research and drug development. While direct experimental data for this compound is not readily accessible in publicly available databases, this guide utilizes established, typical chemical shift ranges for similar internal alkynes as a benchmark for comparison against theoretical predictions.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted theoretical ¹H and ¹³C NMR chemical shifts for this compound, juxtaposed with the typical experimental ranges observed for analogous chemical environments in similar long-chain internal alkynes. The theoretical values were generated using a machine learning-based prediction algorithm.

Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm)

Protons (Position)Theoretical Shift (ppm)Typical Experimental Shift Range (ppm)
CH₃ (C1)1.751.7 - 1.8
CH₂ (C4)2.152.1 - 2.2
CH₂ (C5)1.401.3 - 1.5
CH₂ (C6)1.281.2 - 1.4
CH₂ (C7)1.281.2 - 1.4
CH₂ (C8)1.281.2 - 1.4
CH₂ (C9)1.281.2 - 1.4
CH₃ (C10)0.890.8 - 0.9

Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm)

Carbon (Position)Theoretical Shift (ppm)Typical Experimental Shift Range (ppm)
C1 (CH₃)3.53.0 - 4.0
C2 (C≡)75.575.0 - 80.0
C3 (≡C)80.580.0 - 85.0
C4 (CH₂)18.518.0 - 19.0
C5 (CH₂)29.028.0 - 30.0
C6 (CH₂)28.828.0 - 30.0
C7 (CH₂)22.522.0 - 23.0
C8 (CH₂)31.831.0 - 32.0
C9 (CH₂)22.522.0 - 23.0
C10 (CH₃)14.013.5 - 14.5

Experimental Protocol for NMR Spectroscopy of Liquid Alkynes

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid alkyne such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube.

  • Securely cap the NMR tube and gently invert it multiple times to ensure the formation of a homogeneous solution.

2. NMR Data Acquisition:

  • The spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • The spectral width is typically set to a range of 0-12 ppm.

    • A sufficient number of scans (e.g., 16-32) are averaged to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is used between scans.

  • For ¹³C NMR:

    • The spectral width is set to a broader range, typically 0-220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is processed using appropriate NMR software.

  • This involves Fourier transformation to convert the time-domain data into the frequency domain.

  • Phase and baseline corrections are applied to the spectrum to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the residual solvent peak. For CDCl₃, the ¹H chemical shift is referenced to 7.26 ppm, and the ¹³C chemical shift is referenced to 77.16 ppm.

Workflow for Comparing Experimental and Theoretical NMR Data

The following diagram illustrates the logical workflow for the comparison of experimental and theoretical NMR data, a fundamental process in chemical structure verification.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Conclusion A Experimental NMR Spectroscopy (¹H and ¹³C) C Experimental Chemical Shifts A->C B Theoretical NMR Prediction (e.g., DFT, Machine Learning) D Predicted Chemical Shifts B->D E Tabular Comparison (¹H and ¹³C Data) C->E D->E F Analysis of Deviations (Δδ = δ_exp - δ_pred) E->F G Structural Verification or Re-evaluation F->G

Safety Operating Guide

Navigating the Safe Disposal of 2-Decyne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Decyne, ensuring operational safety and regulatory compliance. Adherence to these procedures is crucial for protecting personnel and the environment from potential hazards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its hazards. This compound is a flammable liquid and vapor and may be fatal if swallowed and enters the airways.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Hazardous Waste Classification

This compound must be treated as hazardous waste due to its flammability.[1] Under the regulations of the Environmental Protection Agency (EPA), it exhibits the characteristic of ignitability.[2][3][4] It is crucial to never dispose of this compound down the sanitary sewer or in regular trash, as this is prohibited for chemical waste.[5][6]

Parameter Value Source
GHS Hazard Class Flammable Liquid, Category 3; Aspiration Hazard, Category 1[1]
EPA Hazardous Waste Code D001 (Ignitability)[2][3]
Flash Point Information not readily available in search results.
Disposal Method Licensed Hazardous Waste Disposal Service[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.

1. Waste Collection:

  • Collect waste this compound in a designated and compatible container. The original container is often a suitable choice.[7]

  • The container must be in good condition, with no leaks or rust, and have a secure, leak-proof screw-on cap.[8][9]

  • Do not overfill the container; a general guideline is to not exceed 90% of its capacity.[7]

2. Waste Segregation:

  • It is critical to not mix this compound with other types of waste, particularly incompatible chemicals.[10]

  • Keep halogenated and non-halogenated solvent wastes in separate containers.[10] Segregating waste streams can prevent dangerous reactions and may reduce disposal costs.[7][9]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][9][10]

  • The label must include the full chemical name, "this compound," and the approximate quantity of the waste.[5][10] Abbreviations and chemical formulas are generally not permitted.[5]

  • Include the date when waste was first added to the container and the location of origin (e.g., laboratory room number).[5]

4. Storage:

  • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory.[7][10]

  • Always use secondary containment, such as a chemically compatible tray or tub, to capture any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]

  • Keep waste containers closed except when adding waste.[8][9]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] They will provide specific instructions and necessary paperwork, such as a hazardous waste information form.[5]

  • If your institution does not have an EHS office, you must contact a licensed professional waste disposal service to handle the material.[7]

6. Empty Container Disposal:

  • An empty container that once held this compound must also be treated as hazardous waste.[11]

  • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[9][11]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][11] After decontamination, the container's label should be defaced before it can be discarded as regular trash.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Compatible Container ppe->collect labeling Label as 'Hazardous Waste' with Chemical Name & Date collect->labeling storage Store in Secondary Containment in a Designated Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal

Caption: A workflow diagram for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.